Product packaging for Octyl D-glucopyranoside(Cat. No.:CAS No. 54549-23-4)

Octyl D-glucopyranoside

Cat. No.: B3426807
CAS No.: 54549-23-4
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RQICVUQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octyl D-glucopyranoside is a useful research compound. Its molecular formula is C14H28O6 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.18858861 g/mol and the complexity rating of the compound is 250. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O6 B3426807 Octyl D-glucopyranoside CAS No. 54549-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-RQICVUQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042235
Record name Octyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41444-50-2, 54549-23-4
Record name Octyl glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41444-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl D-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octyl glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Octyl β-D-Glucopyranoside: A Comprehensive Technical Guide to its Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octyl β-D-glucopyranoside (OG) is a non-ionic detergent widely employed in membrane biochemistry and drug development for its ability to solubilize and stabilize membrane proteins while preserving their native structure and function. A pivotal characteristic of this detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) self-assemble into larger aggregates known as micelles. Operating above the CMC is crucial for the effective solubilization of membrane proteins. This technical guide provides an in-depth overview of the CMC of octyl β-D-glucopyranoside, detailed experimental protocols for its determination, and workflows illustrating its application.

Critical Micelle Concentration of Octyl β-D-Glucopyranoside

The CMC of octyl β-D-glucopyranoside is influenced by environmental factors such as temperature and the ionic strength of the solution. The generally accepted CMC value at room temperature (20-25°C) in aqueous solutions is in the range of 18-25 millimolar (mM).[1][2][3][4][5] This relatively high CMC is advantageous as it facilitates the removal of the detergent from protein preparations through dialysis.

ParameterValueConditions
Critical Micelle Concentration (CMC) 18-20 mMIn H₂O
20-25 mM20-25°C
25 mM (0.025 M)Not specified
Aggregation Number 27-100In H₂O
Micellar Molecular Weight ~25,000 DaNot specified

Experimental Protocols for CMC Determination

Accurate determination of the CMC is essential for optimizing experimental conditions. Below are detailed protocols for two common methods used to measure the CMC of octyl β-D-glucopyranoside.

Surface Tensiometry (Wilhelmy Plate Method)

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant molecules accumulate at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension curve occurs.

Materials:

  • Surface tensiometer (e.g., Krüss, Biolin Scientific)

  • Wilhelmy plate (platinum)

  • High-purity octyl β-D-glucopyranoside

  • High-purity water (e.g., Milli-Q)

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation: Prepare a stock solution of octyl β-D-glucopyranoside (e.g., 100 mM) in high-purity water. Create a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 1 mM to 50 mM).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a well-defined surface tension (approximately 72.8 mN/m at 20°C).

  • Measurement:

    • Pour the first (lowest concentration) solution into a clean sample vessel.

    • Ensure the Wilhelmy plate is impeccably clean by flaming it to red heat with a Bunsen burner (if platinum).

    • Suspend the plate from the tensiometer's balance and lower it until it just touches the surface of the liquid.

    • The instrument will measure the force exerted on the plate by the surface tension.

    • Record the surface tension value once the reading has stabilized.

  • Data Collection: Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration. Thoroughly clean and dry the sample vessel and plate between each measurement.

  • Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the octyl β-D-glucopyranoside concentration. The resulting graph will show two intersecting lines. The concentration at the point of intersection is the CMC.

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

Principle: Pyrene is a hydrophobic fluorescent probe that exhibits changes in its fluorescence emission spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and shows a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the solvent. A significant decrease in the I₁/I₃ ratio indicates the formation of micelles.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Pyrene

  • Octyl β-D-glucopyranoside

  • High-purity water

  • Ethanol (B145695) (for pyrene stock solution)

  • Micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of pyrene in ethanol (e.g., 1 mM).

    • Prepare a concentrated stock solution of octyl β-D-glucopyranoside in high-purity water (e.g., 100 mM).

  • Sample Preparation:

    • Prepare a series of octyl β-D-glucopyranoside dilutions in high-purity water, covering a range of concentrations below and above the expected CMC.

    • To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the final concentration of ethanol is minimal to avoid affecting micellization.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 335 nm.

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

  • Data Analysis:

    • From each emission spectrum, determine the fluorescence intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

    • Calculate the I₁/I₃ ratio for each sample.

    • Plot the I₁/I₃ ratio as a function of the octyl β-D-glucopyranoside concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition.

Experimental Workflows and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows and a conceptual signaling pathway involving octyl β-D-glucopyranoside.

membrane_protein_solubilization start Cell Culture Expressing Target Membrane Protein harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (e.g., Sonication, French Press) in Lysis Buffer + Protease Inhibitors harvest->lysis membrane_prep Membrane Isolation (Ultracentrifugation) lysis->membrane_prep resuspend Resuspend Membrane Pellet in Buffer membrane_prep->resuspend solubilization Solubilization with Octyl β-D-Glucopyranoside (Concentration > CMC, e.g., 1-2%) resuspend->solubilization ultracentrifugation Clarification (Ultracentrifugation) solubilization->ultracentrifugation supernatant Collect Supernatant (Solubilized Protein) ultracentrifugation->supernatant pellet Discard Pellet (Insoluble Material) ultracentrifugation->pellet

Workflow for membrane protein solubilization using octyl β-D-glucopyranoside.

co_immunoprecipitation start Cell Lysis with Buffer containing Octyl β-D-Glucopyranoside pre_clearing Pre-clearing Lysate with Protein A/G Beads start->pre_clearing incubation Incubation with Primary Antibody pre_clearing->incubation capture Capture of Immune Complex with Protein A/G Beads incubation->capture wash Wash Beads to Remove Non-specific Binding capture->wash elution Elution of Protein Complex wash->elution analysis Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

Co-immunoprecipitation workflow utilizing octyl β-D-glucopyranoside in the lysis buffer.

lipid_raft_disruption membrane Plasma Membrane with Lipid Raft Microdomains receptor Receptor Clustering in Lipid Raft membrane->receptor og_treatment Treatment with Octyl β-D-Glucopyranoside membrane->og_treatment signaling Downstream Signaling Cascade receptor->signaling disruption Disruption of Lipid Rafts og_treatment->disruption disruption->receptor Dispersal of Receptors inhibition Inhibition of Signaling disruption->inhibition

Conceptual diagram of lipid raft disruption by octyl β-D-glucopyranoside to study signaling.

References

Synthesis of n-Octyl-β-D-glucopyranoside: An In-depth Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of n-octyl-β-D-glucopyranoside, a non-ionic detergent pivotal to biochemical research, particularly in the study of membrane proteins. The document details established chemical and enzymatic synthesis methodologies, offering a comparative analysis of their reaction parameters and yields. Furthermore, it presents detailed experimental protocols for its application in membrane protein solubilization and two-dimensional gel electrophoresis. Visual workflows and a depiction of the G-protein coupled receptor (GPCR) signaling pathway, where n-octyl-β-D-glucopyranoside is instrumental for receptor characterization, are included to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough resource on the synthesis and application of this essential biochemical reagent.

Introduction

n-Octyl-β-D-glucopyranoside is a non-ionic surfactant widely utilized in biochemistry and molecular biology.[1] Its amphipathic nature, with a hydrophilic glucopyranoside head and a hydrophobic n-octyl tail, allows it to effectively solubilize integral membrane proteins, preserving their native structure and function.[2] A key advantage of n-octyl-β-D-glucopyranoside is its high critical micelle concentration (CMC) of approximately 20-25 mM, which facilitates its removal from protein preparations via dialysis.[3] This property is crucial for downstream applications such as functional assays, crystallography, and mass spectrometry. This guide explores the primary synthetic routes to obtain high-purity n-octyl-β-D-glucopyranoside and its practical application in key biochemical workflows.

Synthesis of n-Octyl-β-D-glucopyranoside

The synthesis of n-octyl-β-D-glucopyranoside can be achieved through both chemical and enzymatic methods. The choice of method often depends on factors such as desired stereoselectivity, yield, cost, and environmental considerations.

Chemical Synthesis

Two classical methods for the chemical synthesis of glycosides are the Koenigs-Knorr reaction and the Fischer glycosidation.

2.1.1. Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a widely used method for the stereoselective formation of glycosidic bonds.[4] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[4][5] The reaction generally proceeds with the inversion of stereochemistry at the anomeric carbon, leading to the formation of a β-glycoside when starting from an α-glycosyl halide. The presence of a participating group, such as an acetyl group at the C-2 position of the glucose moiety, aids in the formation of the desired 1,2-trans-glycoside.[4]

2.1.2. Fischer Glycosidation

Fischer glycosidation involves the reaction of a monosaccharide with an alcohol under acidic catalysis.[6][7] This method is often simpler to perform than the Koenigs-Knorr reaction as it does not require the pre-formation of a glycosyl halide.[7] However, it is an equilibrium-controlled process and typically yields a mixture of anomers (α and β) and sometimes furanoside and pyranoside ring isomers.[6][7] The composition of the product mixture is influenced by reaction time, temperature, and the nature of the acid catalyst.[8]

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to chemical methods, often providing high stereoselectivity and avoiding the use of hazardous reagents and protecting groups. The synthesis of n-octyl-β-D-glucopyranoside is typically catalyzed by β-glucosidases through a process of reverse hydrolysis or transglycosylation.[9] In reverse hydrolysis, the enzyme catalyzes the condensation of glucose and n-octanol. In transglycosylation, a glycosyl donor other than glucose is used. The yield of the enzymatic synthesis can be influenced by factors such as the choice of enzyme, solvent system, water activity, and substrate concentrations.[10]

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of n-octyl-β-D-glucopyranoside.

Method Typical Yield Reaction Time Key Conditions & Reagents Stereoselectivity References
Koenigs-Knorr Reaction 50-68%12-48 hoursAcetobromoglucose, n-octanol, silver carbonate or zinc oxide, anhydrous conditions, room temperature to 120°C.High (predominantly β-anomer)[11][12][13]
Fischer Glycosidation 24-81% (anomeric mixture)2-6 hoursD-glucose, n-octanol, acid catalyst (e.g., H2SO4, NH4Cl), 80-95°C.Low (mixture of α and β anomers)[7][8][14]
Enzymatic Synthesis 19-67%24-30 hoursD-glucose, n-octanol, β-glucosidase (e.g., from almond), specific pH and temperature (e.g., pH 6, 52°C), controlled water activity.High (exclusively β-anomer)[9][10][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of n-octyl-β-D-glucopyranoside.

Synthesis and Purification

3.1.1. Modified Koenigs-Knorr Synthesis using Zinc Oxide

This protocol is adapted from a patented method utilizing zinc oxide as a cost-effective and stable catalyst.[13]

  • Glycosylation: In a round-bottom flask, mix 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, n-octanol, and zinc oxide. The mass ratio of these components can be optimized, for example, 1: (0.3-3): (0.098-2).

  • Add an organic solvent such as dichloromethane (B109758) or toluene.

  • The reaction can be conducted at a temperature ranging from 20°C to 120°C for 12 to 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst. The filtrate contains 1-octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • Deacetylation: To the filtrate, add methanol (B129727) and a catalytic amount of sodium methoxide (B1231860). The mass ratio of the protected glucoside, methanol, and sodium methoxide is typically 1: (2-10): (0.01-0.5).

  • Stir the mixture at room temperature for 2-10 hours.

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120) and filter.

  • Remove the solvent under reduced pressure to obtain crude n-octyl-β-D-glucopyranoside.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as acetone/isohexane, to yield pure n-octyl-β-D-glucopyranoside.[13]

3.1.2. Enzymatic Synthesis using β-Glucosidase

This protocol is a general guideline for the enzymatic synthesis.

  • Dissolve D-glucose in a minimal amount of a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 6.0).

  • Add n-octanol to the glucose solution. The molar ratio of alcohol to glucose is a critical parameter to optimize.

  • Add β-glucosidase (e.g., from almonds) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 52°C) with agitation for 24-30 hours.[10]

  • Monitor the formation of n-octyl-β-D-glucopyranoside using TLC or high-performance liquid chromatography (HPLC).

  • Upon completion, terminate the reaction by heating or by adding an organic solvent to precipitate the enzyme.

  • Separate the product from the unreacted substrates and the enzyme. This can be achieved by liquid-liquid extraction followed by column chromatography on silica (B1680970) gel.

Application in Membrane Protein Solubilization

This protocol provides a general workflow for the solubilization of a target membrane protein.[3]

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells in a suitable buffer containing protease inhibitors.

    • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the membrane pellet in a buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Solubilization:

    • To the membrane suspension, add a stock solution of n-octyl-β-D-glucopyranoside to achieve a final concentration typically in the range of 1-2% (w/v).

    • Incubate the mixture with gentle agitation for 1-4 hours at 4°C.

  • Separation of Solubilized Proteins:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.

Application in 2D Gel Electrophoresis Sample Preparation

This protocol outlines the use of n-octyl-β-D-glucopyranoside in the preparation of samples for two-dimensional gel electrophoresis.[16][17]

  • Sample Solubilization:

    • Prepare a sample solubilization buffer containing urea, thiourea, a reducing agent (e.g., DTT), a carrier ampholyte, and a non-ionic detergent.

    • For membrane proteins, a common solubilization buffer includes 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, and 2% (w/v) n-octyl-β-D-glucopyranoside.

  • Protein Extraction:

    • Add the solubilization buffer to the cell or tissue sample.

    • Homogenize the sample using sonication or other appropriate methods.

    • Centrifuge to remove any insoluble debris.

  • Sample Loading:

    • The protein concentration of the solubilized sample is determined.

    • The sample is then ready for isoelectric focusing, the first dimension of 2D gel electrophoresis.

Mandatory Visualizations

Synthesis and Application Workflows

Synthesis_Workflow cluster_synthesis Synthesis of n-Octyl-β-D-glucopyranoside start Starting Materials (Glucose, n-Octanol) koenigs_knorr Koenigs-Knorr Reaction start->koenigs_knorr fischer Fischer Glycosidation start->fischer enzymatic Enzymatic Synthesis start->enzymatic purification Purification (Recrystallization/ Chromatography) koenigs_knorr->purification fischer->purification enzymatic->purification product Pure n-Octyl-β-D- glucopyranoside purification->product

A flowchart illustrating the different synthesis routes for n-octyl-β-D-glucopyranoside.

Membrane_Protein_Solubilization cell_pellet Cell Pellet (Expressing Target Protein) lysis Cell Lysis & Membrane Isolation (Ultracentrifugation) cell_pellet->lysis membrane_pellet Isolated Membranes lysis->membrane_pellet solubilization Solubilization with n-Octyl-β-D-glucopyranoside membrane_pellet->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Pellet (Insoluble Material) centrifugation->pellet analysis Downstream Analysis (Purification, SDS-PAGE, etc.) supernatant->analysis

A general workflow for the solubilization of membrane proteins.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

n-Octyl-β-D-glucopyranoside is crucial for the solubilization and purification of GPCRs, enabling detailed structural and functional studies of their signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_application Role of n-Octyl-β-D-glucopyranoside GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation beta_arrestin β-Arrestin GPCR->beta_arrestin Recruitment (after phosphorylation) G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3_DAG IP3 & DAG PLC->IP3_DAG Agonist Agonist Agonist->GPCR Binding G_alpha->AC Stimulation (Gs) or Inhibition (Gi) G_alpha->PLC Stimulation (Gq) PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Cellular_Response Cellular Response PKA->Cellular_Response PKC->Cellular_Response beta_arrestin->Cellular_Response Scaffolding & Internalization detergent Solubilization of GPCR for structural and biophysical studies detergent->GPCR

A simplified diagram of a G-Protein Coupled Receptor signaling pathway.

Conclusion

The synthesis of n-octyl-β-D-glucopyranoside is a well-established process with multiple viable routes. The choice between chemical and enzymatic methods will depend on the specific requirements of the research, including scale, cost, and the need for stereochemical purity. As a versatile and effective non-ionic detergent, n-octyl-β-D-glucopyranoside remains an indispensable tool in biochemical research, particularly for the challenging task of studying membrane proteins. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in their efforts to unravel the complexities of cellular processes.

References

An In-depth Technical Guide to the Mechanism of Action of Octyl D-glucopyranoside in Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Octyl-β-D-glucopyranoside (Octyl Glucoside or OG) is a non-ionic detergent extensively utilized in biochemistry and molecular biology for the solubilization, purification, and reconstitution of membrane proteins.[1][2] Its utility is anchored in its ability to disrupt the lipid bilayer of cell membranes and extract embedded proteins while preserving their native conformation and functional integrity.[1][3] Structurally, OG is a glycoside derived from glucose and octanol, possessing an amphipathic nature with a hydrophilic glucose headgroup and a hydrophobic octyl tail. This structure allows it to effectively interact with both the aqueous environment and the hydrophobic regions of lipids and proteins.

A key advantage of Octyl Glucoside is its high Critical Micelle Concentration (CMC), which facilitates its easy removal from protein solutions via dialysis.[1][4][5] This characteristic is crucial for downstream applications such as functional assays, structural studies, and protein reconstitution into artificial lipid bilayers.[6][7]

Core Mechanism of Action

The solubilization of a lipid membrane by a detergent like Octyl Glucoside is a multi-stage process driven by the detergent's concentration relative to its CMC. The CMC is the concentration at which detergent monomers begin to self-assemble into larger aggregates called micelles.

  • Partitioning of Monomers (Concentration < CMC): At concentrations below the CMC, OG monomers insert themselves into the lipid bilayer. This insertion disrupts the molecular packing of the lipids, causing changes in the membrane's physical properties.[8]

  • Membrane Saturation (Concentration ≈ CMC): As the concentration of OG increases and approaches the CMC, the lipid bilayer becomes saturated with detergent monomers. The membrane begins to lose its structural integrity and may start to fragment.

  • Mixed Micelle Formation (Concentration > CMC): Above the CMC, the detergent has sufficient concentration to fully disintegrate the lipid bilayer. The membrane proteins and lipids are incorporated into mixed micelles with the OG molecules.[6] In these structures, the hydrophobic tails of OG shield the hydrophobic transmembrane domains of the protein from the aqueous solvent, thereby keeping the protein soluble and stable in its native-like state.

The diagram below illustrates this stepwise mechanism.

Caption: Mechanism of membrane solubilization by Octyl D-glucopyranoside.

Data Presentation: Physicochemical Properties

The choice of detergent is critical for the successful isolation of functional membrane proteins.[1] The table below summarizes the key physicochemical properties of n-Octyl-β-D-glucopyranoside and compares it with other commonly used detergents.[1][3] The high CMC of OG is a significant advantage, making it easier to remove from protein preparations compared to detergents with low CMCs.[1]

DetergentChemical ClassCMC (mM)Micelle MW (kDa)Aggregation NumberMolar Mass ( g/mol )
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside)~20-25[1][4][9]~25[1]84[1][4]292.37[2][6]
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionic (maltoside)~0.17[1]~50[1]Not widely reported510.62
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic (maltoside)~0.01[1]~91[1]Not widely reported1265.5
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic~1-2[1]~21.5[1]~75[1]229.4

Experimental Protocols

This section outlines a general protocol for the solubilization of membrane proteins using Octyl Glucoside. Optimization is often required for each specific protein of interest.

Protocol 1: General Membrane Protein Solubilization and Screening

This protocol details the fundamental steps for extracting membrane proteins and performing an initial detergent screening to find optimal conditions.[1]

1. Membrane Preparation:

  • Grow and harvest cells expressing the target membrane protein.

  • Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

  • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Resuspend the membrane pellet in a suitable buffer to a final protein concentration of 5-10 mg/mL.[1]

2. Detergent Solubilization:

  • Aliquot the membrane suspension into separate tubes.

  • Add Octyl Glucoside stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final concentration is well above the CMC (~0.7% w/v).[2]

  • Incubate the mixtures with gentle agitation for a defined period, typically 1-4 hours, at 4°C.[1]

3. Separation of Solubilized Fraction:

  • Clarify the solution by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane material.[1]

4. Analysis of Solubilization Efficiency:

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Measure the protein concentration in the supernatant (e.g., using a BCA or Bradford assay) and compare it to the initial amount to determine the percentage of solubilization.

  • Analyze the solubilized proteins via SDS-PAGE and Western blotting to confirm the presence of the target protein.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solubilization and initial analysis of a target membrane protein.

Experimental_Workflow cluster_analysis Analysis start Cell Culture & Harvest lysis Cell Lysis (e.g., Sonication) start->lysis membrane_iso Membrane Isolation (Ultracentrifugation) lysis->membrane_iso resuspend Resuspend Membrane Pellet membrane_iso->resuspend solubilize Detergent Incubation (with Octyl Glucoside) resuspend->solubilize centrifuge Clarification (Ultracentrifugation) solubilize->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Collect Pellet (Unsolubilized Material) centrifuge->pellet analysis Downstream Analysis (SDS-PAGE, Western Blot, Functional Assays) supernatant->analysis

Caption: A general workflow for membrane protein solubilization and analysis.

Application Example: Solubilization of G-Protein Coupled Receptors (GPCRs)

Octyl Glucoside is frequently used to solubilize GPCRs, a large family of transmembrane receptors that are critical targets in drug development.[1] Solubilization allows for the purification of these receptors away from other cellular components, enabling detailed in vitro studies of their structure, ligand binding properties, and interactions with signaling partners like G-proteins.

The diagram below shows a simplified, logical representation of a GPCR signaling pathway, illustrating the components that researchers aim to isolate and study.

GPCR_Signaling_Pathway ligand Ligand (e.g., Hormone) receptor GPCR (Membrane Protein) ligand->receptor Binds g_protein G-Protein Complex (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces response Cellular Response second_messenger->response

Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.

Conclusion

N-Octyl-β-D-glucopyranoside is an indispensable tool for the solubilization of membrane proteins.[1] Its mild, non-ionic character ensures that proteins are often extracted in a functionally active state, while its high critical micelle concentration greatly simplifies downstream purification and reconstitution protocols.[1][8] The methodologies and data presented here provide a robust foundation for researchers to develop effective solubilization strategies, paving the way for successful structural and functional characterization of challenging membrane protein targets. As with any detergent, empirical optimization is essential to achieve the highest yield and preserve the activity of the specific protein of interest.[1]

References

Physicochemical Properties of n-Octyl-β-D-glucopyranoside: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the core physicochemical properties of n-Octyl-β-D-glucopyranoside (OGP), a non-ionic detergent pivotal for the solubilization, purification, and structural analysis of membrane proteins.[1] This document is intended for researchers, scientists, and drug development professionals who utilize OGP in their experimental workflows.

Introduction to n-Octyl-β-D-glucopyranoside

n-Octyl-β-D-glucopyranoside is a mild, non-denaturing surfactant widely employed in membrane biochemistry.[2] Its amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to effectively disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby extracting them from their native environment while preserving their structural and functional integrity.[1][3] A key advantage of OGP is its high Critical Micelle Concentration (CMC), which facilitates its removal from protein preparations via dialysis, a crucial step for downstream applications such as functional assays and crystallization.[3][4]

Core Physicochemical Properties

The utility of n-Octyl-β-D-glucopyranoside in various research applications is dictated by its distinct physicochemical properties. A summary of these quantitative data is presented below for easy reference and comparison.

Table 1: General and Physical Properties of n-Octyl-β-D-glucopyranoside
PropertyValueReferences
Synonyms OG, Octyl Glucoside[4]
CAS Number 29836-26-8[4]
Molecular Formula C₁₄H₂₈O₆[5]
Molecular Weight 292.37 g/mol [4][6]
Appearance White to off-white crystalline powder[5]
Melting Point 105 - 106.8 °C
Boiling Point 354.3 °C (estimate)
Solubility in Water >20% (>200 mg/mL)[5]
Hygroscopicity Hygroscopic
Table 2: Micellar and Solution Properties of n-Octyl-β-D-glucopyranoside
PropertyValueConditionsReferences
Critical Micelle Concentration (CMC) 18-25 mMIn H₂O[4]
23.4 mMIn 0.1 M NaCl
Aggregation Number (Nagg) 27-100 (typically ~84)In H₂O[4]
Micelle Molecular Weight ~25 kDaIn H₂O[1]
pH 4-91% solution in H₂O
Conductance < 18-500 µS10% solution in H₂O[5]
Krafft Point Not readily available*

*The Krafft point, the temperature at which the solubility of a surfactant equals its CMC, is a critical parameter. For non-ionic surfactants like alkyl polyglucosides, this property is influenced by the anomeric configuration (α or β), with β-linkages generally associated with lower Krafft temperatures.[7] However, a specific experimentally determined Krafft point for n-Octyl-β-D-glucopyranoside is not consistently reported in the reviewed literature.

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of OGP is crucial for its effective use. The following sections detail the methodologies for measuring key parameters.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

The CMC is identified as the concentration at which a sharp change in the slope of the surface tension versus surfactant concentration plot occurs.[8]

Principle: Below the CMC, the addition of surfactant monomers leads to their accumulation at the air-water interface, causing a decrease in surface tension. Above the CMC, excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.

Detailed Methodology:

  • Preparation of Solutions: A series of aqueous solutions of n-Octyl-β-D-glucopyranoside with concentrations bracketing the expected CMC (e.g., from 1 mM to 50 mM) are prepared using high-purity water.

  • Instrument Calibration: A surface tensiometer equipped with a Wilhelmy plate (a thin platinum plate) is calibrated using a substance with a known surface tension, typically pure water.[8]

  • Measurement: For each concentration, the Wilhelmy plate is brought into contact with the surface of the solution. The force exerted on the plate due to surface tension is measured by a microbalance.[9] Care must be taken to ensure the plate is clean and properly wetted.

  • Temperature Control: The temperature of the sample is maintained at a constant value throughout the experiment using a thermostated sample holder.[8]

  • Data Analysis: The surface tension is plotted against the logarithm of the OGP concentration. The CMC is determined from the intersection of the two linear portions of the plot.[8][10]

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This method relies on the quenching of a fluorescent probe by a quencher molecule within the micellar environment.[11]

Principle: A fluorescent probe that preferentially partitions into the hydrophobic core of the micelles is used. A quencher molecule, also residing in the micelles, can decrease the fluorescence intensity of the probe. The degree of quenching is dependent on the distribution of the quencher among the micelles, which follows Poisson statistics. This distribution is related to the micelle concentration and, consequently, the aggregation number.[7]

Detailed Methodology:

  • Reagent Selection: A fluorescent probe (e.g., pyrene) and a quencher that partitions strongly into the micelles (e.g., benzophenone (B1666685) or a long-chain alkylpyridinium chloride) are selected.[11]

  • Sample Preparation: A series of OGP solutions at a concentration well above the CMC are prepared. To these solutions, a constant, low concentration of the fluorescent probe and varying concentrations of the quencher are added.[11]

  • Fluorescence Measurement: The steady-state fluorescence intensity of the probe is measured for each sample using a fluorometer. The excitation and emission wavelengths are specific to the chosen probe (e.g., for pyrene, excitation around 335 nm and emission scanned from 350-500 nm).

  • Data Analysis: The aggregation number (Nagg) is calculated using the following equation, which is derived from Poisson statistics: I = I₀ exp(-[Q]micelle / [M]) Where:

    • I is the fluorescence intensity in the presence of the quencher.

    • I₀ is the fluorescence intensity in the absence of the quencher.

    • [Q]micelle is the concentration of the quencher in the micelles.

    • [M] is the concentration of micelles. The micelle concentration is calculated as: [M] = ([Surfactant]total - CMC) / Nagg. By plotting ln(I₀/I) versus the quencher concentration, the aggregation number can be determined from the slope.[7]

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant sharply increases as it becomes equal to the CMC.[5] For non-ionic surfactants, this is less commonly characterized than the cloud point.

Principle: Below the Krafft point, the solubility of the surfactant is low. As the temperature is increased, the solubility gradually rises. At the Krafft point, the solubility equals the CMC, and any further increase in temperature leads to a significant increase in solubility due to micelle formation.

Detailed Methodology (Conductivity Method):

  • Solution Preparation: A surfactant solution of a known concentration (above the expected CMC) is prepared. If the surfactant is not fully dissolved at room temperature, the solution will appear cloudy or contain precipitate.

  • Heating and Cooling Cycle: The solution is placed in a temperature-controlled water bath with a conductivity probe and a thermometer.

  • Conductivity Measurement: The solution is slowly heated while being stirred. The conductivity is measured at regular temperature intervals.

  • Data Analysis: The conductivity is plotted against the temperature. A sharp increase in the slope of the conductivity curve indicates the Krafft point, as the formation of micelles leads to a significant change in the solution's conductivity.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships involving n-Octyl-β-D-glucopyranoside.

Diagram 1: Micelle Formation Process

Micelle_Formation cluster_below_cmc Below CMC cluster_at_cmc At/Above CMC Monomer1 OGP Monomer Micelle Micelle Monomer1->Micelle Self-Assembly Monomer2 OGP Monomer Monomer3 OGP Monomer

Micelle formation from OGP monomers at or above the CMC.
Diagram 2: Experimental Workflow for Membrane Protein Solubilization

Protein_Solubilization_Workflow A 1. Cell Culture & Harvest (Expressing Target Protein) B 2. Cell Lysis (e.g., Sonication, French Press) A->B C 3. Isolate Membranes (Ultracentrifugation) B->C D 4. Resuspend Membranes in Buffer C->D E 5. Add n-Octyl-β-D-glucopyranoside (Above CMC) & Incubate D->E F 6. Separate Soluble & Insoluble Fractions (Ultracentrifugation) E->F G Supernatant: Solubilized Protein-Detergent Mixed Micelles F->G Soluble H Pellet: Insoluble Material F->H Insoluble I 7. Downstream Analysis/Purification (e.g., Chromatography, Functional Assays) G->I

A typical workflow for the solubilization of membrane proteins using OGP.
Diagram 3: Logical Relationship of OGP Properties and Applications

OGP_Properties_Applications Properties Physicochemical Properties Amphipathic Structure (Hydrophilic Head, Hydrophobic Tail) High CMC (~20-25 mM) Forms Small, Uniform Micelles (Nagg ~84) Mild, Non-denaturing Applications Key Research Applications Membrane Protein Solubilization & Purification Reconstitution into Liposomes Protein Crystallization 2D Gel Electrophoresis Drug Formulation & Delivery Properties->Applications Enables

Relationship between OGP's properties and its primary applications.

Conclusion

n-Octyl-β-D-glucopyranoside remains an indispensable tool in the fields of biochemistry and drug development, primarily due to its gentle and effective solubilization of membrane proteins.[1] Its well-characterized physicochemical properties, particularly its high CMC and ability to form small, uniform micelles, provide researchers with a reliable and versatile detergent for a wide array of applications.[4] The detailed protocols and data presented in this guide offer a foundational resource for the successful implementation of OGP in experimental design.

References

Quantitative Structural Parameters of Octyl D-Glucopyranoside Micelles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure of Octyl D-Glucopyranoside Micelles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characteristics of this compound (OG) micelles, critical surfactant aggregates used extensively in membrane protein research and drug delivery systems. Understanding the architecture of these micelles is paramount for their effective application. This document synthesizes key quantitative data, details common experimental methodologies for their characterization, and presents visual workflows to elucidate these processes.

The structural properties of OG micelles have been investigated by numerous biophysical techniques. The data reveal a dynamic and environment-dependent structure. Key quantitative parameters are summarized below.

ParameterValueExperimental ConditionsTechnique(s)Reference(s)
Critical Micelle Concentration (CMC) 20-25 mMIn waterSurface Tension, Dialysis[1][2]
~18-20 mMIn H₂ONot Specified[3]
24-26 mMIn waterNot Specified[4]
0.025 M (~0.7% w/v)Not SpecifiedNot Specified[5]
0.022 MIn waterSmall-Angle Neutron Scattering (SANS)[6]
Aggregation Number (Nagg) 27 - 100Aqueous solutionSize Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation[7][8]
75 ± 1034 mM aqueous solutionDirect physical methods (DLS, Ultracentrifugation)[7][8]
27Not SpecifiedChromatographic methods[7][8]
84Not SpecifiedNot Specified[1][2]
Micelle Molecular Weight (Mw) 8,000 - 29,000 DaAqueous solutionSize Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation[7][8]
22,000 ± 3,000 Da34 mM aqueous solutionDirect physical methods (DLS, Ultracentrifugation)[7][8]
8,000 ± 1,000 DaNot SpecifiedChromatographic methods[7][8]
8,000 gNot SpecifiedNot Specified[4]
Hydrodynamic Radius (Rh) 23 ± 3 Å34 mM aqueous solutionDynamic Light Scattering, Ultracentrifugation[7][8]
15 ± 1 ÅNot SpecifiedChromatographic methods[7][8]
Shape Ellipsoidal0.026 M to 1 M in waterSmall-Angle Neutron Scattering (SANS)[6]
Non-spherical, prolate ellipsoidNear CMC (0.025 M)Molecular Dynamics Simulations, SANS[9][10]

Experimental Protocols for Characterization

The determination of the structural parameters of OG micelles relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates micelle formation.

Surface Tension Method:

  • Preparation of Solutions: Prepare a series of OG solutions in deionized water with concentrations spanning the expected CMC (e.g., 1 mM to 50 mM).

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the OG concentration. The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface with monomers and the onset of micelle formation.

Small-Angle Scattering Techniques (SANS and SAXS)

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for determining the shape and size of micelles in solution.

General Protocol:

  • Sample Preparation: Prepare OG solutions in a suitable solvent (e.g., D₂O for SANS to enhance contrast, H₂O for SAXS) at concentrations above the CMC. A concentration series can be used to study inter-micellar interactions.

  • Instrument Setup:

    • SANS: Utilize a SANS instrument with a cold neutron source. The sample is placed in a quartz cell.

    • SAXS: Employ a SAXS instrument with a high-intensity X-ray source (e.g., synchrotron radiation). The sample is held in a capillary with thin walls.

  • Data Collection: Expose the sample to the neutron or X-ray beam and collect the scattered radiation on a 2D detector. The scattering intensity is measured as a function of the scattering vector, q.

  • Data Analysis:

    • The raw scattering data is corrected for background scattering from the solvent and the sample cell.

    • The one-dimensional scattering profile, I(q) vs. q, is generated by azimuthally averaging the 2D data.

    • The data is then fitted to mathematical models (e.g., spherical, ellipsoidal, cylindrical) to extract structural parameters such as the radius of gyration (Rg), shape, and aggregation number.[11][12]

Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic radius.

Protocol:

  • Sample Preparation: Prepare a dust-free OG solution at a concentration above the CMC by filtering it through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Instrument Setup: Place the cuvette in the DLS instrument, which consists of a laser, a detector, and a correlator. Ensure the temperature is controlled.

  • Measurement: The sample is illuminated by the laser, and the scattered light is detected at a specific angle. The correlator measures the rate of intensity fluctuations over time.

  • Data Analysis: The correlator generates a correlation function, which is analyzed to determine the diffusion coefficient (D) of the micelles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

    Rh = kBT / (6πηD)

    where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information on micelle structure, dynamics, and the location of molecules within the micelle.

Protocol for Diffusion-Ordered Spectroscopy (DOSY):

  • Sample Preparation: Prepare an OG solution in a deuterated solvent (e.g., D₂O) at a concentration above the CMC.

  • NMR Measurement: Acquire a series of pulsed-field gradient NMR spectra with varying gradient strengths.

  • Data Analysis: The signal attenuation as a function of gradient strength is analyzed to calculate the diffusion coefficient of the micelles. This information can be used to determine the size of the micelles and to distinguish between monomers and micelles.[15][16]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental techniques and the logical process of micelle formation.

Experimental_Workflow_SANS_SAXS cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis prep1 Prepare OG solution (above CMC) prep2 Use D2O for SANS or H2O for SAXS prep1->prep2 acq1 Place sample in instrument prep2->acq1 acq2 Expose to neutron/X-ray beam acq1->acq2 acq3 Collect scattered radiation on 2D detector acq2->acq3 an1 Background subtraction acq3->an1 an2 Generate 1D scattering profile I(q) vs. q an1->an2 an3 Fit data to structural models an2->an3 an4 Extract parameters (Rg, shape, Nagg) an3->an4

Caption: Workflow for determining micelle structure using SANS/SAXS.

Experimental_Workflow_DLS cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare dust-free OG solution (above CMC) prep2 Filter into clean DLS cuvette prep1->prep2 meas1 Place cuvette in DLS instrument prep2->meas1 meas2 Illuminate with laser meas1->meas2 meas3 Detect scattered light fluctuations meas2->meas3 an1 Generate correlation function meas3->an1 an2 Calculate diffusion coefficient (D) an1->an2 an3 Calculate hydrodynamic radius (Rh) via Stokes-Einstein equation an2->an3

Caption: Workflow for determining hydrodynamic radius using DLS.

Micelle_Formation_Logic conc_below [OG] < CMC monomers OG monomers in solution conc_below->monomers conc_above [OG] >= CMC micelles Self-assembly into micelles conc_above->micelles equilibrium Dynamic equilibrium between monomers and micelles monomers->equilibrium micelles->equilibrium

References

The Pivotal Role of Octyl D-Glucopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Non-ionic Surfactant's Applications in Membrane Biology and Drug Development

Octyl D-glucopyranoside, a non-ionic surfactant, has established itself as an indispensable tool in the fields of biochemistry and pharmacology. Its mild, non-denaturing properties make it particularly effective for the solubilization, purification, and functional reconstitution of integral membrane proteins, which are critical targets for drug development. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and a comparative analysis of its performance against other common detergents.

Physicochemical Properties of this compound

This compound, structurally a glycoside derived from glucose and octanol, possesses a unique amphipathic nature with a hydrophilic glucose headgroup and a hydrophobic octyl tail. This structure allows it to effectively disrupt lipid bilayers and form micelles that encapsulate membrane proteins, thereby maintaining their native conformation and function.[1] Its high critical micelle concentration (CMC) is a key advantage, facilitating its removal by dialysis during protein reconstitution into artificial membrane environments like liposomes.[2]

Key Physicochemical Data

The selection of an appropriate detergent is paramount for the successful isolation and study of membrane proteins. The following tables summarize the key physicochemical properties of n-octyl-β-D-glucopyranoside and provide a comparative overview with other commonly used non-ionic and zwitterionic detergents.

PropertyValueReferences
Chemical Name n-Octyl-β-D-glucopyranoside[2]
Abbreviation OG, OGP[3]
CAS Number 29836-26-8[4]
Molecular Formula C₁₄H₂₈O₆[2]
Molecular Weight 292.37 g/mol [4]
Critical Micelle Concentration (CMC) ~20-25 mM[2]
Aggregation Number ~84[2]
Micelle Molecular Weight ~25 kDa[2]
Appearance White to off-white powder

Note: CMC and aggregation number can be affected by buffer conditions such as ionic strength and temperature.

Comparative Data of Common Detergents
DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation Number
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside)~20-25~25~84
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionic (maltoside)~0.17~50Not widely reported
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic (maltoside)~0.01~91Not widely reported
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic~1-2~21.5~75

Data compiled from multiple sources.[2]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Pyrene-Based Fluorescence Assay

Objective: To determine the CMC of this compound by monitoring the change in the fluorescence emission spectrum of the hydrophobic probe, pyrene (B120774).

Principle: Pyrene exhibits a fluorescence spectrum with several vibronic peaks. The ratio of the intensity of the first peak (I1) to the third peak (I3) is sensitive to the polarity of the microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in the I1/I3 ratio.[5][6]

Materials:

Procedure:

  • Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 0.2 mM.

  • Prepare a series of this compound solutions: Prepare a range of concentrations of this compound in high-purity water, bracketing the expected CMC (e.g., from 1 mM to 50 mM).

  • Prepare samples for fluorescence measurement: To 1 mL of each this compound solution, add 1.5 µL of the 0.2 mM pyrene stock solution. Mix thoroughly.[7]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 334 nm.[7]

    • Record the emission spectrum from 350 nm to 450 nm.[7]

    • Extract the fluorescence intensities of the first vibronic peak (~372 nm, I1) and the third vibronic peak (~383 nm, I3).[7]

  • Data Analysis:

    • Calculate the ratio of I3/I1 for each this compound concentration.

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.[5]

Protocol 2: General Method for Membrane Protein Extraction and Solubilization

Objective: To extract and solubilize a target membrane protein from its native membrane environment using this compound.

Principle: this compound at a concentration above its CMC will disrupt the lipid bilayer and form mixed micelles with the membrane proteins, thereby extracting them from the membrane in a soluble form.[1]

Materials:

  • Cells or tissues expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, supplemented with protease inhibitors)

  • Solubilization Buffer (Lysis buffer containing a range of this compound concentrations)

  • Ultracentrifuge

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells using an appropriate method (e.g., sonication, French press) in ice-cold Lysis Buffer.

    • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[8]

    • Resuspend the membrane pellet in Lysis Buffer to a known protein concentration (e.g., 5-10 mg/mL).[8]

  • Detergent Solubilization Screening:

    • Aliquot the membrane suspension into several microcentrifuge tubes.

    • Add a concentrated stock solution of this compound to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[8]

    • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[8]

  • Separation of Solubilized and Unsolubilized Fractions:

    • Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[8]

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis:

    • Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting to determine the optimal this compound concentration for solubilization.[8]

Protocol 3: Reconstitution of a G-Protein Coupled Receptor (GPCR) into Proteoliposomes

Objective: To reconstitute a purified GPCR into a lipid bilayer environment (proteoliposomes) by removing the this compound.

Principle: The high CMC of this compound allows for its efficient removal through dialysis or size-exclusion chromatography. As the detergent concentration drops below the CMC, the lipid molecules self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.[9]

Materials:

  • Purified GPCR in a buffer containing this compound

  • Lipid mixture (e.g., DOPC, DOPG, cholesterol) in chloroform (B151607)

  • Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5)[2]

  • Sephadex G-50 column or dialysis cassette (with an appropriate molecular weight cutoff)[2]

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired lipids in chloroform.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Solubilization of Lipids:

    • Resuspend the lipid film in Reconstitution Buffer containing 1% this compound by vortexing or sonication to form a clear lipid-detergent mixture.[2]

  • Formation of Protein-Lipid-Detergent Micelles:

    • Mix the purified GPCR with the solubilized lipids at a desired protein-to-lipid ratio (e.g., 1:1000).[2]

    • Incubate the mixture on ice for 2 hours to allow for the formation of mixed micelles.[2]

  • Detergent Removal:

    • By Size-Exclusion Chromatography: Pass the mixture through a Sephadex G-50 column pre-equilibrated with Reconstitution Buffer. The proteoliposomes will elute in the void volume, while the smaller detergent micelles will be retained.[2]

    • By Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C with several buffer changes over 48 hours.

  • Characterization of Proteoliposomes:

    • The resulting proteoliposomes can be characterized for protein incorporation, orientation, and functionality using appropriate assays.

Visualizations of Biological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound in biological research.

G cluster_prep Membrane Preparation cluster_sol Solubilization cluster_analysis Analysis cell_culture Cell Culture & Harvest cell_lysis Cell Lysis cell_culture->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation detergent_screening Detergent Screening (OG Concentration Gradient) membrane_isolation->detergent_screening incubation Incubation (4°C, 1-4h) detergent_screening->incubation separation Separation of Soluble Fraction (Ultracentrifugation) incubation->separation sds_page SDS-PAGE separation->sds_page western_blot Western Blot separation->western_blot activity_assay Functional Assay separation->activity_assay

Workflow for Membrane Protein Solubilization and Screening.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα activates Effector Ligand Ligand Ligand->GPCR 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway.

G cluster_rhodopsin Rhodopsin Photoactivation Cascade cluster_transducin Transducin Cycle Rhodopsin Rhodopsin (inactive) + 11-cis-retinal Meta_II Metarhodopsin II (active) + all-trans-retinal Rhodopsin->Meta_II Light (hν) G_GDP Transducin-GDP (inactive) Meta_II->G_GDP activates G_GTP Transducin-GTP (active) G_GDP->G_GTP GDP/GTP Exchange PDE Phosphodiesterase (PDE) G_GTP->PDE activates cGMP cGMP PDE->cGMP hydrolyzes GMP GMP cGMP->GMP Ion_Channel Cation Channel (Open) cGMP->Ion_Channel keeps open Closed_Channel Cation Channel (Closed) GMP->Closed_Channel leads to closure

Rhodopsin Photoactivation Signaling Cascade.

G Closed Closed Open Open Closed->Open Activation (e.g., Depolarization) Open->Closed Deactivation (e.g., Repolarization) Inactivated Inactivated Open->Inactivated Inactivation (e.g., Ball-and-chain) Inactivated->Closed Recovery

Simplified Gating Mechanism of a Voltage-Gated Ion Channel.

References

An In-depth Technical Guide to the Solubility of Octyl D-glucopyranoside in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to n-Octyl-β-D-glucopyranoside (OG)

n-Octyl-β-D-glucopyranoside, commonly referred to as Octyl Glucoside (OG), is a non-ionic detergent extensively utilized in biochemical and pharmaceutical research.[1][2] Its popularity stems from its ability to solubilize integral membrane proteins while generally preserving their native structure and function.[1][2][3] Structurally, OG is an amphiphile consisting of a hydrophilic glucose headgroup and a hydrophobic eight-carbon octyl tail.[3] This structure allows it to effectively disrupt lipid bilayers and form micelles that encapsulate membrane proteins, transitioning them into a soluble state.[2]

A key characteristic of OG is its high Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles.[3] The CMC of OG is approximately 20-25 mM.[3][4] This high CMC is advantageous as it allows for the detergent to be easily removed from the solubilized protein preparation via dialysis, a crucial step for many downstream applications such as structural analysis or functional assays.[4]

Solubility of Octyl D-glucopyranoside in Aqueous and Buffer Systems

The solubility of OG is a critical parameter for its application in protein science. Its high water solubility is a primary reason for its widespread use over other non-ionic detergents.[4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in water and a common biological buffer. It is important to note that specific solubility can be influenced by the exact buffer composition, pH, and temperature.

Solvent/Buffer SystempHTemperature (°C)Solubility
WaterNeutral20≥ 20% (w/v)[5][6]
WaterNeutral25100 mg/mL
Phosphate-Buffered Saline (PBS)7.2Not Specified~5 mg/mL[7]

Note: The significant difference in reported solubility between water and PBS highlights the impact of ionic strength on the solubility of OG.

Factors Influencing Solubility

Several factors can affect the solubility and behavior of this compound in solution:

  • Temperature: While OG is relatively temperature-insensitive compared to other non-ionic detergents like those with poly(ethylene glycol) headgroups, temperature can still influence micelle formation and solubility.[8] OG has a high cloud point (the temperature at which a non-ionic detergent solution becomes turbid) of over 100°C, indicating excellent thermal stability in aqueous solutions.[9]

  • pH: The pH of the buffer can influence the stability of the target protein, which is a primary consideration. For OG itself, a 1% solution in water typically has a pH between 4 and 9.[5] Within this range, the detergent is stable.

  • Ionic Strength: The presence of salts, such as those in PBS (e.g., NaCl, KCl), can significantly impact the CMC and solubility of non-ionic detergents. Increased ionic strength can shield electrostatic interactions and promote micelle formation at lower detergent concentrations.[2] As seen in the table above, the solubility in PBS is considerably lower than in pure water, which is a critical consideration when preparing stock solutions. The CMC of OG is ~18-20 mM in water, but increases to ~23.4 mM in the presence of 0.1 M NaCl.[10][11]

Experimental Workflow and Methodologies

The primary application of OG's solubility characteristics is in the extraction and purification of membrane proteins.

General Workflow for Membrane Protein Solubilization

The process involves isolating cell membranes and then using a buffer containing OG at a concentration above its CMC to extract the target protein. This is followed by purification steps to isolate the protein of interest.

G cluster_prep Membrane Preparation cluster_sol Solubilization & Purification cell_pellet Cell Pellet / Tissue lysis Cell Lysis (e.g., Sonication) cell_pellet->lysis low_speed_cent Low-Speed Centrifugation (Pellet Nuclei) lysis->low_speed_cent ultracent Ultracentrifugation (Pellet Membranes) low_speed_cent->ultracent mem_pellet Isolated Membrane Pellet ultracent->mem_pellet solubilization Resuspend in Buffer + Octyl Glucoside (>CMC) mem_pellet->solubilization incubation Incubation (e.g., 1-4h at 4°C) solubilization->incubation sol_ultracent Ultracentrifugation (Pellet Unsolubilized Debris) incubation->sol_ultracent supernatant Supernatant: Solubilized Protein-Micelle Complexes sol_ultracent->supernatant purification Purification (e.g., Affinity Chromatography) supernatant->purification

General workflow for membrane protein solubilization using OG.
Experimental Protocol: Determining Optimal OG Concentration for Solubilization

This protocol outlines a general method for empirically determining the ideal OG concentration for solubilizing a specific target membrane protein.[3]

1. Membrane Preparation:

  • Harvest cells expressing the target protein.
  • Lyse cells using a suitable mechanical method (e.g., sonication, French press) in a buffer containing protease inhibitors.[3][12]
  • Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[3][12][13]
  • Wash the membrane pellet with a buffer lacking detergent to remove soluble proteins.
  • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).[3]

2. Detergent Solubilization Screening:

  • Aliquot the membrane suspension into several microcentrifuge tubes.
  • Add OG from a concentrated stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). A common starting point is 1-2% (w/v), which is well above the CMC.[3][13]
  • Incubate the mixtures with gentle agitation for a specified time (e.g., 1-4 hours) at 4°C.[3][12]

3. Separation of Solubilized and Unsolubilized Fractions:

  • Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[3]
  • Carefully collect the supernatant, which contains the solubilized membrane proteins.[3]
  • Resuspend the pellet in the same volume of buffer without detergent.

4. Analysis:

  • Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet.
  • Use SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the amount of target protein in each fraction.[3]
  • The optimal OG concentration is the one that yields the highest amount of the target protein in the supernatant while maintaining its activity and stability.[3]

Protocol: General Method for Determining Aqueous Solubility

This protocol describes a general approach to determine the solubility of a detergent like OG in a specific buffer.

G start Add Excess OG to Buffer equilibrate Equilibrate Solution (e.g., 24h with stirring) start->equilibrate separate Separate Undissolved Solid (Centrifugation or Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC, Gravimetric) separate->quantify result Determine Solubility Limit quantify->result

Logical relationship for determining detergent solubility.

1. Preparation of Saturated Solution:

  • Add an excess amount of solid this compound to a known volume of the desired buffer system in a sealed container. "Excess" means adding enough solid so that some remains undissolved after equilibration.
  • Agitate the mixture at a constant temperature (e.g., using a magnetic stirrer or orbital shaker) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Separation of Undissolved Solute:

  • After equilibration, cease agitation and allow the undissolved solid to settle.
  • Separate the saturated solution (supernatant) from the solid phase. This can be achieved by either:
  • Centrifugation: Pellet the solid material and carefully collect the supernatant.
  • Filtration: Use a syringe filter (e.g., 0.22 µm) to separate the solution from the solid. Ensure the filter material does not bind the detergent.

3. Quantification of Dissolved Solute:

  • Accurately measure a specific volume of the clear, saturated supernatant.
  • Quantify the amount of dissolved OG. Common methods include:
  • Gravimetric Analysis: Evaporate the solvent from the known volume of supernatant and weigh the remaining dried residue.[14] This is the most direct method.
  • Chromatography (HPLC): Use High-Performance Liquid Chromatography with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) to determine the concentration against a standard curve.

4. Calculation:

  • Calculate the solubility based on the mass of the quantified OG and the volume of the supernatant analyzed. Express the result in units such as g/L, mg/mL, or Molarity.

References

Thermal Stability of Octyl D-Glucopyranoside: An In-depth Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octyl D-glucopyranoside is a non-ionic detergent widely employed in the fields of biochemistry and drug development for its ability to solubilize and stabilize membrane proteins.[1][2][3] Its effectiveness in these applications is intrinsically linked to its stability under various experimental conditions. This technical guide provides a comprehensive overview of the thermal stability of this compound, offering crucial data for robust experimental design.

Physicochemical Properties and Thermal Profile

This compound is a white, crystalline powder soluble in water and various organic solvents.[3][4] Understanding its thermal properties is paramount for its appropriate handling and use in experiments where temperature fluctuations are a factor.

PropertyValueSource
Melting Point105 °C[4]
Boiling Point354.3 °C[4]
Recommended Storage-20°C to room temperature[1][5]
Aqueous Solution StabilityStable for up to 3 months at 4°C

While some safety data sheets state that the decomposition temperature is "not relevant" under normal handling conditions, it is crucial to note that hazardous decomposition products, such as carbon monoxide (CO) and carbon dioxide (CO2), can form at elevated temperatures.[5] Studies on alkyl glycosides suggest that thermal decomposition can occur at temperatures exceeding 200°C, leading to a deterioration in the quality of the product.

Factors Influencing Thermal Stability

The thermal stability of this compound is not absolute and can be influenced by several factors, most notably pH and the presence of certain additives.

  • pH: Aqueous solutions of this compound are susceptible to hydrolysis, particularly under acidic conditions. This hydrolysis breaks the glycosidic bond, yielding octanol (B41247) and glucose. Therefore, maintaining a neutral or slightly alkaline pH is recommended to ensure the long-term stability of its solutions.

  • Additives: In the context of protein stabilization, various additives are often used in conjunction with this compound. While these additives are primarily intended to preserve protein integrity, they can also have an impact on the thermal stability of the detergent itself. For instance, the presence of salts can influence micelle formation and stability, which may indirectly affect the thermal behavior of the surfactant. Further research is needed to fully elucidate the direct effects of common additives on the thermal decomposition of this compound.

The following diagram illustrates the key factors influencing the stability of this compound.

G Factors Influencing this compound Stability OG This compound Stability Hydrolysis Hydrolysis OG->Hydrolysis Decomposition Thermal Decomposition OG->Decomposition Temp Temperature Temp->Decomposition pH pH pH->Hydrolysis Additives Additives (e.g., Salts, Glycerol) Additives->OG

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal decomposition.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: From room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is a key parameter to determine the upper-temperature limit for the use of the surfactant.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions such as melting and decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is common.

    • Temperature Range: From a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) should be analyzed to determine transition temperatures and enthalpies.

Application in Experimental Design: Protein Crystallization Workflow

The thermal stability of this compound is a critical consideration in its application for solubilizing and purifying membrane proteins for structural studies, such as X-ray crystallography. The following workflow highlights the stages where temperature control is essential to maintain the integrity of both the protein and the detergent.

G Protein Crystallization Workflow with this compound cluster_0 Protein Solubilization (Controlled Temperature) cluster_1 Purification (Typically at 4°C) cluster_2 Crystallization (Constant Temperature) A Membrane Preparation B Solubilization with This compound Buffer A->B C Centrifugation B->C D Collect Supernatant (Solubilized Protein) C->D E Affinity Chromatography D->E F Size Exclusion Chromatography E->F G Concentration of Purified Protein F->G H Crystallization Screening (Vapor Diffusion) G->H I Crystal Growth H->I

Caption: Workflow for protein crystallization emphasizing temperature control.

Throughout this process, maintaining temperatures within the stable range of this compound is crucial. Excursions to high temperatures, even for short periods, could lead to detergent degradation, which in turn could compromise the structure and function of the target protein, ultimately hindering successful crystallization.

Conclusion

While this compound is a robust and versatile detergent, its thermal stability is a critical parameter that must be considered in experimental design. Understanding its decomposition profile and the factors that influence its stability, such as pH, will enable researchers to optimize their protocols, ensuring the integrity of their samples and the reliability of their results. The use of thermal analysis techniques like TGA and DSC is highly recommended to precisely characterize the thermal behavior of this compound in specific buffer systems and in the presence of various additives.

References

The Core of Self-Assembly: A Technical Guide to Octyl D-Glucopyranoside Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Octyl D-glucopyranoside (OGP) is a non-ionic surfactant widely employed in biochemical and pharmaceutical research. Its amphiphilic nature—a hydrophilic glucose head and a hydrophobic octyl tail—drives its spontaneous self-assembly in aqueous solutions into well-defined nanostructures. This ability makes it an invaluable tool for solubilizing and stabilizing membrane proteins, facilitating drug delivery, and constructing novel biomaterials. This technical guide delves into the core principles of OGP self-assembly, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing its properties.

The Thermodynamics of Micellization

The self-assembly of OGP is governed by the hydrophobic effect. In an aqueous environment, the hydrophobic octyl tails of OGP monomers disrupt the hydrogen-bonding network of water, forcing water molecules into an ordered, cage-like structure. This decrease in entropy is thermodynamically unfavorable.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), the system minimizes its free energy by aggregating. The OGP monomers spontaneously form micelles, sequestering their hydrophobic tails into a core and exposing their hydrophilic glucose heads to the water. This process liberates the ordered water molecules, leading to a net increase in the entropy of the system, which is the primary driving force for micellization.[1][2]

The spontaneity of this process is described by the standard Gibbs free energy of micellization (ΔG°mic), which is negative.[1] This is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the equation:

ΔG°mic = ΔH°mic - TΔS°mic [1]

For OGP and similar surfactants, the process is typically entropy-driven at lower temperatures.[1]

Quantitative Data on OGP Self-Assembly

The physical properties of OGP micelles are critical for their application and are influenced by factors such as temperature, pressure, and the presence of electrolytes.[3] Key quantitative parameters are summarized below.

ParameterValueConditions / MethodSource(s)
Critical Micelle Concentration (CMC) 18-20 mMAqueous solutionBiosynth[4]
20-25 mMAqueous solutionSigma-Aldrich[5]
~25 mM (0.7% w/v)Aqueous solution, 25°CWikipedia[6]
23.4 mM0.1 M NaClAnatrace[7]
Aggregation Number (N) 27-100General rangeBiosynth[4]
84Not specifiedSigma-Aldrich[5]
54 ± 5Low micellar concentrationACS Publications[8]
104 ± 5High micellar concentrationACS Publications[8]
75 ± 1034 mM aqueous solutionPubMed[9]
Molecular Weight 292.37 g/mol -Biosynth[4]

Note: The wide range in the reported aggregation number reflects its sensitivity to experimental conditions and the measurement technique used.

Visualizing Core Processes

Understanding the logical flow of self-assembly and characterization is crucial. The following diagrams, rendered using Graphviz, illustrate these key processes.

SelfAssembly cluster_0 Below CMC cluster_1 Above CMC Monomer OGP Monomers (Freely Solvated) Micelle Micelle Monomer->Micelle [OGP] > CMC Self-Assembly Micelle->Monomer Dilution Disassembly

Figure 1: The reversible process of OGP self-assembly into micelles, driven by concentration.

Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Characterization cluster_results Data Interpretation Prep Prepare OGP Aqueous Solutions (Concentration Series) CMC_Det CMC Determination (Surface Tensiometry) Prep->CMC_Det Step 1 DLS Size & Polydispersity (Dynamic Light Scattering) CMC_Det->DLS Step 2 (for [OGP] > CMC) TEM Morphology Visualization (Cryo-TEM) DLS->TEM Step 3 Results Determine CMC, Hydrodynamic Radius, & Nanostructure Shape TEM->Results Step 4

Figure 2: Experimental workflow for the characterization of OGP nanostructures.

Solubilization cluster_before Initial State cluster_after Final State Bilayer Lipid Bilayer with Embedded Protein Micelle Protein-Detergent Mixed Micelle Bilayer->Micelle Solubilization Lipid_Micelle Lipid-Detergent Mixed Micelles OGP_monomers OGP Monomers ([OGP] > CMC) OGP_monomers->Micelle Solubilization

Figure 3: Mechanism of membrane protein solubilization by OGP micelles.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide step-by-step protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

This method relies on the principle that as surfactant monomers adsorb at the air-water interface, they reduce the surface tension of the solution. Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant with further increases in concentration.[7] The inflection point of this change corresponds to the CMC.

Materials:

  • n-Octyl-β-D-glucopyranoside (≥98% purity)

  • High-purity deionized water

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Glass vessel for sample measurement

Procedure:

  • Stock Solution Preparation: Accurately weigh OGP powder and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.

  • Dilution Series: Prepare a series of OGP solutions with decreasing concentrations from the stock solution. The range should span the expected CMC (e.g., from 40 mM down to 1 mM).

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (approx. 72 mN/m at 25°C).

  • Measurement:

    • Begin with the most dilute sample to minimize contamination.

    • Pour the sample into the measurement vessel.

    • Measure the surface tension, ensuring the Wilhelmy plate or Du Noüy ring is clean and properly positioned at the interface.

    • Record the stable surface tension value.

    • Thoroughly clean and dry the vessel and plate/ring between each measurement.

  • Data Analysis:

    • Plot surface tension (γ, in mN/m) as a function of the logarithm of OGP concentration (log C).

    • The resulting graph will show two distinct linear regions: a steeply declining slope at concentrations below the CMC and a nearly flat plateau above the CMC.[5]

    • Perform a linear regression on the data points in both regions.

    • The CMC is the concentration at which these two lines intersect.[5][7]

Characterization of Nanostructure Size by Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in suspension.[10] Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted into the mean hydrodynamic diameter of the micelles using the Stokes-Einstein equation.

Materials:

  • OGP solution at a concentration significantly above the CMC (e.g., 35-50 mM)

  • High-purity deionized water (for dilution if necessary)

  • DLS instrument (e.g., Zetasizer)

  • Low-volume disposable or quartz cuvettes

  • Syringe filters (e.g., 0.1 or 0.2 µm pore size)

Procedure:

  • Sample Preparation:

    • Prepare an OGP solution at the desired concentration in deionized water. The concentration should be at least twice the CMC to ensure a significant micelle population.[10]

    • Filter the solution directly into a clean, dust-free cuvette using a syringe filter to remove any dust or large aggregates that would interfere with the measurement.[11]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Set the measurement parameters, including the solvent (Water), temperature (e.g., 25°C), and detection angle (often 173° for backscatter detection to improve sensitivity for small particles).[11][12]

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 5-10 minutes) to avoid temperature gradients.[13]

    • Perform the measurement. The instrument will collect data over a series of runs. Typically, 3-5 scans are accumulated for each sample.[12]

  • Data Analysis:

    • The instrument software will generate a correlation function from the intensity fluctuation data.

    • This function is analyzed to produce a particle size distribution.

    • Report the Z-average diameter (intensity-weighted mean hydrodynamic diameter) and the Polydispersity Index (PDI). A PDI value < 0.2 indicates a monodisperse or narrowly distributed sample, which is typical for OGP micelles.

Visualization of Nanostructure Morphology by Transmission Electron Microscopy (TEM)

While DLS provides size information, TEM offers direct visualization of the nanostructure's shape. For soft materials like micelles, Cryogenic TEM (Cryo-TEM) is preferred as it involves rapid freezing to vitrify the sample, preserving the native structure in solution. Negative staining is an alternative, simpler method.

Protocol: Negative Staining TEM

Materials:

  • OGP solution (concentration above CMC)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% aqueous uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Micropipettes

  • Transmission Electron Microscope

Procedure:

  • Grid Preparation: Place a TEM grid on a piece of filter paper, carbon-side up.

  • Sample Application: Apply a small droplet (3-5 µL) of the OGP micelle solution onto the grid and allow it to adsorb for 1-2 minutes.

  • Blotting: Using the edge of a piece of filter paper, carefully blot away the excess liquid from the grid. Do not let the grid dry completely.

  • Staining: Immediately apply a droplet of the negative stain solution onto the grid for 30-60 seconds. The stain solution does not penetrate the micelle but forms an electron-dense background around it.

  • Final Blotting: Blot away the excess stain solution thoroughly.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Load the grid into the TEM and examine at an appropriate accelerating voltage (e.g., 80-100 kV). Micelles will appear as light, roughly spherical objects against a dark, stained background.[14]

References

Methodological & Application

Protocol for Membrane Protein Extraction Using Octyl β-D-Glucopyranoside: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful extraction and solubilization of membrane proteins are pivotal for their subsequent characterization, including structural studies, functional assays, and drug development. Octyl β-D-glucopyranoside (OG) is a non-ionic detergent widely utilized for the solubilization of membrane proteins. Its utility stems from a balance of properties: it is effective at disrupting the lipid bilayer to release membrane proteins, yet it is generally considered milder than ionic detergents, thus often preserving the protein's native structure and function. A key advantage of OG is its relatively high critical micelle concentration (CMC), which facilitates its removal by dialysis during downstream purification steps.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the use of octyl β-D-glucopyranoside in membrane protein extraction.

Data Presentation

Physicochemical Properties of Octyl β-D-Glucopyranoside and Other Common Detergents

The choice of detergent is critical and often empirical, depending on the specific membrane protein and the intended downstream applications. The following table summarizes the key physicochemical properties of OG and compares it with other commonly used detergents.

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation Number
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside)~20-25~25~84
n-Dodecyl-β-D-maltopyranoside (DDM)Non-ionic (maltoside)~0.17~50Not widely reported
Lauryl Maltose Neopentyl Glycol (LMNG)Non-ionic (maltoside)~0.01~91Not widely reported
Lauryldimethylamine-N-oxide (LDAO)Zwitterionic~1-2~21.5~75

Data compiled from multiple sources. CMC values can be influenced by buffer conditions such as ionic strength and temperature.[3]

Comparative Extraction Efficiency of Membrane Proteins from E. coli

The efficiency of membrane protein extraction can vary significantly between detergents. The following table presents a quantitative comparison of the total protein extracted from E. coli BL21 cell membranes using different detergents at concentrations 20 times their respective CMCs.

DetergentDetergent Concentration (mM)Total Extracted Protein (mg/g cell pellet)
n-Octyl-β-D-glucopyranoside (OG) 130~25
n-Dodecyl-β-D-maltoside (DDM)36~10
Fos-choline-10220~10
Lauryldimethylamine-N-oxide (LDAO)3~2.5

Data adapted from Arachea et al. (2012).[3] This study highlights that for this specific system, OG demonstrated a significantly higher extraction yield compared to other tested non-ionic and zwitterionic detergents.

Experimental Protocols

Protocol 1: General Procedure for Screening Optimal Octyl Glucoside Concentration

This protocol outlines a general method for determining the optimal OG concentration for solubilizing a target membrane protein.

1. Membrane Preparation: a. Grow and harvest cells expressing the target membrane protein. b. Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) containing protease inhibitors. c. Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[4] d. Wash the membrane pellet with a buffer without detergent to remove soluble proteins. e. Resuspend the membrane pellet in a suitable buffer to a known total protein concentration (e.g., 5-10 mg/mL).[4]

2. Detergent Solubilization Screening: a. Aliquot the membrane suspension into several microcentrifuge tubes. b. To each tube, add OG from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). A common starting point is 1-2% (w/v).[4] c. Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[4]

3. Separation of Solubilized and Unsolubilized Fractions: a. Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[4] b. Carefully collect the supernatant, which contains the solubilized membrane proteins. c. Resuspend the pellet in the same volume of buffer without detergent.

4. Analysis: a. Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting (if an antibody for the target protein is available). b. The optimal OG concentration is the one that yields the highest amount of the target protein in the supernatant with minimal precipitation or aggregation.[4]

Protocol 2: Extraction of Bacteriorhodopsin from Purple Membranes

This protocol provides a more specific example for the solubilization of the well-characterized membrane protein, bacteriorhodopsin (bR).

1. Solubilization: a. Resuspend purple membranes to a final concentration of 0.5 mg/mL in a solubilization buffer (e.g., 20 mM potassium phosphate, pH 6.9). b. Add a stock solution of octyl glucoside to a final concentration of 1.5% (w/v) (~50 mM). c. Incubate with gentle stirring for 24 hours at 25°C in the dark.[5]

2. Clarification: a. Clarify the solution by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.[2]

3. Analysis: a. Carefully collect the supernatant containing the solubilized bacteriorhodopsin. b. Assess the solubilization efficiency by measuring the protein concentration in the supernatant and comparing it to the initial amount. The stability of the solubilized protein can be monitored by UV-Visible spectroscopy.[2] A functional bacteriorhodopsin solution will exhibit a characteristic purple color.

Protocol 3: General Protocol for the Extraction of a His-tagged G-Protein Coupled Receptor (GPCR)

This protocol provides a general framework for the extraction of a His-tagged GPCR from mammalian cells. The optimal conditions, particularly the OG concentration, should be determined empirically for each specific GPCR.

1. Membrane Preparation: a. Harvest mammalian cells overexpressing the His-tagged GPCR of interest. b. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). c. Lyse the cells using Dounce homogenization or sonication. d. Isolate the membranes by ultracentrifugation as described in Protocol 1.[6] e. Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20% glycerol, with protease inhibitors) and determine the protein concentration.[6]

2. Solubilization: a. Dilute the membrane preparation to a final protein concentration of 1-5 mg/mL in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors). b. Add a stock solution of octyl glucoside to a final concentration of 1-2% (w/v). The optimal concentration should be determined through screening as described in Protocol 1.[2] c. Incubate the mixture for 1-2 hours at 4°C with gentle rotation.[2]

3. Clarification and Purification: a. Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[2] b. Carefully collect the supernatant containing the solubilized GPCR. c. Proceed with affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Ensure that all buffers used during purification contain OG at a concentration above its CMC (e.g., 0.1-0.5% w/v) to maintain protein solubility.

Visualizations

Experimental Workflow for Membrane Protein Extraction and Purification

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation resuspend Resuspend Membranes membrane_isolation->resuspend add_og Add Octyl Glucoside resuspend->add_og incubate Incubate add_og->incubate clarification Clarification (Ultracentrifugation) incubate->clarification affinity_chrom Affinity Chromatography clarification->affinity_chrom further_purification Further Purification (e.g., Size Exclusion) affinity_chrom->further_purification analysis analysis further_purification->analysis Downstream Analysis

Caption: General workflow for membrane protein extraction and purification.

Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway

gpcr_signaling ligand Ligand gpcr GPCR (in membrane) ligand->gpcr Binds g_protein G-Protein (αβγ) gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Simplified GPCR signaling cascade.

References

Application Notes and Protocols for the Use of n-Octyl-β-D-Glucopyranoside in Cell Lysis and Membrane Protein Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely utilized in the fields of biochemistry and drug development for the solubilization and purification of membrane proteins.[1] Its amphipathic nature, consisting of a hydrophilic glucopyranoside head group and a hydrophobic octyl chain, allows it to effectively disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins. This process facilitates the extraction of these proteins from their native environment while often preserving their structural integrity and biological function.[1] Key advantages of OG include its well-defined chemical structure, high critical micelle concentration (CMC) which simplifies its removal by dialysis, and its compatibility with a variety of downstream applications.[2][3]

These application notes provide a comprehensive guide to the use of n-octyl-β-D-glucopyranoside for the isolation of membrane proteins, including detailed protocols, comparative data, and troubleshooting advice to assist researchers in optimizing their experimental workflows.

Physicochemical Properties of n-Octyl-β-D-Glucopyranoside and Comparison with Other Detergents

The selection of an appropriate detergent is critical for the successful isolation of functional membrane proteins. The physicochemical properties of the detergent, such as its critical micelle concentration (CMC), aggregation number, and micelle molecular weight, play a significant role in its solubilization efficiency and its effect on protein stability.

Table 1: Physicochemical Properties of n-Octyl-β-D-Glucopyranoside and Other Commonly Used Detergents.

Detergent Chemical Class CMC (mM) Aggregation Number Micelle Molecular Weight (kDa)
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside) ~20-25 [2] 80-100 [2] ~25 [2]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic (maltoside) ~0.15-0.17[2] 98-140[2] ~50-90[2]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic ~0.01[2] ~100[2] ~91[2]

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2[2] | 75-95[2] | ~18[2] |

Note: CMC and aggregation number can be influenced by buffer conditions such as ionic strength and temperature.[2]

The high CMC of OG is a notable feature, making it readily removable from protein preparations via dialysis, a crucial step for many downstream applications like functional reconstitution and structural studies.[2][4] However, this also means that higher concentrations of OG are required to maintain a sufficient concentration of micelles for protein solubilization.[5]

Data Presentation: Solubilization Efficiency and Protein Stability

The effectiveness of n-octyl-β-D-glucopyranoside in solubilizing membrane proteins can be protein-dependent. Below is a summary of quantitative data from studies on the solubilization of specific membrane proteins.

Table 2: Solubilization of E. coli Membrane Proteins with Various Detergents.

Detergent Concentration (relative to CMC) Total Protein Extracted (mg protein/g cell pellet)
n-Octyl-β-D-glucopyranoside (OG) 20 x CMC ~10 [6]
n-Decyl-β-D-maltoside (DM) 20 x CMC ~4[6]
Fos-choline-10 20 x CMC ~4[6]

| Lauryldimethylamine-N-oxide (LDAO) | 20 x CMC | ~1[6] |

Table 3: Stability of Bacteriorhodopsin in n-Octyl-β-D-Glucopyranoside (OG) vs. n-Octyl-β-D-thioglucopyranoside (OTG).

Detergent Condition Stability
n-Octyl-β-D-glucopyranoside (OG) Dark Less Stable [7]
n-Octyl-β-D-glucopyranoside (OG) Light Illumination Less Stable [7]
n-Octyl-β-D-thioglucopyranoside (OTG) Dark More Stable[7]

| n-Octyl-β-D-thioglucopyranoside (OTG) | Light Illumination | More Stable[7] |

While OG is effective for a broad range of proteins, for more sensitive proteins like some G-protein coupled receptors (GPCRs), it can be considered a harsher detergent compared to alternatives like DDM.[5][8] The choice of detergent should always be empirically determined for the specific protein of interest.

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using n-octyl-β-D-glucopyranoside. Optimization of parameters such as detergent concentration, protein-to-detergent ratio, buffer composition, temperature, and incubation time is crucial for each specific application.

Protocol 1: General Membrane Protein Solubilization

This protocol outlines the basic steps for extracting membrane proteins from a prepared membrane fraction.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing the desired concentration of n-octyl-β-D-glucopyranoside (e.g., 1-2% w/v)

  • Wash Buffer: Lysis Buffer without detergent

  • Ultracentrifuge

Procedure:

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press, or dounce homogenization).

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

    • Discard the supernatant and wash the membrane pellet by resuspending in Wash Buffer and repeating the ultracentrifugation step.

  • Protein Solubilization:

    • Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.[2]

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., on a rotator or rocker).[2]

  • Clarification of Solubilized Proteins:

    • Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet any non-solubilized material.[2]

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis:

    • Analyze the solubilized fraction (supernatant) and the insoluble fraction (pellet) by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.

Protocol 2: Screening for Optimal n-Octyl-β-D-Glucopyranoside Concentration

This protocol describes a method for determining the optimal OG concentration for solubilizing a target membrane protein.

Materials:

  • Isolated membrane fraction (from Protocol 1)

  • Lysis Buffer

  • Concentrated stock solution of n-octyl-β-D-glucopyranoside (e.g., 10% w/v)

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Resuspend the membrane pellet in Lysis Buffer to a known total protein concentration (e.g., 5-10 mg/mL).[2]

  • Aliquot the membrane suspension into several microcentrifuge tubes.

  • Add varying amounts of the concentrated OG stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[2]

  • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[2]

  • Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[2]

  • Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (insoluble fraction) in an equal volume of Lysis Buffer.

  • Analyze samples from the total membrane fraction, the solubilized supernatants, and the insoluble pellets by SDS-PAGE and Western blotting.

  • The optimal OG concentration is the one that yields the highest amount of the target protein in the supernatant with minimal precipitation or aggregation.

Mandatory Visualizations

Experimental Workflow for Membrane Protein Solubilization

G cluster_prep Phase 1: Membrane Preparation cluster_solubilization Phase 2: Solubilization cluster_analysis Phase 3: Analysis & Downstream Applications cell_harvest Cell Harvest & Lysis centrifuge1 Low-Speed Centrifugation (remove debris) cell_harvest->centrifuge1 ultracentrifuge1 High-Speed Ultracentrifugation (pellet membranes) centrifuge1->ultracentrifuge1 wash Wash Membrane Pellet ultracentrifuge1->wash resuspend Resuspend in Buffer + Octyl D-Glucopyranoside wash->resuspend incubate Incubate (e.g., 4°C, 1-4h) with gentle agitation resuspend->incubate ultracentrifuge2 High-Speed Ultracentrifugation (pellet insoluble material) incubate->ultracentrifuge2 collect_supernatant Collect Supernatant (Solubilized Proteins) ultracentrifuge2->collect_supernatant analysis Analyze via SDS-PAGE, Western Blot, etc. collect_supernatant->analysis downstream Downstream Applications (Purification, Functional Assays) collect_supernatant->downstream

Caption: Workflow for membrane protein isolation using this compound.

Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Solubilized with OG) G_protein G-Protein (αβγ) GPCR->G_protein Activates Ligand Ligand (e.g., Hormone) Ligand->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.

Troubleshooting

Problem Possible Cause Suggested Solution
Low Solubilization Yield 1. Insufficient detergent concentration.- Increase the concentration of n-octyl-β-D-glucopyranoside. Consider a range of concentrations from 0.5% to 2.0% (w/v).[2]- Ensure the OG concentration is well above its CMC.
2. Inefficient cell lysis.- Optimize the cell lysis method (e.g., increase sonication time or pressure in the French press).
3. Insufficient incubation time.- Increase the incubation time with the OG-containing buffer (e.g., from 1 hour to 4 hours, or overnight at 4°C).[2]
Protein Aggregation 1. Detergent concentration is too low during purification.- Maintain a concentration of OG above its CMC in all buffers used for purification.
2. Protein instability in OG.- Consider screening other detergents, such as DDM, which may be milder for your protein of interest.[8]- Add stabilizing agents to your buffers, such as glycerol (B35011) (10-20%), specific lipids, or co-factors.
Loss of Protein Activity 1. Denaturation by OG.- Perform all extraction and purification steps at 4°C to minimize protein denaturation.[2]- Try a milder detergent like DDM.[2]
2. Removal of essential lipids.- Supplement your buffers with lipids that are known to be important for your protein's activity.

Conclusion

n-Octyl-β-D-glucopyranoside is a versatile and effective detergent for the solubilization and isolation of a wide range of membrane proteins. Its high CMC facilitates its removal, which is advantageous for downstream functional and structural studies.[2][4] However, as with any detergent, empirical optimization is essential to achieve the highest yield and maintain the functional integrity of the target protein. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and refine their membrane protein isolation strategies using n-octyl-β-D-glucopyranoside.

References

Application Notes and Protocols for Optimal Use of n-Octyl-β-D-glucopyranoside in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing n-Octyl-β-D-glucopyranoside (also known as octyl glucoside or OG) for effective immunoprecipitation (IP), particularly for the study of membrane-associated protein complexes. The following sections detail the properties of this detergent, recommended concentrations, and step-by-step experimental protocols.

Introduction to n-Octyl-β-D-glucopyranoside

n-Octyl-β-D-glucopyranoside is a non-ionic detergent widely employed for the solubilization of membrane-bound proteins.[1] Its gentle nature allows for the disruption of the lipid bilayer to release membrane proteins while preserving their native structure and crucial protein-protein interactions.[1] This characteristic makes it an excellent choice for co-immunoprecipitation (co-IP) experiments aimed at identifying interaction partners of a target protein.[1]

A key property of n-Octyl-β-D-glucopyranoside is its high critical micelle concentration (CMC), which is in the range of 20-25 mM (approximately 0.58% - 0.73% w/v).[1] This high CMC facilitates its removal from protein samples by methods such as dialysis, which is advantageous for downstream applications.[1]

Optimal Concentration of n-Octyl-β-D-glucopyranoside

The optimal concentration of n-Octyl-β-D-glucopyranoside is critical for successful immunoprecipitation. It needs to be high enough to effectively solubilize the target protein but low enough to avoid disrupting the antibody-antigen interaction and non-covalent protein-protein interactions. The ideal concentration is often protein-dependent and may require empirical optimization.[1]

General Recommendations:

  • For Lysis Buffer: A starting concentration of 1% (w/v) n-Octyl-β-D-glucopyranoside is commonly recommended for cell lysis.[1] However, a titration in the range of 0.5% to 2% (w/v) may be necessary to determine the optimal concentration for your specific protein of interest.[1]

  • For Wash Buffer: To minimize non-specific binding while maintaining the solubility of the protein complexes, a lower concentration of 0.1% (w/v) n-Octyl-β-D-glucopyranoside is typically used in the wash buffer.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of n-Octyl-β-D-glucopyranoside in immunoprecipitation.

ParameterValueUnitNotes
Critical Micelle Concentration (CMC) 20 - 25mMFacilitates removal by dialysis.[1]
~0.58 - 0.73% (w/v)
Typical Lysis Buffer Concentration 1% (w/v)A good starting point for most applications.[1]
Optimization Range for Lysis Buffer 0.5 - 2% (w/v)Titration is recommended for optimal results.[1]
Typical Wash Buffer Concentration 0.1% (w/v)Reduces non-specific binding.[1]
Aggregation Number 84The number of detergent molecules in a micelle.

Experimental Protocols

This section provides a detailed protocol for immunoprecipitation using n-Octyl-β-D-glucopyranoside for cell lysis.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-Octyl-β-D-glucopyranoside, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. Note: The n-Octyl-β-D-glucopyranoside concentration may need to be optimized.[1]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) n-Octyl-β-D-glucopyranoside. Note: Salt concentration can be increased up to 500 mM to reduce non-specific binding.[1]

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5 (for glycine (B1666218) elution).

  • Primary antibody against the target protein.

  • Isotype control IgG.

  • Protein A/G magnetic beads or agarose (B213101) resin.

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash them twice with ice-cold PBS.[1]

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL for 10^7 cells).[1][2]

    • Incubate on a rotator for 30-60 minutes at 4°C to ensure complete lysis.[1]

    • Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[1]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]

    • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford).

  • Pre-clearing the Lysate (Recommended):

    • Add pre-equilibrated Protein A/G beads to the protein lysate.

    • Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.[1]

    • Pellet the beads and transfer the supernatant to a new tube.[1]

  • Immunoprecipitation:

    • Add the primary antibody against the target protein to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.[1]

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.[1]

    • Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[1]

  • Washing:

    • Pellet the beads and discard the supernatant.[1]

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.[1]

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.[1]

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads.

      • For Western Blotting (Denaturing): Add 2X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.[1]

      • For Functional Assays or Mass Spectrometry (Non-denaturing): Add 0.1 M Glycine-HCl and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.[1]

Visualizations

Immunoprecipitation_Workflow cluster_lysis Cell Lysis cluster_preclearing Pre-clearing cluster_ip Immunoprecipitation cluster_wash_elute Wash and Elute start Harvest and Wash Cells lysis Resuspend in Lysis Buffer (with Octyl D-glucopyranoside) start->lysis centrifuge_lysis Clarify Lysate by Centrifugation lysis->centrifuge_lysis preclear Incubate with Protein A/G Beads centrifuge_lysis->preclear Supernatant collect_lysate Collect Pre-cleared Lysate preclear->collect_lysate add_antibody Add Primary Antibody collect_lysate->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads wash Wash Beads add_beads->wash elute Elute Protein Complex wash->elute analysis Downstream Analysis (e.g., Western Blot, Mass Spec) elute->analysis

Caption: A generalized workflow for immunoprecipitation using this compound.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Membrane Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activation Target_Protein Target Protein Downstream_Kinase->Target_Protein Phosphorylation Ligand Ligand Ligand->Receptor Binding

Caption: A simplified signaling pathway involving a membrane receptor.

References

Reconstitution of Membrane Proteins into Liposomes with Octyl β-D-Glucopyranoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes, is a powerful and essential technique for studying their structure, function, and interactions in a controlled, native-like environment.[1] This approach is critical for investigating transport kinetics, protein-protein interactions, and for applications in drug delivery systems.[2] Octyl β-D-glucopyranoside (OG), a non-ionic detergent, is widely employed for this purpose due to its effectiveness in solubilizing membrane proteins while preserving their conformational and functional integrity.[1][3] Its high critical micelle concentration (CMC) facilitates its removal through methods like dialysis, a crucial step for the successful formation of proteoliposomes.[3][4]

This document provides detailed application notes and protocols for the reconstitution of membrane proteins into liposomes using octyl β-D-glucopyranoside, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Octyl β-D-Glucopyranoside and Other Common Detergents

The choice of detergent is a critical factor for the successful isolation and reconstitution of functional membrane proteins. The following table summarizes the key physicochemical properties of n-octyl-β-D-glucopyranoside and compares it with other commonly used detergents. Understanding these properties, particularly the Critical Micelle Concentration (CMC), is essential for optimizing experimental conditions.[5] The CMC is the concentration above which detergent monomers self-assemble into micelles, a pivotal step in the solubilization of membrane proteins.[4][6]

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation Number
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside)~20-25[3][4]~25[3][7]80-100[4]
n-Dodecyl-β-D-maltopyranoside (DDM)Non-ionic (maltoside)~0.15-0.17[4]~50-90[4]98-140[4]
Lauryl Maltose Neopentyl Glycol (LMNG)Non-ionic (maltoside)~0.01[4]~91[4]~100[4]
Lauryldimethylamine-N-oxide (LDAO)Zwitterionic~1-2[4][7]~18[4]75-95[4]
Sodium Cholate (B1235396)Anionic2.8[8]--
Triton (B1239919) X-100Non-ionic0.18[8]60-90[7]-

Note: CMC and aggregation number can be influenced by buffer conditions such as ionic strength and temperature.[6]

Quantitative Parameters for Liposome Solubilization by Octyl Glucoside

The solubilization of liposomes by detergents is a critical step in the reconstitution process and is often described by a three-stage model.[8][9] Key quantitative parameters in this process are the effective detergent-to-lipid molar ratios in saturated liposomes (Rsat) and in mixed micelles (Rsol).

DetergentRsat (mol detergent/mol lipid)Rsol (mol detergent/mol lipid)
Octyl Glucoside 1.3[8]3.8[8]
Triton X-1000.64[8]2.5[8]
Sodium Cholate0.30[8]0.9[8]

Experimental Workflow and Protocols

The reconstitution of a membrane protein into liposomes using octyl glucoside generally follows the workflow depicted below. This process begins with the preparation of liposomes, followed by the solubilization of the membrane protein and liposomes, mixing of these components, and finally, the removal of the detergent to allow for the formation of proteoliposomes.

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis Lipid_Prep Lipid Film Preparation Hydration Hydration of Lipid Film (Liposome Formation) Lipid_Prep->Hydration Aqueous Buffer Mixing Mixing of Solubilized Protein and Liposomes Hydration->Mixing Protein_Sol Membrane Protein Solubilization with OG Protein_Sol->Mixing Detergent_Removal Detergent Removal (e.g., Dialysis, Bio-Beads) Mixing->Detergent_Removal Formation of Protein-Lipid-Detergent Mixed Micelles Characterization Proteoliposome Characterization Detergent_Removal->Characterization Proteoliposome Formation Functional_Assay Functional Assays Characterization->Functional_Assay G cluster_stage1 Stage I: Partitioning cluster_stage2 Stage II: Solubilization cluster_stage3 Stage III: Complete Solubilization Vesicle Intact Liposome Saturated_Vesicle OG-Saturated Liposome Vesicle->Saturated_Vesicle Increasing [OG] OG_monomer OG Monomers Mixed_Micelle_Formation Formation of Lipid-OG Mixed Micelles Mixed_Micelles Homogeneous Solution of Lipid-OG Mixed Micelles Saturated_Vesicle->Mixed_Micelles Further Increase in [OG]

References

Application Note and Protocol: Step-by-Step Guide to Removing Octyl β-D-glucopyranoside from Protein Samples by Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Octyl β-D-glucopyranoside (β-OG) is a non-ionic detergent widely used for solubilizing membrane proteins, preserving their native state and function. Following purification, it is often necessary to remove the detergent for downstream applications such as functional assays, structural studies, or reconstitution into liposomes. Dialysis is a gentle and effective method for removing detergents with a high Critical Micelle Concentration (CMC), such as β-OG.[1][2] This technique relies on the passive diffusion of small detergent monomers across a semi-permeable membrane, while the larger protein molecules are retained.[3][4] This document provides a detailed, step-by-step protocol for the removal of β-OG from protein samples using dialysis, along with key considerations for process optimization and troubleshooting.

Physicochemical Properties of Octyl β-D-glucopyranoside (β-OG)

Understanding the properties of β-OG is crucial for designing an effective dialysis strategy. The high CMC is particularly advantageous, as it ensures a significant concentration of detergent monomers are present in solution, which are the species that pass through the dialysis membrane.[1]

PropertyValueReference
Molecular Weight 292.38 g/mol [5]
Critical Micelle Concentration (CMC) 20-25 mM (~0.58% - 0.73% w/v)[2][5][6][7]
Aggregation Number 84[2]
Micelle Molecular Weight ~24.6 kDa[5][8]
Classification Non-ionic[2]

Principle of Detergent Removal by Dialysis

Dialysis separates molecules based on size through a semi-permeable membrane. The protein-detergent complex is placed inside a dialysis bag or cassette, which is then submerged in a large volume of detergent-free buffer (dialysate). Only molecules smaller than the membrane's molecular weight cut-off (MWCO), such as detergent monomers, can diffuse across the membrane into the dialysate, following the concentration gradient. As monomers are removed, the detergent micelles in the sample dissociate to re-establish the monomer-micelle equilibrium, leading to the gradual removal of all detergent.

G cluster_sample Inside Dialysis Bag (Sample) cluster_membrane Semi-Permeable Membrane (MWCO) cluster_dialysate Outside (Detergent-Free Buffer) Protein Protein Micelle β-OG Micelles Monomer_in β-OG Monomers Micelle->Monomer_in Dissociation Monomer_out β-OG Monomers Monomer_in->Monomer_out Diffusion (Passive Transport)

Figure 1. Principle of β-OG removal by dialysis.

Experimental Protocol

This protocol provides a general guideline. Specific parameters may require optimization based on the protein of interest and its concentration.

Materials and Reagents
  • Protein sample containing β-OG.

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa is common for most proteins, ensuring it is well above the β-OG micelle weight).[9]

  • Dialysis clips.

  • Large beaker or container (e.g., 1-4 L).

  • Magnetic stirrer and stir bar.

  • Detergent-free dialysis buffer (ensure buffer composition is optimal for protein stability, considering pH, ionic strength, and any necessary co-factors).

  • Cold room or refrigerator (dialysis is typically performed at 4°C).[3][10]

Step-by-Step Procedure

Figure 2. Experimental workflow for β-OG removal.

  • Preparation of Dialysis Membrane:

    • Cut the dialysis tubing to the desired length.

    • Prepare the membrane according to the manufacturer's instructions, which typically involves boiling in sodium bicarbonate or EDTA, followed by extensive rinsing with deionized water to remove preservatives. Pre-made cassettes can often be used after a brief rinse.[4]

  • Sample Loading:

    • Secure one end of the tubing with a dialysis clip.

    • Pipette the protein-β-OG sample into the tubing, leaving sufficient headspace (about 10-20% of the volume) to allow for potential osmotic changes.

    • Secure the other end of the tubing with a second clip, ensuring no leaks.

  • Dialysis Setup:

    • Place a magnetic stir bar in a large beaker and fill it with the appropriate volume of cold (4°C) detergent-free dialysis buffer. The buffer volume should be at least 200-500 times the sample volume for efficient detergent removal.[3][4]

    • Place the beaker on a magnetic stir plate in a 4°C environment (cold room).

    • Submerge the sealed dialysis bag in the buffer. Ensure it is fully submerged and can move freely. Gentle stirring is crucial to break up the localized concentration gradient that forms around the membrane.

  • Buffer Changes:

    • The efficiency of dialysis depends on maintaining a steep concentration gradient. This is achieved by changing the dialysis buffer.

    • First Change: Perform the first buffer change after 2-4 hours.[3]

    • Second Change: Perform a second buffer change after another 2-4 hours.

    • Final Dialysis: Allow the sample to dialyze overnight (12-18 hours) in the final volume of fresh buffer to ensure maximal detergent removal.[3][4]

  • Sample Recovery:

    • After the final dialysis step, carefully remove the bag from the buffer and wipe the exterior.

    • Open one end and gently pipette the protein sample into a clean microcentrifuge tube.

    • Measure the final volume and protein concentration. Some sample dilution is expected.

Optimization and Troubleshooting

Effective detergent removal without compromising protein integrity often requires optimization.

ParameterRecommendationRationale & Considerations
MWCO Selection Choose a MWCO that is at least 2-3 times smaller than the molecular weight of your protein of interest.A 10-14 kDa MWCO is typically safe for most proteins and large enough to allow β-OG monomers (292 Da) to pass freely. Ensure the MWCO is significantly smaller than your protein to prevent sample loss.[11]
Buffer Volume Use a sample-to-buffer volume ratio of 1:200 to 1:1000.A larger volume of dialysate maintains a steeper concentration gradient, accelerating detergent removal.[3][10]
Temperature Perform dialysis at 4°C.Low temperatures enhance protein stability and minimize proteolytic degradation. Some proteins may be more stable at room temperature, which should be determined empirically.[12]
Stirring Gentle, continuous stirring of the dialysis buffer.Prevents the build-up of a localized high concentration of detergent around the dialysis membrane, which would slow down diffusion.
Number of Changes At least 3 buffer changes over ~24 hours.Multiple changes are critical for driving the diffusion process to completion and removing trace amounts of the detergent.[3][4]

Troubleshooting Protein Precipitation: Protein precipitation is the most common issue encountered during detergent removal.[10][13] This occurs as the solubilizing detergent concentration falls, potentially exposing hydrophobic regions of the protein.

  • Problem: Protein precipitates inside the dialysis bag.

    • Possible Cause: The protein is not stable without detergent. The buffer pH is close to the protein's isoelectric point (pI).[10] The salt concentration is too low.[10][14]

    • Solution:

      • Adjust Buffer pH: Ensure the buffer pH is at least 1 unit away from the protein's pI.

      • Increase Ionic Strength: Include 150-350 mM NaCl or KCl in the dialysis buffer to shield surface charges and prevent aggregation.[10][15]

      • Add Stabilizers: Include additives like glycerol (B35011) (5-10%), L-arginine, or a low concentration of a different, non-interfering detergent in the final dialysis buffer.[10][15]

      • Slower Removal: Perform a stepwise dialysis by gradually reducing the detergent concentration in the dialysis buffer over several steps.

      • Lower Protein Concentration: High protein concentrations can favor aggregation and precipitation.[12][14] If possible, perform dialysis on a more dilute sample and re-concentrate it afterward.

References

Application of Octyl D-glucopyranoside in 2D Gel Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for the separation and analysis of complex protein mixtures from biological samples. A significant challenge in 2D-PAGE is the effective solubilization and separation of hydrophobic proteins, particularly membrane proteins, which tend to aggregate in aqueous solutions. n-Octyl-β-D-glucopyranoside (OGP) is a non-ionic detergent that has proven to be highly effective in overcoming these challenges.[1] Its unique chemical structure, featuring a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to disrupt lipid bilayers and solubilize membrane proteins while preserving their native structure and integrity. This document provides detailed application notes and protocols for the use of OGP in 2D gel electrophoresis.

Key Properties of n-Octyl-β-D-glucopyranoside (OGP)

OGP's utility in 2D gel electrophoresis stems from its favorable physicochemical properties. It is a mild detergent, less denaturing than ionic detergents like SDS, which is crucial for the first dimension of 2D-PAGE, isoelectric focusing (IEF), where proteins are separated based on their isoelectric point (pI) in their native or near-native state.[2] Furthermore, OGP has a high critical micelle concentration (CMC), which facilitates its removal during subsequent experimental steps if required.[3]

Data Presentation: Comparison of Detergent Properties

The choice of detergent is a critical factor in the successful solubilization of membrane proteins for 2D-PAGE. The following table summarizes the physicochemical properties of OGP in comparison to other commonly used detergents.

DetergentChemical ClassCritical Micelle Concentration (CMC) (mM)Micelle Molecular Weight (kDa)Aggregation Number
n-Octyl-β-D-glucopyranoside (OGP) Non-ionic (glucoside)~20-25~25~84
n-Dodecyl-β-D-maltopyranoside (DDM)Non-ionic (maltoside)~0.17~50Not widely reported
CHAPSZwitterionic4-8~6.15~10
Triton™ X-100Non-ionic~0.24~90~140

Data compiled from multiple sources.[3][4]

Experimental Protocols

This section provides a detailed methodology for performing 2D gel electrophoresis of membrane proteins using OGP.

Protocol 1: Membrane Protein Extraction and Solubilization

This protocol outlines the initial steps of extracting and solubilizing membrane proteins from cultured cells.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: 7 M Urea, 2 M Thiourea, 2-4% (w/v) n-Octyl-β-D-glucopyranoside, 40 mM Tris, 1% DTT, 0.5% (v/v) IPG buffer

  • Microcentrifuge

  • Ultracentrifuge

  • Sonicator or Dounce homogenizer

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cultured cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS to remove media components.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Disrupt the cells using sonication on ice or by Dounce homogenization.

  • Membrane Fraction Isolation:

    • Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Solubilization of Membrane Proteins:

    • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

    • Incubate the mixture for 1-2 hours at room temperature with gentle agitation to ensure complete solubilization.

    • Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 20°C to pellet any insoluble material.

    • The supernatant contains the solubilized membrane proteins and is ready for protein quantification and the first dimension of 2D-PAGE (isoelectric focusing).

Protocol 2: First Dimension - Isoelectric Focusing (IEF)

Materials:

  • Solubilized protein sample

  • Immobilized pH gradient (IPG) strips

  • Rehydration buffer (Solubilization Buffer without DTT and IPG buffer)

  • IPG rehydration/loading tray

  • IEF cell

  • Mineral oil

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of the solubilized sample using a compatible protein assay (e.g., Bradford assay after protein precipitation to remove interfering substances).

  • IPG Strip Rehydration and Sample Loading:

    • Dilute the protein sample to the desired concentration and volume with Rehydration buffer. Add DTT and IPG buffer to the final concentrations specified in the Solubilization Buffer.

    • Pipette the sample mixture into the channels of the IPG rehydration/loading tray.

    • Carefully place the IPG strips, gel side down, into the sample mixture, ensuring no air bubbles are trapped.

    • Overlay with mineral oil to prevent evaporation.

    • Allow the strips to rehydrate for at least 12 hours at room temperature.

  • Isoelectric Focusing:

    • Place the rehydrated IPG strips into the IEF cell.

    • Perform isoelectric focusing according to the manufacturer's instructions. A typical multi-step protocol involves gradually increasing the voltage.

Protocol 3: Second Dimension - SDS-PAGE

Materials:

  • Focused IPG strips

  • Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% (v/v) Glycerol, 2% (w/v) DTT

  • Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% (v/v) Glycerol, 2.5% (w/v) Iodoacetamide

  • Precast or self-cast SDS-PAGE gels

  • SDS-PAGE running buffer

  • Agarose (B213101) sealing solution (0.5% (w/v) agarose in SDS-PAGE running buffer with a trace of bromophenol blue)

  • 2D electrophoresis tank

Procedure:

  • IPG Strip Equilibration:

    • After IEF, place the IPG strips in a tray containing Equilibration Buffer I.

    • Incubate for 15 minutes with gentle agitation.

    • Discard Equilibration Buffer I and replace it with Equilibration Buffer II.

    • Incubate for another 15 minutes with gentle agitation.

  • Placing the IPG Strip on the Second-Dimension Gel:

    • Briefly rinse the equilibrated IPG strip in SDS-PAGE running buffer.

    • Place the IPG strip onto the top of the SDS-PAGE gel.

    • Seal the IPG strip in place with the molten agarose sealing solution.

  • SDS-PAGE:

    • Place the gel into the 2D electrophoresis tank and fill with SDS-PAGE running buffer.

    • Run the electrophoresis until the dye front reaches the bottom of the gel.

  • Visualization:

    • After electrophoresis, the gel can be stained with Coomassie Brilliant Blue, silver stain, or fluorescent dyes to visualize the separated protein spots.

Mandatory Visualization

The following diagrams illustrate the key workflows described in the protocols.

G cluster_prep Sample Preparation start Cell Pellet wash Wash with PBS start->wash lyse Cell Lysis wash->lyse centrifuge_low Low-Speed Centrifugation lyse->centrifuge_low supernatant1 Collect Supernatant centrifuge_low->supernatant1 ultracentrifuge Ultracentrifugation supernatant1->ultracentrifuge pellet Membrane Pellet ultracentrifuge->pellet solubilize Solubilization with OGP Buffer pellet->solubilize centrifuge_high High-Speed Centrifugation solubilize->centrifuge_high supernatant2 Solubilized Membrane Proteins centrifuge_high->supernatant2

Caption: Workflow for Membrane Protein Extraction and Solubilization.

G cluster_2d 2D Gel Electrophoresis Workflow cluster_1d First Dimension: Isoelectric Focusing cluster_2d_sds Second Dimension: SDS-PAGE sample Solubilized Protein Sample rehydrate IPG Strip Rehydration & Sample Loading sample->rehydrate ief Isoelectric Focusing rehydrate->ief equilibrate1 Equilibration I (with DTT) ief->equilibrate1 equilibrate2 Equilibration II (with Iodoacetamide) equilibrate1->equilibrate2 sds_page SDS-PAGE equilibrate2->sds_page visualize Staining & Visualization sds_page->visualize

Caption: Overall Workflow for 2D Gel Electrophoresis using OGP.

Troubleshooting

ProblemPossible CauseSuggested Solution
Horizontal Streaking in IEF Incomplete solubilization of proteins.Increase the concentration of OGP in the solubilization buffer (up to 4%). Ensure adequate incubation time for solubilization.
High salt concentration in the sample.Desalt the sample by dialysis or using a clean-up kit prior to IEF.
Vertical Streaking in SDS-PAGE Incomplete equilibration of the IPG strip.Ensure the IPG strip is fully submerged in the equilibration buffers and that the incubation times are sufficient.
Protein precipitation during transfer.Ensure the agarose sealing solution is not too hot, as this can cause protein precipitation.
Loss of Low Molecular Weight Proteins Over-running the SDS-PAGE.Monitor the migration of the dye front and stop the electrophoresis once it reaches the bottom of the gel.
Poor Spot Resolution Incorrect IEF or SDS-PAGE running conditions.Optimize the voltage and running time for both dimensions based on the pI and molecular weight range of the proteins of interest.

Conclusion

n-Octyl-β-D-glucopyranoside is a highly effective non-ionic detergent for the solubilization and separation of proteins, particularly membrane proteins, in 2D gel electrophoresis. Its mild nature helps to preserve protein integrity during isoelectric focusing, leading to improved resolution and a more accurate representation of the proteome. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully apply OGP in their 2D-PAGE experiments. Careful optimization of the solubilization and electrophoresis conditions is crucial for achieving high-quality and reproducible results.

References

Application Notes and Protocols for the Solubilization of GPCRs with Octyl-β-D-glucopyranoside for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solubilization of G-protein coupled receptors (GPCRs) using the non-ionic detergent n-octyl-β-D-glucopyranoside (OG). This detergent is a valuable tool for extracting these critical drug targets from their native membrane environment to enable structural and functional studies, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography.[1][2]

N-octyl-β-D-glucopyranoside is widely employed due to its ability to mimic the native membrane environment, which helps in preserving the conformational and functional integrity of the protein after extraction.[2] Its high critical micelle concentration (CMC) is a key feature, facilitating its removal during subsequent purification and reconstitution steps through methods like dialysis.[2][3] While effective, it is important to note that OG can be a relatively harsh detergent for more sensitive GPCRs.[4] Therefore, empirical optimization is crucial for each specific GPCR to achieve the highest yield and maintain protein activity.[2]

Data Presentation: Physicochemical Properties of Detergents

The selection of an appropriate detergent is a critical first step in the successful isolation of functional membrane proteins. The table below summarizes the key physicochemical properties of n-octyl-β-D-glucopyranoside and compares it with other commonly used detergents.[2]

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation NumberKey Characteristics
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside)~20-25[1][2][5]~25[1][5]80-100[1][5]High CMC, easily removable; can be harsh on sensitive GPCRs.[4][6]
n-Dodecyl-β-D-maltopyranoside (DDM)Non-ionic (maltoside)~0.17[1][2]~50[1][2]~98[1]Widely used for GPCRs, known for its mild nature.[4][6]
Lauryl Maltose Neopentyl Glycol (LMNG)Non-ionic (maltoside)~0.01[1][2]~91[1][2]Not widely reportedOffers enhanced stability for many GPCRs compared to linear-chain detergents.[6]
Lauryldimethylamine-N-oxide (LDAO)Zwitterionic~1-2[2]~21.5[2]~75[2]Can be effective but may be more denaturing than non-ionic detergents.
Glyco-diosgenin (GDN)Steroidal~0.02-0.03[6]~70-75[6]Not widely reportedBeneficial for cryo-EM studies due to its rigid structure.[6]

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (Solubilized with OG) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization & Purification cluster_analysis Analysis & Structural Studies Membrane_Prep 1. Membrane Preparation (Cell Lysis & Ultracentrifugation) Detergent_Screening 2. Detergent Screening (Test various OG concentrations) Membrane_Prep->Detergent_Screening Solubilization 3. Bulk Solubilization (Incubate with optimal OG) Detergent_Screening->Solubilization Clarification 4. Clarification (Ultracentrifugation to remove insoluble material) Solubilization->Clarification Purification 5. Affinity Chromatography (e.g., Ni-NTA for His-tagged GPCR) Clarification->Purification Stability_Assay 6. Stability Assessment (e.g., Thermal Shift Assay) Purification->Stability_Assay Structural_Studies 7. Structural Studies (Cryo-EM or X-ray Crystallography) Stability_Assay->Structural_Studies

Caption: A general workflow for membrane protein solubilization and analysis.

Experimental Protocols

Protocol 1: Preparation of Cell Membranes Expressing the Target GPCR

This protocol outlines the fundamental steps for isolating cell membranes containing the GPCR of interest.

Materials:

  • Cells expressing the target GPCR

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors)

  • Homogenizer (e.g., Dounce homogenizer), sonicator, or French press

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Cell Lysis: Harvest the cells and resuspend the cell pellet in ice-cold Lysis Buffer.[6] Disrupt the cells using an appropriate method such as Dounce homogenization, sonication, or nitrogen cavitation.[6]

  • Removal of Nuclei and Debris: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.[6]

  • Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Pellet the cell membranes by ultracentrifugation at high speed (e.g., 100,000 x g) for 60 minutes at 4°C.[6]

  • Final Membrane Pellet: Discard the supernatant and resuspend the membrane pellet in a suitable buffer for storage or immediate use in solubilization experiments.[2]

Protocol 2: GPCR Solubilization with n-Octyl-β-D-glucopyranoside

This protocol provides a general framework for solubilizing the target GPCR from the prepared cell membranes. The optimal concentration of OG should be determined empirically for each specific GPCR.

Materials:

  • Prepared cell membranes

  • Solubilization Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, protease inhibitors)

  • n-Octyl-β-D-glucopyranoside (OG) stock solution (e.g., 10% w/v)

  • Ultracentrifuge

Procedure:

  • Detergent Addition: Dilute the membrane preparation to a final protein concentration of 1-5 mg/mL in Solubilization Buffer.[6] Add the OG stock solution to the membrane suspension to achieve the desired final concentration. A common starting point is a detergent-to-protein ratio of 3:1 to 10:1 (w/w).[6] It is highly recommended to test a range of OG concentrations.

  • Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., on a rotator or rocker).[2][6]

  • Clarification: Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[1][2]

  • Collection of Solubilized GPCR: Carefully collect the supernatant, which contains the solubilized GPCR-detergent micelles.[1][2] Proceed immediately to purification or store at -80°C.

Protocol 3: Affinity Purification of Solubilized GPCR

This protocol describes the purification of a His-tagged GPCR using affinity chromatography.

Materials:

  • Solubilized GPCR supernatant

  • Affinity Chromatography Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole (B134444), and OG at its CMC, ~0.7% or 25 mM)[1]

  • Wash Buffer (Affinity Chromatography Buffer with a slightly higher imidazole concentration if needed)

  • Elution Buffer (Affinity Chromatography Buffer with a high concentration of imidazole, e.g., 250-500 mM)[1]

  • Ni-NTA or other suitable affinity resin

Procedure:

  • Resin Equilibration: Equilibrate the affinity resin with 5-10 column volumes of Affinity Chromatography Buffer.[1]

  • Loading: Load the solubilized GPCR supernatant onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).[1]

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[1]

  • Elution: Elute the bound GPCR with 3-5 column volumes of Elution Buffer.[1]

  • Fraction Analysis: Collect fractions and analyze for the presence of the GPCR by SDS-PAGE and/or Western blot. Pool the fractions containing the purified GPCR.

Protocol 4: Thermal Stability Assessment using a Thermal Shift Assay

This protocol provides a method to assess the stability of the purified GPCR in OG, which is crucial for downstream structural studies.

Materials:

  • Purified GPCR in Elution Buffer

  • SYPRO Orange dye (or a similar fluorescent probe)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Sample Preparation: Dilute the purified GPCR to a final concentration of 0.1-0.2 mg/mL in a suitable buffer containing OG at its CMC.[1]

  • Dye Addition: Add SYPRO Orange dye to the protein solution at a final concentration of 5x.[1]

  • Plate Setup: Aliquot the mixture into a 96-well qPCR plate.[1]

  • Melt Curve Analysis: Set up the real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.[1]

  • Data Analysis: The melting temperature (Tm) is the temperature at which the fluorescence signal is at its maximum, corresponding to the unfolding of the protein.[1] A higher Tm indicates greater protein stability.

Application in Structural Biology

Cryo-Electron Microscopy (Cryo-EM): For cryo-EM, the purified GPCR in OG micelles is applied to a cryo-EM grid and rapidly frozen in liquid ethane. A final concentration of OG just above the CMC is typically maintained in the final sample buffer to ensure the receptor remains soluble and stable.[1]

X-ray Crystallography: For X-ray crystallography, the purified and stabilized GPCR is concentrated and used for crystallization trials. The high CMC of octyl glucoside can be advantageous as it can be more easily removed or exchanged for other detergents during the crystallization process. Historically, bacteriorhodopsin was successfully crystallized after solubilization with octyl glucoside.[1]

References

Application Notes: Permeabilizing Paraformaldehyde-Fixed Cells with Octyl D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Octyl-β-D-glucopyranoside (also known as Octyl Glucoside or OGP) is a non-ionic detergent used for the permeabilization of paraformaldehyde (PFA)-fixed cells in various applications, including immunofluorescence microscopy and flow cytometry.[1][2] Its utility stems from its gentle, non-denaturing properties, which allow for the creation of pores in the cell membrane to facilitate the entry of antibodies and other reagents, while preserving cellular architecture and antigenicity.[1][3]

Mechanism of Action and Advantages

Following fixation with PFA, which crosslinks proteins and stabilizes cellular structures, permeabilization is required to grant antibodies access to intracellular targets.[3] OGP, an amphipathic molecule with a hydrophilic glucose headgroup and a hydrophobic octyl tail, inserts itself into the lipid bilayer of the cell membrane.[4] At concentrations above its critical micelle concentration (CMC) of approximately 20-25 mM, OGP monomers can form micelles that effectively create temporary channels or pores in the membrane.[4]

Compared to harsher non-ionic detergents like Triton X-100, OGP offers several distinct advantages:

  • Mild Action: OGP is less disruptive to the overall cellular architecture and is less likely to cause excessive cell lysis.[1] This is crucial for maintaining the native conformation of proteins and preserving delicate ultrastructures.

  • Preservation of Lipid Rafts: Unlike Triton X-100, which can disrupt cholesterol-rich membrane microdomains, OGP is known to be less harsh and is used in protocols specifically designed to study lipid rafts and their associated proteins.[5]

  • Easy Removal: OGP has a high CMC, which facilitates its removal from solution by methods such as dialysis.[2][4] This is particularly advantageous in protocols where the detergent needs to be removed in downstream applications.[6]

  • Reproducibility: The use of OGP in a standardized protocol provides a simple, rapid, and reproducible technique for intracellular staining.[3]

Applications

The primary application for permeabilizing PFA-fixed cells with OGP is for immunostaining of intracellular antigens. This technique is essential for:

  • Detecting Intracellular Proteins: Allowing antibodies to bind to targets within the cytoplasm, nucleus, or organelles.[1][3]

  • Analyzing Cellular Signaling Pathways: Visualizing the localization and modification of proteins involved in signal transduction.[1]

  • Phenotypic Characterization: OGP-based permeabilization does not significantly alter cell surface antigens, enabling simultaneous analysis of both intracellular and extracellular markers by flow cytometry.[3]

Comparative Data of Permeabilization Agents

The choice of detergent can significantly impact experimental outcomes. The following table summarizes key properties and typical working concentrations of common permeabilizing agents.

DetergentChemical NatureTypical Concentration (w/v)Critical Micelle Conc. (CMC)Key Characteristics & Use Cases
n-Octyl-β-D-glucopyranoside (OGP) Non-ionic0.1% - 0.5%[7][8]~20-25 mM (~0.7%)[4][6]Mild permeabilization; preserves lipid rafts; good for both microscopy and flow cytometry.[3][5]
Triton X-100 Non-ionic0.1% - 0.5%~0.2-0.9 mMStronger permeabilization; can disrupt membranes and lipid rafts; widely used but may mask some epitopes.[9][10]
Saponin Non-ionic (Glycoside)0.1% - 0.5%N/AForms pores by complexing with membrane cholesterol; permeabilization is reversible upon removal.
Tween-20 Non-ionic0.1% - 0.5%~0.06 mMVery mild detergent, often used in wash buffers to reduce background; can be used for gentle permeabilization.[9]

Visualizations

G

Caption: Standard immunofluorescence workflow using OGP for permeabilization.

G

Caption: Comparison of OGP and Triton X-100 effects on fixed cell membranes.

Experimental Protocols

Protocol 1: Preparation of Solutions

1. 1X Phosphate Buffered Saline (PBS), pH 7.4

  • To prepare 1 liter of 1X PBS, combine 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.

  • Adjust the pH to 7.4 with HCl.

  • Add purified water to a final volume of 1 liter.

  • Sterilize by autoclaving.

2. 4% Paraformaldehyde (PFA) Fixation Solution

  • Safety Note: PFA is toxic and should be handled in a fume hood.[8][11]

  • To prepare 100 mL, gently heat 80 mL of 1X PBS to 60-70°C. Do not exceed 70°C.[11][12]

  • Add 4 g of PFA powder and stir until dissolved. The solution will be cloudy.

  • Add 1 N NaOH dropwise until the solution clears.[12]

  • Allow the solution to cool to room temperature.

  • Adjust the final volume to 100 mL with 1X PBS and verify the pH is between 7.2-7.4.[11]

  • Filter the solution and store it in aliquots at -20°C. Diluted PFA solutions are stable for about one week at 4°C.[12]

3. OGP Permeabilization & Blocking Buffer (0.5% OGP, 5% Normal Goat Serum in 1X PBS)

  • To prepare 10 mL:

    • Start with 9.5 mL of 1X PBS.

    • Add 0.5 mL of Normal Goat Serum (or serum from the same species as the secondary antibody).[8]

    • Add 50 mg of n-Octyl-β-D-glucopyranoside powder to achieve a final concentration of 0.5% (w/v).[8]

    • Mix gently until the OGP is fully dissolved. Prepare this solution fresh for optimal performance.

4. Antibody Dilution Buffer (0.5% OGP, 1% BSA in 1X PBS)

  • To prepare 10 mL:

    • Start with 10 mL of 1X PBS.

    • Add 0.1 g of Bovine Serum Albumin (BSA).[8]

    • Add 50 mg of n-Octyl-β-D-glucopyranoside.[8]

    • Mix until all components are dissolved.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol is adapted for cells grown on coverslips or in chamber slides.[8]

  • Cell Preparation: Culture cells to the desired confluency on sterile glass coverslips in a multi-well plate. Apply experimental treatments as required.

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells once with 1X PBS.

    • Cover the cells with 4% PFA solution and incubate for 15 minutes at room temperature.[8]

  • Washing:

    • Aspirate the PFA solution.

    • Wash the cells three times with 1X PBS, for 5 minutes each time.[8]

  • Permeabilization and Blocking:

    • Aspirate the final PBS wash.

    • Add enough OGP Permeabilization & Blocking Buffer to cover the cells.

    • Incubate for 60 minutes at room temperature.[8]

  • Primary Antibody Incubation:

    • Aspirate the blocking buffer.

    • Apply the primary antibody, diluted to its optimal concentration in the Antibody Dilution Buffer.

    • Incubate overnight at 4°C in a humidified chamber.[8]

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with 1X PBS, for 5 minutes each time.[8]

  • Secondary Antibody Incubation:

    • Apply the fluorochrome-conjugated secondary antibody, diluted in Antibody Dilution Buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[8]

  • Final Washes and Mounting:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with 1X PBS, for 5 minutes each time, protected from light.

    • (Optional) Counterstain nuclei with a solution like DAPI (e.g., 300 nM in PBS for 5 minutes).

    • Perform a final quick rinse in 1X PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Allow the mounting medium to cure as per the manufacturer's instructions.

    • Image using a fluorescence microscope. Store slides at 4°C, protected from light.

References

Application Notes and Protocols for the Use of n-Octyl-β-D-glucopyranoside in Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely employed in biochemical and molecular biology applications, particularly for the solubilization and purification of membrane proteins. Its utility in co-immunoprecipitation (co-IP) protocols is significant, especially when studying protein-protein interactions involving membrane-associated proteins. As a gentle detergent, OG effectively disrupts the lipid bilayer to release membrane proteins while preserving their native conformation and the integrity of associated protein complexes. This is crucial for accurately identifying and characterizing protein-protein interactions within their native cellular context.[1]

These application notes provide a comprehensive guide to the use of n-Octyl-β-D-glucopyranoside in co-IP protocols, including a comparison with other commonly used detergents, detailed experimental procedures, and an example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Properties of n-Octyl-β-D-glucopyranoside Relevant to Co-immunoprecipitation

The efficacy of OG in co-IP stems from its unique physicochemical properties:

  • Gentle Solubilization: Being a non-ionic detergent, OG is less harsh than ionic detergents (e.g., SDS) and is less likely to denature proteins or disrupt non-covalent protein-protein interactions.[1]

  • Effective for Membrane Proteins: OG is particularly effective at solubilizing membrane proteins by forming micelles around their hydrophobic transmembrane domains, thereby extracting them from the lipid bilayer into a soluble form.

  • High Critical Micelle Concentration (CMC): OG has a high CMC, typically around 20-25 mM.[1] This property is advantageous as it allows for the easy removal of the detergent by dialysis, which can be important for downstream applications such as mass spectrometry where detergents can interfere with analysis.[1]

  • Well-defined Structure: The well-defined chemical structure and the formation of small, uniform micelles contribute to the reproducibility of experiments.[1]

Comparison with Other Common Detergents in Co-immunoprecipitation

The choice of detergent is a critical step in designing a co-IP experiment. The ideal detergent should efficiently solubilize the target protein and its binding partners without disrupting their interaction. The following table provides a summary of the properties and typical working concentrations of OG compared to other commonly used detergents in co-IP.

DetergentTypeCritical Micelle Concentration (CMC)Typical Lysis Buffer Concentration (%)Key Characteristics & Considerations
n-Octyl-β-D-glucopyranoside (OG) Non-ionic~20-25 mM0.5 - 2.0Gentle, ideal for membrane proteins, easily removable by dialysis. May be less effective for solubilizing some very resistant protein complexes.
Triton X-100 Non-ionic~0.24 mM0.1 - 1.0Widely used, effective for many protein complexes. Can sometimes disrupt weaker protein-protein interactions. May interfere with downstream UV spectrophotometry.
NP-40 (Nonidet P-40 substitute, e.g., IGEPAL CA-630) Non-ionic~0.05 mM0.1 - 1.0Similar to Triton X-100, commonly used for cytoplasmic and some membrane proteins.
CHAPS Zwitterionic~4-8 mM0.5 - 1.0Can be more effective at solubilizing certain membrane proteins and preserving interactions than non-ionic detergents. Can be useful when non-ionic detergents fail to solubilize the complex.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of a Membrane-Associated Protein Complex using n-Octyl-β-D-glucopyranoside

This protocol provides a general procedure for the co-immunoprecipitation of a target membrane protein and its interacting partners. Optimization of parameters such as detergent concentration, antibody concentration, and wash conditions may be necessary for specific protein complexes.

Materials:

  • Cells expressing the target protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-Octyl-β-D-glucopyranoside, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. Note: The optimal OG concentration may need to be titrated (e.g., 0.5% - 2%).[1]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) n-Octyl-β-D-glucopyranoside. Note: The salt concentration can be adjusted (e.g., up to 500 mM NaCl) to reduce non-specific binding.

  • Primary antibody against the "bait" protein

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5-3.0 or 1X SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5, for glycine (B1666218) elution)

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

    • Incubate on a rotator for 30-60 minutes at 4°C to ensure complete lysis.[1]

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[1]

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add pre-equilibrated Protein A/G beads to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against the target "bait" protein. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.[1]

    • Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[1]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins. With each wash, it is advisable to transfer the bead slurry to a new tube to minimize background.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding Elution Buffer.

      • For SDS-PAGE analysis, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

      • For mass spectrometry or functional assays, use a non-denaturing elution buffer like a low pH glycine buffer, followed by immediate neutralization with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting to confirm the presence of the "bait" protein and its interacting partners ("prey").

    • For discovery of novel interacting partners, eluted proteins can be identified by mass spectrometry.

Application Example: Co-immunoprecipitation of EGFR and its Interacting Partners

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins containing SH2 or PTB domains, initiating downstream signaling cascades. Key interacting partners of activated EGFR include Grb2 and Shc1.

The use of n-octyl-β-D-glucopyranoside is well-suited for studying these interactions as it can efficiently solubilize the membrane-bound EGFR while preserving its association with cytoplasmic signaling molecules.

Protocol 2: Co-immunoprecipitation of EGFR and Grb2

This protocol is a specific application of the general protocol above for the co-immunoprecipitation of endogenous EGFR and its interaction with the adaptor protein Grb2 from a suitable cell line (e.g., A431 or HEK293T cells overexpressing EGFR).

Modifications to the General Protocol:

  • Cell Treatment: Prior to lysis, cells can be serum-starved and then stimulated with EGF (e.g., 100 ng/mL for 5-10 minutes) to induce EGFR activation and the recruitment of Grb2. An unstimulated control should be included.

  • Lysis Buffer: The general Lysis Buffer with 1% n-Octyl-β-D-glucopyranoside is appropriate.

  • Antibodies:

    • Immunoprecipitation: Use a high-quality antibody specific for the C-terminus of EGFR.

    • Western Blotting: Use antibodies specific for EGFR and Grb2.

  • Expected Results: In the EGF-stimulated samples, immunoprecipitation of EGFR should result in the co-immunoprecipitation of Grb2, which can be detected by Western blotting. The unstimulated and isotype control samples should show little to no Grb2 signal.

Visualizations

Experimental Workflow for Co-immunoprecipitation

Co_IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash & Elute cluster_analysis Analysis cell_pellet Cell Pellet lysis_buffer Lysis Buffer with Octyl D-glucopyranoside cell_pellet->lysis_buffer Resuspend & Lyse lysate Cleared Lysate lysis_buffer->lysate Centrifuge pre_clearing Pre-clearing (Optional) lysate->pre_clearing antibody_incubation Antibody Incubation (Anti-Bait) pre_clearing->antibody_incubation bead_capture Protein A/G Bead Capture antibody_incubation->bead_capture washing Washing Steps bead_capture->washing elution Elution washing->elution western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry elution->mass_spec

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Simplified EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR Dimer (Activated) EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Shc1 Shc1 EGFR->Shc1 Recruits SOS SOS Grb2->SOS Binds Shc1->Grb2 Binds Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: Simplified EGFR signaling cascade initiated by EGF binding.

References

Troubleshooting & Optimization

Technical Support: Managing Octyl D-glucopyranoside Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to mitigate the interference caused by n-octyl-β-D-glucopyranoside (OG) in mass spectrometry (MS) applications.

Frequently Asked Questions (FAQs)

Q1: Why does octyl D-glucopyranoside (OG) interfere with mass spectrometry?

A1: this compound is a non-ionic detergent essential for solubilizing and stabilizing membrane proteins for in-vitro studies.[1] However, its presence, even at low concentrations, is detrimental to MS analysis for several reasons:

  • Ion Suppression: During electrospray ionization (ESI), detergent molecules are also ionized and can compete with the peptides or proteins of interest, leading to a significant decrease or complete suppression of the analyte signal.[2][3][4]

  • Adduct Formation: OG molecules can form adducts with analyte ions, resulting in complex and difficult-to-interpret mass spectra.

  • Chromatographic Interference: In liquid chromatography-mass spectrometry (LC-MS), detergents like OG can foul the reversed-phase column, leading to poor chromatographic resolution.[2][4]

Q2: What are the common signs of OG interference in my mass spectrum?

A2: The primary indicators of OG interference include:

  • A significant reduction in the signal intensity of your protein or peptide of interest.

  • Complete loss of peptide signals in the mass spectrum.[2]

  • The appearance of a repeating pattern of peaks in the chromatogram.[5]

  • High background noise across the spectrum.

  • The presence of non-protein related adduct peaks, which can complicate data analysis.

Q3: What are the principal methods for removing this compound before MS analysis?

A3: Several methods are available, and the best choice depends on your specific protein, its concentration, and the downstream application. The main strategies include:

  • Protein Precipitation: Methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation can remove detergents.[5][6] However, this may lead to difficulty in redissolving the protein, especially for hydrophobic proteins.[7]

  • Chromatography-Based Methods:

    • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. It can effectively separate larger proteins from smaller detergent monomers and micelles.[1][8]

    • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since OG is a non-ionic detergent, it will not bind to the ion-exchange matrix, allowing for its separation from charged protein molecules.[8][9][10]

  • Affinity Purification/Spin Columns: Commercially available spin columns containing specialized resins can bind and remove detergents with high efficiency while allowing for high protein recovery.[11][12][13]

  • Liquid-Liquid Extraction: For samples that have already been digested into peptides, ethyl acetate (B1210297) extraction can effectively remove OG without significant loss of peptides.[2][6]

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution(s)
Low or No Analyte Signal Ion Suppression by OG: The detergent is outcompeting your analyte for ionization.Implement a detergent removal step prior to MS analysis. For digested samples, ethyl acetate extraction is effective.[2] For intact proteins, consider using detergent removal spin columns or ion-exchange chromatography.[9][12]
Uninterpretable Spectrum with High Background Detergent Adducts & Contamination: OG molecules are forming adducts with your analyte and contaminating the spectrum.Ensure the chosen removal method is efficient. Increase the number of washes in precipitation or spin column protocols. Optimize chromatography gradients to separate the analyte from any remaining detergent.
Poor Protein Recovery After Cleanup Protein Loss During Removal: The chosen method may not be suitable for your specific protein (e.g., precipitation of a hydrophobic protein).Avoid precipitation methods if your protein is difficult to resolubilize.[7] Opt for non-precipitating methods like detergent removal spin columns or size-exclusion chromatography which often yield higher protein recovery.[8][11]
Persistent Interference Despite Cleanup Inefficient Detergent Removal: The detergent concentration may be too high for the selected method, or the method itself is not optimal.Quantify the detergent removal efficiency of your current method. Consider switching to a more robust technique. Commercial kits often provide data on their removal efficiency for specific detergents.[13] Combining two methods, such as IEX followed by SEC, can also be effective.

Comparison of Detergent Removal Methods

The following table summarizes the effectiveness of various methods for removing this compound and other common detergents.

MethodDetergent(s)Starting Conc. (%)Detergent Removal (%)Protein Recovery (%)Reference
Detergent Removal Resin (Spin Column) Octyl glucoside5>99~90[13]
CHAPS3>99~90[13]
Triton X-1002>99~87[13]
SDS2.5>99~95[13]
Ethyl Acetate Extraction Octylglycoside1Effective RemovalNo Peptide Loss[2]
Phoenix Peptide Clean-Up Kit CHAPs, Triton X-100, SDS1>99.5Up to 90[3]

Experimental Protocols

Protocol 1: Ethyl Acetate Extraction for Digested Peptides

This protocol is adapted for the removal of this compound from peptide samples following enzymatic digestion.[2][6]

Materials:

  • Peptide sample containing OG

  • Ethyl Acetate (HPLC Grade)

  • Water (MS Grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your peptide sample (e.g., 100 µL), add an equal volume of ethyl acetate.

  • Add MS-grade water to the tube, equivalent to the initial sample volume.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge the tube at maximum speed (e.g., 14,000 x g) for 2 minutes to separate the two phases.

  • Carefully remove and discard the upper ethyl acetate layer, which now contains the extracted this compound.

  • Repeat the extraction (steps 1-5) two more times to maximize detergent removal.

  • After the final extraction, briefly centrifuge the aqueous layer again and carefully collect it for MS analysis. Avoid disturbing any residual ethyl acetate.

Protocol 2: Ion-Exchange Chromatography (IEX) for Intact Proteins

This protocol provides a general framework for removing the non-ionic detergent OG from a protein sample using IEX.[9][10]

Materials:

  • Anion or Cation exchange column (depending on the protein's isoelectric point, pI)

  • Binding Buffer (low salt concentration, pH chosen to ensure the protein is charged)

  • Elution Buffer (high salt concentration, e.g., 1M NaCl in Binding Buffer)

  • Protein sample containing OG

Procedure:

  • Equilibrate the Column: Wash the IEX column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the protein sample containing OG onto the column. The protein will bind to the resin, while the uncharged this compound will flow through.[9]

  • Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove any remaining unbound detergent and other impurities.

  • Elution: Elute the bound protein from the column using a gradient or step-wise increase in salt concentration with the Elution Buffer.

  • Collection: Collect the fractions containing the purified protein.

  • Downstream Processing: The eluted protein will be in a high-salt buffer, which may require a subsequent desalting step (e.g., using a size-exclusion spin column) before MS analysis.[12]

Visual Guides

Workflow for Managing OG Interference

This diagram illustrates the decision-making process and workflow for a researcher dealing with a protein sample containing this compound intended for mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Detergent Removal Strategy cluster_2 cluster_3 cluster_4 Analysis start Protein Sample in This compound Buffer digestion Proteolytic Digestion? start->digestion intact_protein Intact Protein Methods digestion->intact_protein No peptides Peptide Cleanup Methods digestion->peptides Yes precip Precipitation (Acetone/TCA) intact_protein->precip sec Size-Exclusion Chromatography (SEC) intact_protein->sec iex Ion-Exchange Chromatography (IEX) intact_protein->iex spin Detergent Removal Spin Columns intact_protein->spin extraction Ethyl Acetate Extraction peptides->extraction c18 C18 Desalting (ZipTips) peptides->c18 ms Mass Spectrometry Analysis precip->ms sec->ms iex->ms spin->ms extraction->ms c18->ms

Caption: Decision workflow for selecting a suitable this compound removal method.

Mechanism of Ion Suppression

This diagram illustrates how detergent micelles can interfere with the ionization of target analytes in the mass spectrometer source.

G Electrospray Ionization (ESI) Source cluster_0 Without Detergent cluster_1 With this compound p1 Protein ms1 MS Detector p1->ms1 Strong Signal p2 Protein p2->ms1 Strong Signal p3 Protein p3->ms1 Strong Signal p4 Protein ms2 MS Detector p4->ms2 Suppressed Signal d1 OG d1->ms2 Detergent Signal d2 OG d2->ms2 Detergent Signal d3 OG d3->ms2 Detergent Signal d4 OG d4->ms2 Detergent Signal

Caption: Conceptual diagram of ion suppression by this compound in ESI-MS.

References

Optimizing octyl D-glucopyranoside concentration to prevent protein denaturation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing n-octyl-β-D-glucopyranoside (OG) concentration to prevent protein denaturation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is n-octyl-β-D-glucopyranoside (OG) and why is it used for proteins?

A1: N-octyl-β-D-glucopyranoside is a non-ionic detergent widely used in biochemistry to solubilize and stabilize integral membrane proteins.[1][2] Its amphipathic nature, with a hydrophilic glucose head and a hydrophobic octyl tail, allows it to create a microenvironment that mimics the native membrane, thereby helping to preserve the protein's structure and function.[1] A key advantage of OG is that it generally does not denature proteins and can be easily removed by dialysis due to its relatively high critical micelle concentration (CMC).[1]

Q2: What is the Critical Micelle Concentration (CMC) of OG and its importance?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[3] For OG, the CMC is approximately 20-25 mM.[4][5] It is crucial to work with OG concentrations well above the CMC to ensure there are enough micelles to encapsulate the hydrophobic regions of the protein, keeping it soluble and stable in an aqueous buffer.[6]

Q3: What is a good starting concentration for OG in my experiments?

A3: A common starting point for screening OG is a concentration of 1-2% (w/v).[4] This is significantly above the CMC and is generally effective for initial solubilization trials.[4] However, the optimal concentration is protein-dependent and should be determined empirically.[4] Some protocols suggest testing a range of concentrations from 0.3 to 10 times the CMC.[4]

Q4: Can OG be used in drug development?

A4: Yes, beyond its use in protein extraction and purification, OG is also utilized in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs, which can improve their bioavailability and effectiveness.[7] Its emulsifying properties are also valuable in creating stable formulations.[7]

Troubleshooting Guides

Issue 1: My protein is aggregating in the OG solution.

  • Possible Cause: Suboptimal buffer conditions (pH, ionic strength). Protein solubility is often lowest near its isoelectric point.[1]

    • Solution: Optimize your buffer. Adjust the pH to a level where your protein is most stable. Modifying the ionic strength with salts like NaCl can help shield electrostatic interactions that may lead to aggregation.[1][8] A common starting point is a buffer with a physiological pH (around 7.4) and 150 mM NaCl.[6]

  • Possible Cause: High protein concentration.

    • Solution: Reduce the protein concentration. Dilute protein solutions (< 1 mg/ml) are less prone to aggregation.[1] If a high concentration is necessary, consider adding stabilizing agents.[1]

  • Possible Cause: Inadequate temperature control.

    • Solution: Work at lower temperatures, such as 4°C, to minimize protein instability that can lead to aggregation.[1]

  • Possible Cause: The detergent itself may be too harsh for your specific protein.

    • Solution: Consider trying a milder detergent, such as n-dodecyl-β-D-maltopyranoside (DDM).[1]

Issue 2: Low or no yield of my target protein after solubilization.

  • Possible Cause: Inefficient cell lysis or membrane solubilization.

    • Solution: Ensure complete cell disruption before adding OG. The OG concentration may also be too low for effective solubilization. It's recommended to screen a range of OG concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v) to find the optimal concentration for your specific protein.[6]

  • Possible Cause: The detergent-to-protein ratio is not optimal.

    • Solution: For initial solubilization from the membrane, a higher detergent-to-protein ratio is generally needed. Ratios can range from 2:1 to 10:1 (w/w) of detergent to total protein.[6]

Issue 3: My protein has lost its activity.

  • Possible Cause: Denaturation by OG.

    • Solution: Although generally mild, OG can still denature some proteins.[9] Perform all extraction and purification steps at 4°C to minimize denaturation.[4] You could also screen for a milder detergent.[1]

  • Possible Cause: Oxidation.

    • Solution: Add a reducing agent like DTT or TCEP (1-5 mM) to your buffer to prevent the formation of disulfide bonds that can lead to inactivation and aggregation.[1]

  • Possible Cause: Proteolysis.

    • Solution: Add protease inhibitors to your lysis and solubilization buffers to prevent degradation of your target protein by endogenous proteases.

Data Presentation

Table 1: Properties of Octyl D-Glucopyranoside (OG)

PropertyValueReference
Chemical FormulaC₁₄H₂₈O₆[10]
Molar Mass292.37 g/mol [10]
Critical Micelle Concentration (CMC)~20-25 mM[1][4]
Aggregation Number80-100[4]
Micellar Molecular Weight~25,000 Da[5]
DescriptionNon-ionic detergent[5]

Table 2: Comparison of Common Detergents for Membrane Protein Research

DetergentTypeCMC (mM)NotesReference
n-Octyl-β-D-glucopyranoside (OG)Non-ionic~20-25High CMC allows for easy removal by dialysis.[1][4]
n-Dodecyl-β-D-maltopyranoside (DDM)Non-ionic~0.17Generally milder than OG.[1]
Lauryl Maltose Neopentyl Glycol (LMNG)Non-ionic~0.01Often used for structural studies due to its stabilizing properties.[1]
Lauryldimethylamine-N-oxide (LDAO)Zwitterionic~1-2Can be more denaturing than non-ionic detergents.[1]

Experimental Protocols

Protocol 1: Determining the Optimal OG Concentration for Solubilization

  • Prepare Membrane Fractions: Isolate the cell membranes containing your protein of interest using standard cell lysis and centrifugation protocols.

  • Set up a Concentration Gradient: Resuspend the membrane pellets in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors). Aliquot the membrane suspension into several tubes.

  • Add OG: To each tube, add OG from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).

  • Solubilize: Incubate the samples with gentle agitation for 1-2 hours at 4°C.

  • Separate Soluble and Insoluble Fractions: Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[4]

  • Analyze: Carefully collect the supernatant (solubilized fraction). Analyze both the supernatant and the resuspended pellet (insoluble fraction) by SDS-PAGE and Western blotting to determine the OG concentration that yields the highest amount of your target protein in the soluble fraction.[4]

Protocol 2: Screening for Additives to Enhance Protein Stability in OG

  • Prepare Protein Stock: Start with your purified protein in a buffer containing the optimal OG concentration determined from Protocol 1.

  • Prepare Additive Stocks: Prepare concentrated stock solutions of various stabilizing additives such as glycerol (B35011) (e.g., 50%), sugars (e.g., 1 M sucrose (B13894) or trehalose), and salts (e.g., 5 M NaCl).[1]

  • Create a Screening Matrix: Aliquot your protein solution into a multi-well plate or individual tubes. Add different additives to final concentrations (e.g., 5-20% glycerol, 100-500 mM sugars, 50-500 mM NaCl).

  • Incubate and Stress: Incubate the samples under desired conditions. This could be at 4°C for long-term stability or under stress conditions like elevated temperature (for accelerated stability) or freeze-thaw cycles.[1]

  • Assess Stability: Analyze the samples for aggregation and degradation.

    • Visual Inspection: Check for any visible precipitation.[1]

    • Dynamic Light Scattering (DLS): Assess the size distribution and presence of aggregates.[1]

    • SDS-PAGE: Check for protein degradation.[1]

    • Functional Assay: Determine if the protein retains its biological activity.[1]

Visualizations

experimental_workflow Workflow for Optimizing OG Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membranes Prepare Membrane Fractions prep_og_gradient Prepare OG Concentration Gradient prep_membranes->prep_og_gradient solubilize Solubilize Membranes prep_og_gradient->solubilize centrifuge Centrifuge to Separate Fractions solubilize->centrifuge analyze_fractions Analyze Supernatant and Pellet (SDS-PAGE, Western Blot) centrifuge->analyze_fractions determine_optimal Determine Optimal OG Concentration analyze_fractions->determine_optimal troubleshooting_logic Troubleshooting Protein Aggregation in OG cluster_causes Potential Causes cluster_solutions Solutions start Protein Aggregation Observed cause_buffer Suboptimal Buffer (pH, Ionic Strength) start->cause_buffer cause_conc High Protein Concentration start->cause_conc cause_temp Inadequate Temperature Control start->cause_temp solution_buffer Optimize Buffer Conditions cause_buffer->solution_buffer solution_conc Reduce Protein Concentration or Add Stabilizers cause_conc->solution_conc solution_temp Work at Lower Temperature (e.g., 4°C) cause_temp->solution_temp

References

Technical Support Center: Co-Immunoprecipitation with Octyl D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding in co-immunoprecipitation (co-IP) experiments using n-Octyl-β-D-glucopyranoside (ODG). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize their co-IP protocols and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is n-Octyl-β-D-glucopyranoside (ODG) and why is it used in co-IP?

A1: n-Octyl-β-D-glucopyranoside (also known as Octylglucoside or OG) is a gentle, non-ionic detergent. It is widely used in co-IP experiments to solubilize membrane-bound proteins while preserving their native structure and interactions.[1] Its effectiveness lies in its ability to disrupt lipid bilayers to release membrane proteins without denaturing the protein complexes, which is crucial for studying protein-protein interactions.[1]

Q2: What are the key properties of ODG that make it suitable for co-IP?

A2: ODG possesses several properties that are advantageous for co-IP:

  • Gentle Solubilization: It effectively solubilizes membrane proteins by forming micelles around their hydrophobic regions.[1]

  • Preservation of Protein Interactions: As a non-ionic detergent, ODG is less harsh than ionic detergents (like SDS) and is less likely to disrupt the non-covalent interactions between proteins in a complex.[1]

  • High Critical Micelle Concentration (CMC): ODG has a high CMC of 20-25 mM, which facilitates its removal by dialysis, a useful feature for downstream applications that are sensitive to detergents.[1]

  • Well-defined Chemical Structure: Its defined structure and small, uniform micelles contribute to more reproducible experimental outcomes.[1]

Q3: What is a good starting concentration for ODG in my co-IP lysis and wash buffers?

A3: A common starting point for ODG in a lysis buffer is 1% (w/v).[1] For wash buffers, a lower concentration of 0.1% (w/v) is typically recommended to reduce non-specific binding while maintaining the solubility of the protein complex.[1] However, the optimal concentration can vary depending on the specific protein complex and cell type, so empirical testing is recommended.[1]

Q4: Can ODG interfere with my co-IP experiment?

A4: While generally mild, ODG can sometimes interfere with antibody-antigen binding.[1] It is important to validate the immunoprecipitation of your target protein in the presence of the chosen ODG concentration. Additionally, like other detergents, it is crucial to remove ODG before analysis by mass spectrometry, as it can interfere with ionization.[1]

Troubleshooting Guide

High background and non-specific binding are common challenges in co-IP experiments. This guide provides specific troubleshooting strategies when using ODG.

Problem 1: High background of non-specifically bound proteins.

Possible Cause Recommended Solution
Suboptimal ODG concentration in wash buffer. Titrate the ODG concentration in your wash buffer. You can try a range from 0.05% to 0.5% to find the optimal balance between reducing background and maintaining your specific protein-protein interaction.
Insufficient washing. Increase the number of wash steps (from 3-5 to 5-10) and the duration of each wash (5-10 minutes).[2] Also, increase the volume of wash buffer used for each wash.[2]
Inadequate stringency of wash buffer. Increase the salt concentration in the wash buffer. You can test a range of NaCl concentrations from 150 mM up to 500 mM to disrupt non-specific ionic interactions.[1]
Non-specific binding to beads. Pre-clear the lysate by incubating it with Protein A/G beads for 30-60 minutes before adding the primary antibody.[3] This will remove proteins that non-specifically bind to the beads. You can also pre-block the beads with 1-3% BSA for 1-2 hours at 4°C.[2]
Too much protein lysate. Reduce the amount of total protein used for the IP. A starting point of 300 µg can be adjusted, but using too much (e.g., over 2 mg) can increase background.

Problem 2: Weak or no signal for the interacting protein (prey).

Possible Cause Recommended Solution
ODG concentration is too high, disrupting the protein-protein interaction. Decrease the ODG concentration in the lysis buffer. While 1% is a good starting point, some interactions are sensitive and may require a lower concentration (e.g., 0.5%).
Interaction is inherently weak and disrupted during washes. Decrease the stringency of the wash buffer. This could involve lowering the ODG and/or salt concentration. Finding a balance between reducing background and preserving the interaction is key.
Antibody is not effectively capturing the "bait" protein in the presence of ODG. Validate your primary antibody for IP in the presence of ODG. You can do this by performing a standard IP and checking for efficient pulldown of the bait protein by Western blot.

Data Presentation: Detergent Comparison for Co-IP

The choice of detergent is critical for a successful co-IP. The following table provides a comparison of commonly used non-ionic detergents.

Detergent Typical Concentration in Lysis Buffer Critical Micelle Concentration (CMC) Properties and Considerations
n-Octyl-β-D-glucopyranoside (ODG) 0.5% - 2%[1]20-25 mM[1]Gentle, non-ionic detergent. Good for solubilizing membrane proteins while preserving interactions. High CMC allows for easier removal.[1]
Triton X-100 0.1% - 1%0.24 mMA common, mild, non-ionic detergent. Can sometimes result in higher background compared to other options.[4]
NP-40 (Igepal CA-630) 0.1% - 2%[4]0.05 mMSimilar to Triton X-100, a mild, non-ionic detergent widely used in co-IP.
CHAPS 0.5% - 1%4-8 mMA zwitterionic detergent that is effective at solubilizing membrane proteins and can be useful for preserving protein-protein interactions.
Digitonin 1% - 2%<0.05 mMA mild, non-ionic detergent that is particularly useful for solubilizing membrane proteins from organelles like mitochondria while preserving their native complexes.

Experimental Protocols

Detailed Co-Immunoprecipitation Protocol Using Octyl D-glucopyranoside

This protocol is designed for the co-immunoprecipitation of a target membrane protein ("bait") and its interacting partners ("prey") using ODG for cell lysis.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-Octyl-β-D-glucopyranoside (ODG), Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. Note: The optimal ODG concentration may need to be titrated (e.g., 0.5% - 2%).[1]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) n-Octyl-β-D-glucopyranoside (ODG). Note: The salt concentration can be adjusted (e.g., up to 500 mM NaCl) to reduce non-specific binding.[1]

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5 (for glycine (B1666218) elution).

  • Antibody specific to the target protein (bait).

  • Isotype control IgG.

  • Protein A/G magnetic beads or agarose (B213101) resin.

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (a 1:4 ratio of pellet volume to buffer volume is a good starting point).[1]

    • Incubate on a rotator for 30-60 minutes at 4°C for complete lysis.[1]

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[1]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Pre-clearing the Lysate (Recommended):

    • Add pre-equilibrated Protein A/G beads to the protein lysate.

    • Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.[1]

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.[1]

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against the target protein (bait). As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.[1]

    • Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[1]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.[1]

    • Resuspend the beads in 1 ml of ice-cold Wash Buffer.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins. With each wash, transfer the bead slurry to a new tube to minimize background.[1]

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding Elution Buffer.

    • If using a low pH elution buffer, neutralize the eluate immediately with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Visualizations

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Lysis Buffer with 1% ODG) start->lysis preclear Pre-clearing Lysate (with Protein A/G Beads) lysis->preclear ip Immunoprecipitation (Add Primary Antibody) preclear->ip capture Capture Complex (Add Protein A/G Beads) ip->capture wash Washing Steps (Wash Buffer with 0.1% ODG) capture->wash elution Elution wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Troubleshooting_Logic start High Background in Co-IP? check_wash Are wash steps sufficient? start->check_wash Yes increase_wash Increase wash number and duration check_wash->increase_wash No check_stringency Is wash buffer stringency optimal? check_wash->check_stringency Yes increase_wash->check_stringency increase_salt Increase NaCl concentration check_stringency->increase_salt No check_preclear Was lysate pre-cleared? check_stringency->check_preclear Yes increase_salt->check_preclear perform_preclear Perform pre-clearing step check_preclear->perform_preclear No optimize_odg Optimize ODG concentration in wash buffer check_preclear->optimize_odg Yes perform_preclear->optimize_odg success Reduced Background optimize_odg->success

Caption: A troubleshooting flowchart for addressing high background in co-IP.

References

Impact of octyl D-glucopyranoside on antibody-antigen interactions in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address issues encountered when using n-Octyl-β-D-glucopyranoside (also known as octyl glucoside or OGP) in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is octyl D-glucopyranoside and why is it used in samples for immunoassays?

This compound is a non-ionic detergent commonly used for solubilizing and reconstituting membrane-bound proteins in their native state.[1] Its well-defined chemical structure, small uniform micelles, and high water solubility make it a preferred choice for many biochemical applications.[1][2] It is often present in samples to maintain the solubility and activity of protein targets, particularly membrane proteins.[1]

Q2: How can this compound affect my immunoassay results?

While essential for protein solubilization, this compound can interfere with antibody-antigen interactions in immunoassays. The primary issues are:

  • High Background: High concentrations of the detergent can lead to elevated background signals.[1] This is often due to the detergent competing for binding sites on the microplate surface or promoting the non-specific binding of antibodies.[1]

  • Reduced Signal: The detergent can sometimes interfere with the binding of the antigen or antibody to the plate, or even disrupt the antibody-antigen interaction itself, leading to a weaker specific signal.

  • Epitope Masking: Although less common with mild non-ionic detergents, there is a possibility that the detergent could mask the epitope on the antigen, preventing antibody binding.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For this compound, the CMC is relatively high, around 18-25 mM (approximately 0.53% - 0.73% w/v).[3] It's crucial to be aware of the CMC because detergent behavior changes significantly above this concentration. While a concentration above the CMC is necessary for solubilizing membrane proteins, excessively high concentrations in the final immunoassay steps can lead to the issues described above.

Q4: Can this compound interfere with the enzymatic activity of HRP conjugates?

While direct interference is not commonly reported, high concentrations of any detergent could potentially impact enzyme conformation and activity. More commonly, substances in the sample matrix, such as those found in urine, have been shown to suppress horseradish peroxidase (HRP) activity.[4] It is always good practice to ensure that the final concentration of this compound in the assay is as low as possible while maintaining analyte solubility.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

High background can obscure your specific signal, leading to reduced assay sensitivity and inaccurate results.[1]

Troubleshooting Workflow:

start High Background Observed check_conc Is the final OGP concentration known and optimized? start->check_conc titrate Titrate OGP concentration in your sample diluent. Aim for the lowest concentration that maintains analyte solubility. check_conc->titrate No optimize_blocking Optimize Blocking Step check_conc->optimize_blocking Yes titrate->optimize_blocking increase_washes Increase Number and Duration of Washes optimize_blocking->increase_washes check_secondary Check for Secondary Antibody Non-specific Binding increase_washes->check_secondary end_solution Problem Resolved check_secondary->end_solution

High Background Troubleshooting Workflow

Detailed Steps:

  • Optimize this compound Concentration:

    • Problem: The concentration of this compound in your sample may be too high, leading to non-specific binding.

    • Solution: Perform a titration experiment. Dilute your sample in an assay buffer containing a range of this compound concentrations (e.g., from 0.1% down to 0.01%). The goal is to find the lowest concentration that maintains your protein of interest in solution without causing high background.

  • Enhance Blocking:

    • Problem: The detergent may interfere with the blocking agent, leaving sites on the plate open for non-specific antibody binding.[1]

    • Solution: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[5] You can also try different blocking agents, such as casein or commercially available protein-free blockers.

  • Improve Washing Steps:

    • Problem: Insufficient washing may not remove all the unbound detergent and antibodies.

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5). Also, consider increasing the duration of each wash and ensuring vigorous but careful washing to avoid dislodging the antigen-antibody complexes. Adding a low concentration of a milder non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash buffer can also be beneficial.[5]

  • Check Secondary Antibody:

    • Problem: The secondary antibody may be binding non-specifically to the plate or other components.

    • Solution: Run a control plate with no primary antibody. If you still observe a high background, the issue is with your secondary antibody. Consider using a pre-adsorbed secondary antibody or one from a different supplier.

Issue 2: Weak or No Signal

A weak or absent signal can be due to the disruption of the antibody-antigen interaction or inhibition of the detection enzyme.

Troubleshooting Steps:

  • Assess Detergent Interference:

    • Problem: this compound may be disrupting the binding of your primary antibody to the antigen or the capture antibody to the plate.

    • Solution: Similar to troubleshooting high background, perform a titration to lower the final concentration of this compound in your assay. Also, consider a detergent exchange step for your sample before running the immunoassay, if feasible for your protein of interest.

  • Antibody and Antigen Concentration:

    • Problem: The concentrations of your capture or detection antibodies, or the antigen itself, may be suboptimal.

    • Solution: Perform a checkerboard titration to determine the optimal concentrations of your capture and detection antibodies. Ensure that your sample is not too dilute.

  • Incubation Times and Temperatures:

    • Problem: Incubation times may be too short for effective binding in the presence of the detergent.

    • Solution: Increase the incubation times for the sample and the antibodies. For example, try incubating your sample overnight at 4°C.

Data Presentation

Table 1: Properties of Common Non-ionic Detergents in Immunoassays
DetergentTypical Concentration in Wash BufferCritical Micelle Concentration (CMC)General Characteristics
This compound Not typically used in wash buffers; present in sample~20-25 mMMild detergent, good for solubilizing membrane proteins, high CMC allows for easier removal by dialysis.[3]
Tween-20 0.05% - 0.1%~0.06 mMCommonly used in wash and blocking buffers to reduce non-specific binding.[6]
Triton X-100 0.05% - 0.1%~0.24 mMEffective at reducing non-specific binding, but can sometimes be harsher than Tween-20.[7]
Table 2: Illustrative Example of this compound Concentration Optimization in an ELISA

This table presents hypothetical data to demonstrate the principle of optimizing detergent concentration.

Final OGP Conc. (% w/v)Sample Signal (OD)Background (OD)Signal-to-Noise Ratio (Signal/Background)
0.5%1.20.81.5
0.1%1.50.35.0
0.05% 1.6 0.15 10.7
0.01%1.0 (Analyte Precipitation)0.110.0
0% (Control)0.5 (Analyte Precipitation)0.15.0

Experimental Protocols

Protocol 1: General ELISA Optimization for Samples Containing this compound

This protocol provides a framework for optimizing an ELISA when your sample contains this compound.

Workflow Diagram:

coat Coat Plate with Capture Antibody block Block Plate coat->block prepare_samples Prepare Sample Dilutions with Varying OGP Concentrations block->prepare_samples add_samples Add Samples to Plate prepare_samples->add_samples wash1 Wash Plate add_samples->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab wash2 Wash Plate add_detection_ab->wash2 add_conjugate Add Enzyme Conjugate wash2->add_conjugate wash3 Wash Plate add_conjugate->wash3 add_substrate Add Substrate and Develop wash3->add_substrate read Read Plate add_substrate->read

ELISA Optimization Workflow

Materials:

  • ELISA plates

  • Capture and detection antibodies

  • Recombinant antigen standard

  • Blocking buffer (e.g., 1-3% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample diluent (assay buffer without OGP)

  • 10% this compound stock solution

  • Enzyme conjugate (e.g., HRP-streptavidin)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

Procedure:

  • Coating: Coat the ELISA plate with the capture antibody at its optimal concentration. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Sample Preparation: a. Prepare a dilution series of your sample in the sample diluent. b. For each sample dilution, create a further series of dilutions with varying final concentrations of this compound (e.g., 0.1%, 0.05%, 0.025%, 0.01%). c. Prepare a standard curve using the recombinant antigen in a sample diluent containing the determined optimal concentration of this compound.

  • Sample Incubation: Add the prepared samples and standards to the plate and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Detection Antibody: Add the detection antibody at its optimal concentration and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Enzyme Conjugate: Add the enzyme conjugate and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Development: Add the substrate and allow the color to develop.

  • Stop and Read: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.

  • Analysis: Determine the optimal this compound concentration that provides the best signal-to-noise ratio.

Protocol 2: Co-Immunoprecipitation (Co-IP) with this compound

This protocol is adapted for the immunoprecipitation of protein complexes from cells where this compound is used for lysis.[3]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-Octyl-β-D-glucopyranoside (Note: The optimal concentration may need to be titrated, e.g., 0.5% - 2%), Protease and Phosphatase Inhibitor Cocktails.[3]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) n-Octyl-β-D-glucopyranoside.[3]

  • Antibody specific to the target protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Incubate on a rotator for 30-60 minutes at 4°C. d. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Immunoprecipitation: a. Add the specific antibody to the lysate and incubate on a rotator for 2-4 hours or overnight at 4°C. b. Add pre-equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: a. Pellet the beads and discard the supernatant. b. Resuspend the beads in 1 ml of ice-cold Wash Buffer. c. Repeat the wash step 3-5 times.

  • Elution: a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads using an appropriate elution buffer for your downstream application (e.g., SDS-PAGE sample buffer for Western blot).

References

Technical Support Center: Purification and Troubleshooting of Octyl D-Glucopyranoside Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in commercial octyl D-glucopyranoside (OG) preparations and to provide guidance on purification methods and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial n-octyl-β-D-glucopyranoside (OG) and why are they problematic?

A1: Commercial OG preparations can contain several impurities that may interfere with experimental results. The most common include:

  • UV-Absorbing Compounds: These impurities can interfere with spectrophotometric measurements of protein concentration (e.g., at 280 nm).[1][2]

  • Ionic Impurities: These can alter the conductivity and pH of solutions, potentially affecting protein stability, ion-exchange chromatography, and other charge-sensitive applications.[1][2]

  • n-Octanol: A starting material in OG synthesis, residual n-octanol can affect micelle formation and the stability of membrane proteins.[3]

  • Glucose: As a breakdown product or unreacted starting material, glucose can interfere with certain biochemical assays.

Q2: How can I assess the purity of my this compound?

A2: Several methods can be used to assess the purity of an OG solution:

  • UV-Visible Spectrophotometry: A low absorbance at 260 nm and 280 nm for a 1% aqueous solution is indicative of high purity.[4]

  • Conductivity Measurement: A low conductivity value for a 10% aqueous solution suggests the absence of significant ionic impurities.[4]

  • pH Measurement: A pH value between 5.0 and 8.0 for a 1% solution is typical for high-purity OG.[4]

  • Critical Micelle Concentration (CMC) Determination: The CMC of pure OG is typically in the range of 20-25 mM. Deviations from this range may indicate the presence of impurities.[5]

Q3: When is it necessary to purify commercial this compound?

A3: Purification of commercial OG is recommended for sensitive applications such as:

  • Protein Crystallization: Impurities can interfere with crystal lattice formation, leading to poor quality or no crystals.[6][7]

  • Reconstitution of Membrane Proteins: The presence of impurities can affect the integrity of liposomes and the functional reconstitution of membrane proteins.[8][9]

  • Quantitative Biophysical Studies: Accurate measurements of protein-ligand interactions or protein stability can be skewed by the presence of interfering substances.

Troubleshooting Guides

Low Yield in Membrane Protein Extraction

Problem: You are experiencing a lower than expected yield of your target membrane protein after solubilization with this compound.

Possible Cause Troubleshooting Step
Suboptimal OG Concentration Empirically determine the optimal OG concentration by testing a range of concentrations (e.g., 0.5% to 2.0% w/v) and analyzing the solubilized fraction by SDS-PAGE and Western blot.[5]
Insufficient Incubation Time Increase the incubation time of the membranes with the OG-containing buffer to allow for complete solubilization.[5]
Inappropriate Buffer Conditions Optimize the pH and ionic strength of your solubilization buffer to ensure protein stability.
Protein Instability in OG Consider screening other detergents, such as DDM or LDAO, which may be milder and provide better stability for your specific protein.[5]
Issues with Protein Crystallization

Problem: You are unable to obtain well-diffracting crystals of your membrane protein when using this compound.

Possible Cause Troubleshooting Step
Presence of Impurities in OG Purify the commercial OG preparation using mixed-bed ion exchange chromatography or recrystallization to remove ionic and UV-absorbing impurities that can inhibit crystallization.[6][7]
Detergent Concentration Optimize the detergent concentration in your crystallization trials. The optimal concentration for crystallization is often different from that required for solubilization.
Microheterogeneity of Protein-Detergent Complexes The presence of impurities can lead to variability in the size and composition of protein-detergent micelles. Purifying the OG can lead to more homogeneous micelles.

Quantitative Data on this compound Purity

The following table provides a comparison of typical specifications for standard commercial grade and high-purity/purified this compound.

Parameter Typical Commercial Grade High-Purity / Purified Grade Method of Analysis
Purity (by HPLC) ≥ 97%≥ 99%High-Performance Liquid Chromatography
Absorbance (1% aq. soln. at 260 nm) Can be significant< 0.06UV-Visible Spectrophotometry[4]
Conductivity (10% aq. soln.) Variable, can be >500 µS/cm< 40 µS/cmConductometer[4][10]
pH (1% aq. soln.) Variable5.0 - 8.0pH Meter[4]
n-Octanol Content ≤ 0.05%< 0.005%High-Performance Liquid Chromatography[4][10]
Critical Micelle Concentration (CMC) May deviate from the expected range~18-20 mM in H₂OSurface Tension Measurement

Experimental Protocols

Protocol 1: Purification of this compound using Mixed-Bed Ion Exchange Chromatography

This protocol is designed to remove ionic impurities from a solution of this compound.

Materials:

  • Commercial n-octyl-β-D-glucopyranoside

  • Mixed-bed ion exchange resin (e.g., AG 501-X8 from Bio-Rad)[11]

  • Chromatography column

  • Deionized water

  • Conductivity meter

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare the OG Solution: Prepare a 10% (w/v) solution of the commercial this compound in deionized water.

  • Assess Initial Purity: Before purification, measure the conductivity, pH, and UV absorbance at 260 nm and 280 nm of the OG solution.

  • Prepare the Chromatography Column:

    • Select a column with a length-to-diameter ratio of at least 5:1.[11]

    • Prepare a slurry of the mixed-bed resin in deionized water.

    • Pour the slurry into the column, allowing it to pack under gravity. Avoid trapping air bubbles.

    • Wash the packed resin with 2-3 column volumes of deionized water until the conductivity of the eluate is low and stable.

  • Purification:

    • Carefully load the 10% OG solution onto the top of the resin bed.

    • Allow the solution to flow through the column at a slow, controlled rate.

    • Collect the eluate in fractions.

  • Monitor Purity:

    • Measure the conductivity and UV absorbance of the collected fractions.

    • Pool the fractions with low conductivity and low UV absorbance.

  • Final Assessment: Measure the final conductivity, pH, and UV absorbance of the pooled, purified OG solution.

  • Storage: Store the purified OG solution at -20°C.

Protocol 2: Recrystallization of this compound

This protocol can be used to further purify this compound, particularly to remove non-ionic impurities like n-octanol.

Materials:

  • Commercial or partially purified n-octyl-β-D-glucopyranoside

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot methanol/water mixture (a common ratio is between 3:1 and 10:1 by mass).[12]

    • Heat the mixture gently with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • For maximum yield, further cool the flask in a refrigerator or an ice bath.

  • Isolation:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow start Commercial Octyl D-Glucopyranoside assess_initial Assess Initial Purity (UV-Vis, Conductivity, pH) start->assess_initial decision Purity Acceptable? assess_initial->decision purification Purification Step decision->purification No use Use in Experiment decision->use Yes ion_exchange Mixed-Bed Ion Exchange Chromatography purification->ion_exchange For Ionic Impurities recrystallization Recrystallization purification->recrystallization For Non-Ionic Impurities assess_final Assess Final Purity ion_exchange->assess_final recrystallization->assess_final end High-Purity Octyl D-Glucopyranoside assess_final->end end->use

Caption: Workflow for the purification of commercial this compound.

TroubleshootingTree start Experimental Issue with OG issue_type What is the nature of the issue? start->issue_type low_yield Low Protein Yield issue_type->low_yield Extraction cryst_prob Crystallization Problems issue_type->cryst_prob Crystallization assay_interf Assay Interference issue_type->assay_interf Assay cause_yield Possible Cause? low_yield->cause_yield cause_cryst Possible Cause? cryst_prob->cause_cryst cause_assay Possible Cause? assay_interf->cause_assay solubilization Optimize OG Concentration & Incubation Time cause_yield->solubilization Inefficient Solubilization stability Screen Other Detergents (e.g., DDM, LDAO) cause_yield->stability Protein Instability impurities Purify OG (Ion Exchange/Recrystallization) cause_cryst->impurities OG Impurities detergent_conc Optimize Detergent Concentration cause_cryst->detergent_conc Suboptimal Concentration uv_absorb UV-Absorbing Impurities cause_assay->uv_absorb High Background Signal ionic_imp Ionic Impurities cause_assay->ionic_imp Inconsistent Results purify_og Purify OG uv_absorb->purify_og ionic_imp->purify_og

Caption: Troubleshooting decision tree for issues with this compound.

References

How to prevent octyl D-glucopyranoside precipitation at low temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the precipitation of n-Octyl-β-D-glucopyranoside (OG) at low temperatures, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my Octyl D-glucopyranoside solution turn cloudy or form a precipitate when I store it in the cold (e.g., at 4°C)?

A1: This phenomenon is often related to the detergent's Krafft temperature (Tk) . The Krafft point is the temperature below which a surfactant's solubility is limited, and it exists as hydrated crystals rather than micelles. When the ambient temperature drops below the Krafft point, the detergent molecules come out of solution, leading to precipitation. For this compound, the presence of the less soluble α-anomer impurity can contribute to a higher Krafft temperature and thus precipitation in the cold.[1][2]

Q2: What is the Krafft point of n-Octyl-β-D-glucopyranoside?

A2: Pure n-Octyl-β-D-glucopyranoside has a low Krafft point, which is why it is generally favored for low-temperature applications. However, technical grade preparations may contain the α-anomer (octyl-α-D-glucoside), which has a significantly higher Krafft point and is about seven times less soluble than the β-anomer.[1] The presence of this anomer can lead to precipitation issues.

Q3: How does concentration affect the precipitation of OG at low temperatures?

A3: The concentration of OG plays a crucial role. Below its Critical Micelle Concentration (CMC), OG exists as monomers. Above the CMC (approximately 20-25 mM in water), OG molecules self-assemble into micelles. Working with concentrations well above the CMC can sometimes help maintain solubility, as the detergent is in a more stable micellar form. However, if the temperature drops below the Krafft point, even micelles will disaggregate and precipitate.

Q4: Can the buffer composition influence OG solubility in the cold?

A4: Yes, buffer components can affect OG solubility. High concentrations of certain salts can influence the hydration shell of the detergent molecules, potentially "salting out" the detergent and reducing its solubility. It is advisable to prepare OG solutions in the final working buffer and observe for any precipitation upon cold storage.

Q5: Is it safe to autoclave solutions containing this compound?

A5: It is generally not recommended to autoclave OG solutions. The glycosidic bond in OG is susceptible to hydrolysis, especially at the high temperatures and pressures of autoclaving and in acidic conditions. This degradation can compromise the performance of the detergent. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Troubleshooting Guide: OG Precipitation at Low Temperatures

If you encounter precipitation with your OG solution upon cooling, follow this step-by-step guide to diagnose and resolve the issue.

Troubleshooting_Workflow start Problem: OG solution precipitates at low temp (e.g., 4°C) check_temp Is the working temperature below the Krafft point? start->check_temp check_purity Check Purity: Is the OG high purity (≥98%)? (Low purity may contain insoluble α-anomers) check_temp->check_purity No / Unsure sol_temp Solution: Increase working temperature slightly if experimentally permissible. check_temp->sol_temp Yes check_conc Check Concentration: Is the OG concentration significantly above the CMC (~25 mM)? check_purity->check_conc Yes sol_purity Solution: Use high-purity n-Octyl-β-D-glucopyranoside. check_purity->sol_purity No check_buffer Check Buffer: Does the buffer contain high concentrations of salts? check_conc->check_buffer Yes sol_conc Solution: Increase OG concentration. Prepare a higher concentration stock and dilute just before use. check_conc->sol_conc No sol_additive Solution: Add a cryoprotectant like glycerol (B35011) (e.g., 10-20% v/v) to the buffer before adding OG. check_buffer->sol_additive No sol_buffer Solution: Test OG solubility in different buffers. Prepare OG in low salt buffer or water as a concentrated stock. check_buffer->sol_buffer Yes end_node Resolution: Stable OG solution at low temperature sol_temp->end_node sol_purity->end_node sol_additive->end_node sol_conc->end_node sol_buffer->end_node

Caption: Troubleshooting workflow for OG precipitation.

Data Presentation

The following tables summarize key quantitative data for n-Octyl-β-D-glucopyranoside.

Table 1: Physicochemical Properties of n-Octyl-β-D-glucopyranoside

PropertyValueNotes
Molecular Weight292.38 g/mol
Critical Micelle Conc. (CMC)20-25 mM in H₂OCan be affected by buffer composition and temperature.
Aggregation Number~84The number of monomers in a micelle.
Micelle Molecular Weight~25,000 Da
Cloud Point>100 °CIndicates high thermal stability of micelles.
pH of 1% solution5-8

Table 2: Solubility of n-Octyl-β-D-glucopyranoside

SolventTemperatureSolubility
Water0-5 °C≥ 20% (w/v)
Water20 °C100 mg/mL
PBS (pH 7.2)Not Specified~5 mg/mL[3]
EthanolNot Specified~20 mg/mL[3]
DMSONot Specified~16 mg/mL[3]

Note: The solubility in buffers can be significantly different from that in pure water. It is always recommended to test solubility in your specific experimental buffer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated OG Stock Solution (e.g., 20% w/v)

This protocol describes the preparation of a stable, high-concentration stock solution of OG that can be stored and diluted for working solutions.

Protocol_Workflow start Start: Prepare 20% (w/v) OG Stock step1 1. Weigh high-purity n-Octyl-β-D-glucopyranoside powder. start->step1 step2 2. Measure 80% of the final volume of desired buffer (e.g., 8 mL for a 10 mL final volume). step1->step2 step3 3. Add a magnetic stir bar and place the beaker on a stir plate. step2->step3 step4 4. Slowly add the OG powder to the buffer while stirring gently. step3->step4 step5 5. If dissolution is slow, gentle warming (30-37°C) can be applied. Do not boil. step4->step5 step6 6. Once fully dissolved, remove from heat/stir plate and allow to cool to room temperature. step5->step6 step7 7. Adjust the final volume with buffer. step6->step7 step8 8. Sterile filter the solution using a 0.22 µm syringe filter. step7->step8 step9 9. Aliquot and store at 4°C. Monitor for precipitation. step8->step9 end_node End: Stable OG Stock Solution step9->end_node

Caption: Workflow for preparing a concentrated OG stock solution.

Methodology:

  • Materials:

    • High-purity n-Octyl-β-D-glucopyranoside (≥98%)

    • Buffer of choice (e.g., Tris-HCl, HEPES) or ultrapure water

    • Sterile conical tubes or glass bottles

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Accurately weigh the required amount of OG powder. For a 20% (w/v) solution, this would be 2 g for a final volume of 10 mL.

    • In a beaker, add approximately 80% of the final desired volume of your buffer.

    • Place a magnetic stir bar in the beaker and set it to stir gently on a magnetic stir plate.

    • Gradually add the OG powder to the vortex of the stirring buffer. Avoid clumping.

    • Continue stirring at room temperature until the powder is completely dissolved. If the dissolution is slow, the solution can be warmed slightly (up to 37°C) to facilitate the process. Avoid overheating.

    • Once the solution is clear, remove it from the stir plate and allow it to return to room temperature.

    • Transfer the solution to a graduated cylinder and add the buffer to reach the final volume. Mix thoroughly.

    • For sterilization, pass the solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot into smaller, sterile tubes and store at 4°C. Aqueous stock solutions are generally stable for several days to weeks, but should be monitored for any signs of precipitation or microbial growth.[4]

Protocol 2: Enhancing Low-Temperature Solubility with Glycerol

This protocol is an adaptation of Protocol 1 for applications requiring prolonged storage or use at 4°C where precipitation is a concern.

Methodology:

  • Materials:

    • Same as Protocol 1

    • Sterile, molecular biology grade glycerol

  • Procedure:

    • Follow steps 1-3 from Protocol 1.

    • Before adding the OG powder, add sterile glycerol to the buffer to achieve a final concentration of 10-20% (v/v). For example, to make 10 mL of solution with 20% glycerol, you would use 2 mL of glycerol and 8 mL of buffer.

    • Mix the buffer and glycerol thoroughly.

    • Proceed with steps 4-9 from Protocol 1. The presence of glycerol as a cryoprotectant helps to increase the solubility of the detergent at lower temperatures by disrupting the formation of ice-like water structures around the detergent molecules, thereby preventing them from precipitating. The optimal concentration of glycerol may need to be determined empirically for your specific application.

References

Technical Support Center: Optimizing Octyl D-Glucopyranoside Performance by Adjusting pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-Octyl-β-D-glucopyranoside (OG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this non-ionic detergent, with a specific focus on the critical role of pH in experimental success. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is n-Octyl-β-D-glucopyranoside (OG) and why is pH important for its use?

A1: n-Octyl-β-D-glucopyranoside is a non-ionic detergent widely used for solubilizing membrane proteins.[1] Its effectiveness stems from its ability to mimic the lipid bilayer, thereby preserving the protein's structure and function. While OG itself is stable across a range of pH values, the pH of the buffer system is critical for the stability and solubility of the target protein.[1] Proteins are least soluble at their isoelectric point (pI), and moving the pH away from the pI can enhance solubility and prevent aggregation.[2] Therefore, optimizing the pH is a crucial step in any experiment involving OG.

Q2: How does pH affect the Critical Micelle Concentration (CMC) of Octyl D-glucopyranoside?

A2: For non-ionic detergents like this compound, pH generally has a minimal effect on the Critical Micelle Concentration (CMC).[3] The CMC is primarily influenced by factors like temperature and ionic strength.[3] However, extreme pH values can potentially lead to the hydrolysis of the glycosidic bond over extended periods, although OG is considered relatively stable.

Q3: What is a good starting pH for my experiments with this compound?

A3: A common starting point for most applications, especially in protein extraction, is a buffer with a physiological pH in the range of 7.2 to 7.4.[1] This is often a good compromise for maintaining the stability of many proteins. However, the optimal pH is protein-dependent and should be determined empirically for each specific protein and application.

Q4: Can adjusting the pH help if my protein is aggregating in the presence of this compound?

A4: Yes, adjusting the pH can be a very effective strategy to address protein aggregation. Protein aggregation is often caused by suboptimal buffer conditions, including a pH at or near the protein's isoelectric point (pI).[4] By systematically screening a range of pH values, you can identify a pH where your protein of interest is most stable and less prone to aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that can be resolved by adjusting the pH.

Problem Potential Cause Related to pH Suggested Solution
Low protein solubilization yield The buffer pH is not optimal for the stability and solubility of the target protein. The protein may be aggregating or precipitating.Perform a pH screening experiment to identify the optimal pH for your protein's solubility. Test a range of pH values (e.g., in 0.5 unit increments) to find the condition that yields the highest amount of soluble protein.[5]
Protein precipitation after solubilization The pH of downstream buffers (e.g., for chromatography or dialysis) is suboptimal, causing the protein to become unstable and precipitate.Ensure that all buffers used in subsequent purification steps are at the optimal pH determined for your protein's stability.
Loss of protein activity The buffer pH is causing denaturation or conformational changes in the protein, leading to a loss of its biological function.Screen for a pH that not only solubilizes the protein but also maintains its activity. This can be assessed using a functional assay specific to your protein.
Inconsistent experimental results Fluctuations in the pH of your buffer solutions can lead to variability in protein solubilization and stability.Always prepare fresh buffers and verify the pH before each experiment. Ensure proper buffering capacity to maintain a stable pH throughout the experiment.

Data Presentation: Impact of pH on Solubilization Efficiency

The following table provides representative data on how pH can influence the solubilization efficiency of a model membrane protein using this compound. Note that these values are illustrative and the optimal pH will vary for different proteins.

Buffer pH This compound Concentration (%) Solubilized Protein Yield (%) Observations
5.01.035Significant protein precipitation observed.
6.01.060Moderate solubilization, some aggregation still present.
7.01.085High solubilization efficiency with minimal precipitation.
7.41.092Optimal solubilization observed.
8.01.088Good solubilization, slight decrease compared to pH 7.4.
9.01.075Decreased solubilization efficiency, potential for protein instability.

Experimental Protocols

Protocol 1: Screening for Optimal pH for Membrane Protein Solubilization

This protocol outlines a systematic approach to determine the optimal pH for solubilizing a target membrane protein using this compound.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • A series of buffers with varying pH values (e.g., 50 mM Tris-HCl for pH 7.0-9.0, 50 mM MES for pH 5.5-6.5)

  • 10% (w/v) stock solution of n-Octyl-β-D-glucopyranoside

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: If starting from whole cells, lyse the cells and isolate the membrane fraction by ultracentrifugation.

  • Buffer Preparation: Prepare a set of lysis buffers, each with a different pH (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Each buffer should contain the same concentration of salts (e.g., 150 mM NaCl) and a protease inhibitor cocktail.

  • Solubilization: Resuspend the membrane pellet in each of the different pH buffers to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: To each tube, add the 10% this compound stock solution to a final concentration of 1% (w/v).

  • Incubation: Incubate the samples with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet the unsolubilized material.

  • Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the amount of solubilized target protein in each supernatant by SDS-PAGE and Western blotting or by a specific activity assay.

  • Optimization: The pH that results in the highest yield of soluble and active target protein is the optimal pH for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Start: Membrane Pellet prep_buffers Prepare Buffers at Various pH start->prep_buffers resuspend Resuspend Pellet in each pH Buffer prep_buffers->resuspend add_og Add this compound resuspend->add_og incubate Incubate at 4°C add_og->incubate centrifuge Ultracentrifugation incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze Solubilized Protein (SDS-PAGE, Western Blot, Activity Assay) collect_supernatant->analyze determine_optimal_ph Determine Optimal pH analyze->determine_optimal_ph

Caption: Workflow for pH Optimization in Protein Solubilization.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution problem Low Yield or Protein Aggregation check_ph Is the buffer pH at the protein's pI? problem->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph Yes screen_ph Perform pH screening experiment check_ph->screen_ph Unsure re_evaluate Re-evaluate Solubilization adjust_ph->re_evaluate screen_ph->re_evaluate

Caption: Troubleshooting Logic for pH-Related Issues.

References

Technical Support Center: Overcoming Issues with Reconstituting Proteins after Octyl β-D-glucopyranoside Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when reconstituting proteins after solubilization with octyl β-D-glucopyranoside (OG).

Frequently Asked Questions (FAQs)

Q1: What is octyl β-D-glucopyranoside (OG) and why is it used for membrane protein reconstitution?

Octyl β-D-glucopyranoside (OG) is a non-ionic detergent commonly used for solubilizing integral membrane proteins from their native lipid environment.[1][2][3] Its popularity stems from its effectiveness in disrupting lipid bilayers to extract proteins while often preserving their native structure and function. A key advantage of OG is its relatively high critical micelle concentration (CMC), which facilitates its removal from the protein-lipid mixture during the reconstitution process.[1] This removal is essential for the formation of proteoliposomes, where the solubilized protein integrates into a new lipid bilayer.[1]

Q2: What is the Critical Micelle Concentration (CMC) of OG and why is it important for reconstitution?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into structures called micelles. For OG, the CMC is approximately 20-25 mM.[4] This property is crucial for both solubilization and reconstitution. During solubilization, the detergent concentration must be well above the CMC to form mixed micelles with the membrane proteins and lipids.[1] Conversely, during reconstitution, the detergent concentration needs to be lowered to below the CMC. This reduction in detergent concentration is the driving force for the lipids to self-assemble into a bilayer (liposomes), into which the protein can then integrate.[1] The high CMC of OG makes its removal by methods like dialysis more efficient compared to detergents with low CMCs.[1]

Q3: What are the common methods for removing OG during protein reconstitution?

Several methods are effective for removing OG to initiate protein reconstitution. The choice of method often depends on the specific protein and the desired final sample characteristics. Common techniques include:

  • Dialysis: This is a widely used method where the protein-lipid-detergent mixture is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then placed in a large volume of detergent-free buffer. Due to the concentration gradient, the small OG monomers diffuse out of the bag, leading to a gradual decrease in detergent concentration and the formation of proteoliposomes.[1][5]

  • Hydrophobic Adsorption (e.g., Bio-Beads): Porous polystyrene beads, such as Bio-Beads SM-2, can be added to the protein-lipid-detergent mixture. These beads have a high affinity for hydrophobic molecules and effectively adsorb the OG, leading to its removal from the solution and subsequent reconstitution of the protein into the lipid bilayer.[5][6]

  • Gel Filtration Chromatography: This method separates molecules based on size. The larger protein-lipid-detergent micelles can be separated from the smaller, free detergent micelles and monomers.

  • Dilution: Rapid or stepwise dilution of the solubilization mixture to a detergent concentration below the CMC can also induce reconstitution.[5]

Troubleshooting Guides

Problem 1: Low Protein Reconstitution Yield

Symptom: After the reconstitution procedure, a significant portion of the protein is found in the aggregated fraction or is lost during purification steps.

Potential Cause Recommended Solution
Inefficient Detergent Removal Ensure the chosen detergent removal method is adequate. For dialysis, use a sufficient volume of dialysis buffer and allow for adequate dialysis time with multiple buffer changes. For hydrophobic adsorption, use a sufficient quantity of beads and ensure proper mixing.[5][6]
Protein Aggregation During Reconstitution Optimize the rate of detergent removal. A slower, more gradual removal (e.g., stepwise dialysis) can sometimes prevent aggregation. Consider adding stabilizing agents such as glycerol (B35011) (10-20%) to the reconstitution buffer.
Unfavorable Lipid Composition The choice of lipids is critical for the stability and proper folding of the reconstituted protein. Screen different lipid compositions, including varying headgroups (e.g., PC, PE, PG) and acyl chain lengths/saturation. The addition of cholesterol can also improve membrane stability.[3][7]
Incorrect Protein-to-Lipid Ratio An optimal protein-to-lipid ratio is crucial for successful reconstitution. A very high protein concentration can lead to aggregation. Experiment with different ratios to find the optimal condition for your specific protein.
Protein Denaturation during Solubilization Although OG is considered a mild detergent, it can still denature some sensitive proteins. Minimize the incubation time with OG and perform all steps at low temperatures (e.g., 4°C).[4]
Problem 2: Reconstituted Protein is Inactive or Misfolded

Symptom: The protein is successfully incorporated into the liposomes, but functional assays show little to no activity.

Potential Cause Recommended Solution
Loss of Essential Lipids The solubilization process can strip away essential lipids that are critical for the protein's structure and function. Try supplementing the lipid mixture with lipids from the native membrane or specific lipids known to be important for your protein's activity.
Incorrect Protein Orientation For transport proteins or receptors, the orientation within the lipid bilayer is crucial for function. The reconstitution method can influence the final orientation. It may be necessary to assay for protein orientation and try different reconstitution techniques if a specific orientation is required.
Residual Detergent Inhibition Even small amounts of residual OG can sometimes inhibit the function of certain proteins. Ensure that the detergent removal process is as complete as possible. It may be necessary to quantify the amount of residual detergent in the final proteoliposome preparation.
Suboptimal Buffer Conditions The pH, ionic strength, and presence of co-factors in the final buffer can significantly impact protein activity. Ensure that the final buffer conditions are optimal for your protein's function.
Denaturation by OG As mentioned previously, OG can be too harsh for some proteins. If protein activity is consistently low, consider screening for a milder detergent, such as n-Dodecyl-β-D-maltopyranoside (DDM).[4]
Problem 3: Heterogeneous Population of Proteoliposomes

Symptom: The resulting proteoliposome preparation contains a wide range of sizes and/or varying numbers of proteins per liposome (B1194612).

Potential Cause Recommended Solution
Inconsistent Liposome Preparation The initial preparation of liposomes before solubilization can affect the final product. Techniques like extrusion through polycarbonate membranes of a defined pore size can produce a more homogeneous population of unilamellar vesicles.[8]
Aggregation During Reconstitution Protein aggregation can lead to the formation of larger, irregular structures. Optimize the reconstitution conditions as described in "Low Protein Reconstitution Yield" to minimize aggregation.
Suboptimal Detergent-to-Lipid Ratio The ratio of detergent to lipid during the solubilization and reconstitution process can influence the final size and structure of the proteoliposomes. A systematic screening of this ratio may be necessary.

Experimental Protocols

General Protocol for Reconstitution of a Membrane Protein into Liposomes via Dialysis

This protocol provides a general framework. Specific parameters such as buffer composition, lipid mixture, and protein-to-lipid ratio should be optimized for each specific protein.

Materials:

  • Purified membrane protein solubilized in a buffer containing OG.

  • Desired lipid mixture (e.g., a solution of phosphatidylcholine in chloroform).

  • Reconstitution Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa).

  • Dialysis container and stir plate.

Methodology:

  • Lipid Film Preparation:

    • In a glass vial, add the desired amount of the lipid solution.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with the Reconstitution Buffer to the desired final lipid concentration (e.g., 10 mg/mL).

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

    • For a more uniform liposome population, subject the MLV suspension to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a room temperature water bath).

    • To create small unilamellar vesicles (SUVs), sonicate the lipid suspension. Alternatively, to generate large unilamellar vesicles (LUVs), extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Solubilization of Liposomes and Protein Addition:

    • To the prepared liposome suspension, add a concentrated stock solution of OG to a final concentration that is sufficient to fully solubilize the lipids.

    • Add the purified, OG-solubilized membrane protein to the lipid-detergent mixture at the desired protein-to-lipid ratio.

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for the formation of mixed micelles.

  • Detergent Removal by Dialysis:

    • Transfer the protein-lipid-detergent mixture into a pre-wetted dialysis cassette.

    • Place the dialysis cassette in a large volume of cold (4°C) Reconstitution Buffer (e.g., 1000-fold the volume of the sample).

    • Stir the buffer gently on a stir plate.

    • Perform several buffer changes over a period of 48-72 hours to ensure complete removal of the OG.

  • Harvesting Proteoliposomes:

    • After dialysis, carefully remove the sample from the dialysis cassette.

    • The resulting suspension contains the reconstituted proteoliposomes. These can be further purified from empty liposomes or aggregated protein by techniques such as density gradient centrifugation if necessary.

Visualizations

Reconstitution_Workflow start Start: Purified Protein in OG Micelles mix Mix Protein, Liposomes, and excess OG start->mix liposome_prep Prepare Liposomes (e.g., Extrusion) liposome_prep->mix reconstitution Remove OG (e.g., Dialysis, Bio-Beads) mix->reconstitution proteoliposomes Formation of Proteoliposomes reconstitution->proteoliposomes analysis Characterize (e.g., Activity Assay, EM) proteoliposomes->analysis end End: Functional Proteoliposomes analysis->end

Caption: A generalized workflow for membrane protein reconstitution.

Troubleshooting_Low_Yield start Low Reconstitution Yield q1 Is detergent removal efficient? start->q1 a1_yes Optimize removal method (e.g., more buffer changes) q1->a1_yes No q2 Is protein aggregating? q1->q2 Yes end Improved Yield a1_yes->end a2_yes Slow down OG removal Add stabilizing agents q2->a2_yes Yes q3 Is lipid composition optimal? q2->q3 No a2_yes->end a3_yes Screen different lipid mixtures q3->a3_yes No q4 Is protein-to-lipid ratio correct? q3->q4 Yes a3_yes->end a4_yes Test different ratios q4->a4_yes No q4->end Yes a4_yes->end

Caption: A decision tree for troubleshooting low protein reconstitution yield.

References

Technical Support Center: Managing Foaming Issues with Octyl D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues with octyl D-glucopyranoside (OGP) in solution.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution foam so much?

A1: this compound is a surfactant, and its fundamental properties involve reducing the surface tension of aqueous solutions. This reduction in surface tension allows for the stabilization of air-in-liquid dispersions, leading to the formation of foam. The degree of foaming is influenced by several factors, including the concentration of OGP, the presence of salts, the pH of the solution, and the temperature.[1][2][3] Agitation, sparging, or any process that introduces gas into the solution will exacerbate foaming.

Q2: What is the Critical Micelle Concentration (CMC) of this compound, and how does it relate to foaming?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual OGP molecules (monomers) begin to self-assemble into larger structures called micelles. The CMC of this compound is relatively high, typically in the range of 18-25 mM.[4] While foaming can occur both below and above the CMC, the stability of the foam can change around this concentration. For some surfactants, foam stability increases up to the CMC and then plateaus.[1]

Q3: How do temperature and pH affect the foaming of this compound solutions?

A3:

  • Temperature: Generally, an increase in temperature can lead to a decrease in foam stability for surfactant solutions. This is because higher temperatures increase the drainage rate of the liquid within the foam and can weaken the surfactant film, causing the foam to collapse more quickly.

  • pH: The foaming of standard this compound is not strongly dependent on pH as it is a non-ionic surfactant. However, for modified versions, such as this compound uronic acid (OG-COOH), the foaming is highly pH-dependent. For OG-COOH, significant foaming is observed at low pH values, while little to no foam is formed at a pH above 5.0.[2]

Q4: Can I use anti-foaming agents with my this compound solution? Are they safe for my protein?

A4: Yes, anti-foaming agents can be used, but their selection must be done carefully to ensure they do not interfere with downstream applications, such as protein purification and analysis. For biological applications, it is crucial to use anti-foaming agents that are biocompatible and effective at low concentrations. Silicone-based and polyglycol-based antifoams are common, but their compatibility with your specific protein and assays should be validated. It is recommended to perform a small-scale test to assess any potential impact on protein activity or downstream processes.

Troubleshooting Guides

Issue 1: Excessive foaming during protein solubilization.
  • Cause: Vigorous mixing or agitation during the solubilization process introduces a large amount of air into the detergent solution.

  • Solution:

    • Gentle Mixing: Use a rocking platform or end-over-end rotator for mixing instead of vortexing or vigorous shaking.

    • Slow Addition: Add the this compound solution slowly to the sample.

    • Degas Buffers: Use degassed buffers to reduce the amount of dissolved gas available to form foam.

Issue 2: Foam interferes with chromatographic purification.
  • Cause: Foam in the sample can disrupt the loading and running of chromatography columns, leading to poor separation.

  • Solution:

    • Centrifugation: Before loading the sample onto the column, centrifuge it at a low speed to collapse the foam.

    • Let it Stand: Allow the solubilized sample to stand for a short period to allow the foam to dissipate naturally.

    • Use of a Syringe: When drawing the sample into a syringe for injection, keep the needle tip below the surface of the liquid to avoid aspirating foam.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 292.37 g/mol [4]
Critical Micelle Concentration (CMC) 18-20 mM[4]
Aggregation Number 27-100[4]
Solubility in Water Soluble

Table 2: Influence of pH on the Initial Foam Height of this compound Uronic Acid (OG-COOH)

pHInitial Foam Height (arbitrary units) at 10 mMInitial Foam Height (arbitrary units) at 20 mM
2 ~18~25
3 ~15~22
4 ~5~10
5 00
6 00
7 00
8 00
9 00
10 00

Note: This data is for a carboxylated derivative of this compound and illustrates the strong pH dependence of foaming for this specific modified surfactant. The foaming of unmodified this compound is not expected to show such a strong pH dependence.[2]

Experimental Protocols

Protocol 1: Evaluation of Foam Formation and Stability (Modified from the Bartsch Method)

This protocol provides a standardized method for quantifying the foaming properties of your this compound solution.

Materials:

  • 100 mL graduated cylinder with a stopper

  • This compound solution at the desired concentration

  • Timer

Procedure:

  • Add 10 mL of the this compound solution to the 100 mL graduated cylinder.

  • Secure the stopper.

  • Invert the cylinder 10 times in 20 seconds in a consistent manner.

  • Immediately after shaking, place the cylinder on a level surface and measure the initial foam height (H₀) in mL.

  • Start the timer and record the foam height at regular intervals (e.g., 1, 2, 5, 10 minutes).

  • Calculate the foam stability using the R5 value: R5 = (H₅ / H₀) * 100, where H₅ is the foam height at 5 minutes.[1]

Protocol 2: Small-Scale Compatibility Test for Anti-Foaming Agents

This protocol helps determine if an anti-foaming agent is suitable for your application without significantly impacting your protein of interest.

Materials:

  • Your protein sample solubilized in this compound.

  • Selected anti-foaming agent(s) at the manufacturer's recommended concentration.

  • Control sample (protein in OGP solution without anti-foaming agent).

  • Assay to measure protein activity or integrity (e.g., enzyme activity assay, SDS-PAGE).

Procedure:

  • Aliquot your solubilized protein sample into two tubes.

  • To one tube, add the anti-foaming agent to the recommended final concentration. The other tube will serve as your control.

  • Gently mix both samples.

  • Incubate the samples under the conditions of your experiment (e.g., on ice for 30 minutes).

  • Perform your protein activity assay or run an SDS-PAGE gel on both the control and the anti-foaming agent-treated samples.

  • Compare the results. A suitable anti-foaming agent will not cause a significant decrease in protein activity or show signs of protein degradation/aggregation on the gel.

Visualizations

Foaming_Troubleshooting_Workflow start Excessive Foaming Observed issue_source Identify Source of Agitation start->issue_source gentle_mixing Use Gentle Mixing Methods (e.g., rocking, end-over-end) issue_source->gentle_mixing degas_buffers Use Degassed Buffers issue_source->degas_buffers foam_persists Does Foam Still Interfere? gentle_mixing->foam_persists degas_buffers->foam_persists mechanical_removal Mechanical Foam Removal foam_persists->mechanical_removal Yes end_solution Problem Resolved foam_persists->end_solution No centrifugation Low-Speed Centrifugation mechanical_removal->centrifugation let_stand Allow to Stand mechanical_removal->let_stand antifoam Consider Anti-Foaming Agent centrifugation->antifoam let_stand->antifoam compatibility_test Perform Compatibility Test (Protocol 2) antifoam->compatibility_test Yes antifoam->end_solution No compatibility_test->end_solution Compatible end_no_solution Re-evaluate Experimental Design compatibility_test->end_no_solution Not Compatible

Caption: Troubleshooting workflow for managing foaming issues.

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_foam_management Foam Management cluster_downstream Downstream Processing ogp_solution Prepare OGP Solution solubilize Gentle Mixing of Sample and OGP ogp_solution->solubilize sample_prep Prepare Sample sample_prep->solubilize incubate Incubate solubilize->incubate foam_check Check for Excessive Foam incubate->foam_check mechanical_defcam Mechanical Defoaming (Centrifuge/Stand) foam_check->mechanical_defcam Foam Issue purification Chromatography foam_check->purification No Foam Issue antifoam_add Add Compatible Antifoam mechanical_defcam->antifoam_add If Necessary mechanical_defcam->purification antifoam_add->purification analysis Analysis purification->analysis

Caption: Experimental workflow with integrated foam management steps.

References

Validation & Comparative

Choosing the Right Shield: A Comparative Guide to Octyl β-D-glucopyranoside and DDM for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of membrane protein science, the selection of an appropriate detergent is a critical decision that can significantly impact experimental success. This guide provides an objective comparison of two widely used non-ionic detergents, Octyl β-D-glucopyranoside (OG) and n-dodecyl-β-D-maltoside (DDM), for the solubilization and stabilization of membrane proteins. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate informed decisions in your research endeavors.

The primary challenge in studying integral membrane proteins lies in extracting them from their native lipid bilayer environment while preserving their structural integrity and biological function. Detergents, amphipathic molecules with both hydrophilic and hydrophobic properties, are indispensable tools for this purpose, forming micelles that encapsulate the hydrophobic transmembrane domains of the protein, thereby keeping them soluble in aqueous solutions.[1] Among the vast array of available detergents, OG and DDM have been mainstays in the field for decades.

Performance Comparison: A Tale of Two Detergents

The choice between OG and DDM often hinges on a trade-off between solubilizing power and gentleness. OG, with its shorter alkyl chain and higher critical micelle concentration (CMC), is generally considered a harsher detergent.[1] This can be advantageous for disrupting stubborn membranes but may come at the cost of reduced protein stability, particularly for sensitive proteins like G-protein coupled receptors (GPCRs).[1][2] Conversely, DDM is known for its milder nature, often preserving the native structure and function of a wider range of membrane proteins.[3]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each detergent is crucial for optimizing experimental conditions. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization, the detergent concentration must be kept significantly above its CMC.[4]

PropertyOctyl β-D-glucopyranoside (OG)n-dodecyl-β-D-maltoside (DDM)
Chemical Class Non-ionic (glucoside)Non-ionic (maltoside)
Molecular Weight (Da) 292.37510.62
Critical Micelle Concentration (CMC) in water ~20-25 mM[4][5]~0.15-0.17 mM[5]
Aggregation Number ~80-100[5][6]~98-140
Micelle Molecular Weight (kDa) ~25[5]~50[5]

The high CMC of OG facilitates its removal by dialysis, which can be advantageous for downstream applications such as protein reconstitution into liposomes.[4][5] However, it also means that a higher concentration of detergent is required to maintain protein solubility. DDM's low CMC makes it more economical in terms of the amount needed in buffers and more difficult to remove, but it often provides a more stable environment for the protein.[5]

Impact on Membrane Protein Stability: Experimental Data

The ultimate measure of a detergent's suitability is its ability to maintain the stability and functionality of the target membrane protein. A thermal shift assay, which measures the melting temperature (Tm) of a protein, is a common method to assess protein stability in different conditions. A higher Tm indicates greater stability.

A study comparing the thermal stability of a membrane protein in various detergents provided the following quantitative data:[6][7]

DetergentMelting Temperature (Tm) of Membrane Protein (°C)
n-Octyl-β-D-glucopyranoside (OG) 32.2
n-dodecyl-β-D-maltoside (DDM) 45.7

These results clearly demonstrate that for this particular protein, DDM provides significantly greater thermal stability than OG, reinforcing the general observation of DDM's milder nature.

Experimental Protocols

A systematic approach to screening and optimizing detergent conditions is crucial for successful membrane protein research. Below are general protocols for membrane protein solubilization and detergent screening that can be adapted for specific proteins and downstream applications.

General Protocol for Membrane Protein Solubilization and Detergent Screening

This protocol outlines the key steps for extracting membrane proteins and identifying the optimal detergent for solubilization and stability.[4]

  • Membrane Preparation:

    • Grow and harvest cells expressing the target membrane protein.

    • Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors.

    • Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[4]

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).[4]

  • Detergent Solubilization Screening:

    • Aliquot the membrane suspension into several microcentrifuge tubes.

    • To each tube, add the detergent (OG or DDM) from a concentrated stock solution to achieve a range of final concentrations (e.g., for OG: 0.5%, 1.0%, 1.5%, 2.0% w/v; for DDM: 0.1%, 0.5%, 1.0%, 2.0% w/v).[4]

    • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[4]

  • Separation of Solubilized and Unsolubilized Fractions:

    • Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[4]

  • Analysis of Solubilization Efficiency:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Resuspend the pellet in the same volume of buffer without detergent.

    • Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the optimal detergent and concentration.

Detailed Protocol for Solubilization and Purification of a Transporter Protein using DDM

This protocol provides a more specific example for the solubilization and purification of a membrane transporter, the MexB multidrug resistance protein, using DDM.[8]

  • Membrane Resuspension: Resuspend the washed membrane pellet in 25 mL of membrane resuspension buffer (50 mM NaP, pH 7.0, 300 mM NaCl, 5% glycerol, 1 Complete EDTA-free protease inhibitor tablet).[8]

  • Solubilization: To the resuspended membranes, add 6 mL of 10% DDM to a final concentration of 2% DDM. Rock the mixture at 4°C for 2 hours.[8]

  • Clarification: Centrifuge the mixture at 40,000 rpm for 40 minutes at 4°C to separate the soluble protein-detergent complexes from the insoluble proteins. The supernatant contains the solubilized MexB protein.[8]

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Incubate the supernatant with Talon metal affinity beads equilibrated in resuspension buffer for 1 hour at 4°C.

    • Wash the column with 10 column volumes of IMAC Binding and Wash Buffer (50 mM NaP, pH 7, 300 mM NaCl, 5% glycerol, 0.2% DDM).[8]

    • Elute the protein with IMAC elution buffer (50 mM NaP, pH 7.0, 300 mM NaCl, 5% glycerol, 250 mM imidazole, 0.2% DDM).[8]

  • Gel Filtration Chromatography:

    • Load the eluted protein onto a gel filtration column pre-equilibrated with a suitable buffer containing 0.03% DDM.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and principles.

G cluster_prep Membrane Preparation cluster_sol Detergent Solubilization cluster_purify Purification cluster_analysis Analysis start Cell Culture & Harvest lysis Cell Lysis start->lysis cent1 Low-Speed Centrifugation (remove debris) lysis->cent1 ucent1 Ultracentrifugation (pellet membranes) cent1->ucent1 resuspend Resuspend Membranes ucent1->resuspend add_det Add Detergent (OG or DDM) resuspend->add_det incubate Incubate (e.g., 4°C, 1-4h) add_det->incubate ucent2 Ultracentrifugation (pellet unsolubilized material) incubate->ucent2 supernatant Collect Supernatant (Solubilized Protein) ucent2->supernatant affinity Affinity Chromatography (e.g., IMAC) supernatant->affinity gfc Size Exclusion Chromatography affinity->gfc sds SDS-PAGE & Western Blot gfc->sds activity Functional Assays gfc->activity stability Stability Assays (e.g., Thermal Shift) gfc->stability

Caption: A general experimental workflow for membrane protein solubilization and purification.

G cluster_OG Octyl β-D-glucopyranoside (OG) cluster_DDM n-dodecyl-β-D-maltoside (DDM) High CMC (~20-25 mM) o1 o2 o3 o4 o5 o6 o7 o8 o9 o10 o11 o12 o13 o14 o15 o16 o17 o18 o19 o20 Low CMC (~0.17 mM) d1 d2 d3 d4 d5 d6 d7 d8 d9 d10 d11 d12 d13 d14 d15 d16 d17 d18 d19 d20 micelle_og Micelle micelle_ddm Micelle Concentration Micelle

Caption: Conceptual illustration of micelle formation at different CMCs.

Conclusion

The choice between Octyl β-D-glucopyranoside and n-dodecyl-β-D-maltoside for membrane protein stability is highly dependent on the specific protein of interest and the downstream application. DDM is often the preferred choice for its gentle nature and proven ability to stabilize a wide range of membrane proteins, as supported by quantitative thermal stability data. However, OG remains a valuable tool, particularly when its high CMC is advantageous for detergent removal or for solubilizing more robust proteins from resilient membranes.

Ultimately, empirical testing is paramount. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute systematic screening experiments to identify the optimal detergent and conditions for their specific membrane protein, paving the way for successful structural and functional studies.

References

A Comparative Guide to Octyl D-glucopyranoside and CHAPS for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful extraction and purification of proteins, particularly membrane proteins. The detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two widely used detergents, n-octyl-β-D-glucopyranoside (a non-ionic detergent) and CHAPS (a zwitterionic detergent), to aid in the selection process for optimal protein extraction efficiency.

Overview of Detergent Properties

N-octyl-β-D-glucopyranoside and CHAPS belong to different classes of detergents, which dictates their physicochemical properties and behavior in solution. Octyl glucoside is a non-ionic detergent, meaning it has an uncharged hydrophilic head group.[1][2] In contrast, CHAPS is a zwitterionic detergent, possessing a head group with both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][2][3] These differences influence their interactions with proteins and their effectiveness in various applications.

Non-ionic detergents like octyl glucoside are generally considered mild and are effective at breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, making them suitable for isolating active membrane proteins.[1][2] Zwitterionic detergents such as CHAPS are also considered mild but can be more effective at breaking protein-protein interactions than non-ionic detergents, while still being less harsh than ionic detergents like SDS.[1][2]

Performance Comparison

The efficiency of protein extraction can be evaluated based on several parameters, including total protein yield and the purity of the target protein. The choice between octyl D-glucopyranoside and CHAPS will often depend on the specific protein of interest and the downstream application.

Propertyn-Octyl-β-D-glucopyranoside (Octyl Glucoside)CHAPS
Detergent Type Non-ionic[4]Zwitterionic[4]
Molecular Weight ~292 g/mol [4]~615 g/mol [4]
Critical Micelle Concentration (CMC) ~20-25 mM[4][5]6-10 mM[4][6]
Micelle Molecular Weight ~25 kDa[4]~6.15 kDa[4]
Illustrative Total Protein Yield (mg/mL) 2.2[4]1.9[4]
Illustrative Target Protein Purity (%) 85[4]90[4]
Key Characteristics Mild, easily dialyzable due to high CMC.[4]Mild, preserves protein-protein interactions.[4]

*Illustrative data is based on typical outcomes for membrane protein extraction and may vary depending on the specific protein and experimental conditions.[4]

Experimental Protocols

The following are generalized protocols for membrane protein extraction using this compound and CHAPS. It is important to note that the optimal conditions, including detergent concentration, buffer composition, and incubation times, should be empirically determined for each specific protein.

Protocol 1: Membrane Protein Extraction

This protocol can be adapted for use with either this compound or CHAPS by selecting the appropriate lysis buffer.

Materials:

  • Cultured cells expressing the target membrane protein (e.g., HEK293 cells)[4]

  • Phosphate-Buffered Saline (PBS), ice-cold[4]

  • Lysis Buffer (choose one):[4]

    • Octyl Glucoside Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) n-octyl-β-D-glucopyranoside, protease inhibitor cocktail.

    • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) CHAPS, protease inhibitor cocktail.

  • Microcentrifuge tubes, pre-chilled[4]

  • Cell scraper[4]

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.[4][7]

  • Resuspend the cell pellet in the chosen ice-cold Lysis Buffer.[7]

  • Incubate the mixture on a rotator for 30-60 minutes at 4°C to facilitate cell lysis.[7]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[7]

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.[7]

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).[7]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow for protein extraction and a decision-making process for detergent selection.

ProteinExtractionWorkflow start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lysis Resuspend in Lysis Buffer (with Octyl Glucoside or CHAPS) wash->lysis incubation Incubate at 4°C with rotation lysis->incubation centrifugation Centrifuge to pellet debris incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant quantification Determine Protein Concentration supernatant->quantification end Downstream Applications quantification->end DetergentSelection start Goal: Extract Target Protein ppi Preserve Protein-Protein Interactions? start->ppi activity Maintain Protein Activity? ppi->activity Yes chaps Consider CHAPS ppi->chaps No dialysis Easy Detergent Removal? activity->dialysis Yes both Both are good candidates, empirical testing recommended activity->both No og Consider Octyl Glucoside dialysis->og Yes dialysis->both No

References

Navigating the Detergent Maze: A Comparative Guide to Solubilizing Membrane Proteins Beyond Octyl D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction and stabilization of membrane proteins are pivotal for structural and functional studies. While n-octyl-β-D-glucopyranoside (OG) has been a traditional choice, its limitations have spurred the development of superior alternatives. This guide provides an objective comparison of OG with modern detergents such as n-dodecyl-β-D-maltopyranoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG), and glyco-diosgenin (B8134288) (GDN), supported by experimental data and detailed protocols to inform your selection process.

The journey to understanding membrane protein function begins with their gentle yet effective removal from the native lipid bilayer. The ideal detergent must not only solubilize the protein but also preserve its structural integrity and biological activity. OG, a non-ionic detergent, has been widely used, but its relatively high critical micelle concentration (CMC) and reputation for being harsh on sensitive proteins, like G-protein coupled receptors (GPCRs), have led researchers to seek milder and more effective options.[1] This comparison guide delves into the performance of prominent alternatives, offering a data-driven approach to detergent selection.

At a Glance: Physicochemical Properties of Key Detergents

The behavior and efficacy of a detergent are fundamentally governed by its physicochemical properties. The critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles, is a crucial parameter. A lower CMC is often advantageous as less detergent is required in purification buffers, which can be beneficial for downstream applications.[1]

Propertyn-octyl-β-D-glucopyranoside (OG)n-dodecyl-β-D-maltopyranoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)Glyco-diosgenin (GDN)
Detergent Class Non-ionic (glucoside)Non-ionic (maltoside)Non-ionic (maltoside)Non-ionic (steroidal)
Molecular Weight (Da) 292.37510.621005.191165.31
CMC in water (mM) ~20-25~0.17~0.01~0.018
Micelle Size (kDa) ~25~50~91Not widely reported

Data compiled from multiple sources.[2][3] Note: CMC values can vary depending on buffer conditions such as ionic strength and pH.

Performance Showdown: Stability and Efficacy

The ultimate test of a detergent lies in its ability to maintain the stability and functionality of the solubilized membrane protein. Thermal stability, often measured as the melting temperature (Tm), is a key indicator of a protein's structural integrity in a given detergent. A higher Tm suggests greater stability.

Comparative Thermal Stability of a Model GPCR

The following table presents data on the thermal stability of a model G-protein coupled receptor in the presence of different detergents.

DetergentMelting Temperature (Tm) of Membrane Protein (°C)
n-octyl-β-D-glucopyranoside (OG)32.2
n-dodecyl-β-D-maltopyranoside (DDM)45.7
Lauryl Maltose Neopentyl Glycol (LMNG)50.9

This data indicates that for this particular protein, OG is a harsher detergent compared to DDM and LMNG, highlighting the importance of empirical detergent screening for each target protein.

While direct quantitative comparisons of solubilization efficiency and final protein yield across all four detergents in a single study are limited, the available data consistently points towards the superior performance of newer generation detergents like LMNG and GDN in stabilizing sensitive membrane proteins, particularly for structural biology applications. For instance, the wild-type A2A adenosine (B11128) receptor shows a higher thermostability in LMNG by 11°C compared to DDM.[4] GDN, a synthetic substitute for digitonin, has gained popularity in cryo-electron microscopy (cryo-EM) studies due to its ability to form defined micelles and stabilize a wide range of membrane proteins.

Illuminating the Path: A2A Adenosine Receptor Signaling

To provide context for the importance of maintaining protein function, the following diagram illustrates a simplified signaling pathway for the A2A adenosine receptor, a well-studied GPCR.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor G_protein Gs Protein (αβγ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Agonist Adenosine (Agonist) Agonist->A2AR Binds

A simplified diagram of the A2A adenosine receptor signaling pathway.

Experimental Corner: Protocols for Detergent Evaluation

A systematic approach to screening and optimizing detergent conditions is crucial for successful membrane protein solubilization.

General Workflow for Detergent Screening

The following diagram outlines a typical workflow for comparing the efficacy of different detergents.

Detergent_Screening_Workflow start Start: Membrane Preparation solubilization Solubilization with different detergents (OG, DDM, LMNG, GDN) start->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation analysis Analysis of Supernatant (Solubilized Protein) centrifugation->analysis quantification Quantification: SDS-PAGE & Western Blot analysis->quantification stability Stability Assay: Thermal Shift (Tm) analysis->stability end End: Select Optimal Detergent quantification->end stability->end

References

A Comparative Guide to the Efficacy of Octyl D-glucopyranoside versus Lauryl Maltoside Neopentyl Glycol (LMNG) for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in the successful solubilization, purification, and structural analysis of membrane proteins. This guide provides an objective comparison of two widely used non-ionic detergents, n-octyl-β-D-glucopyranoside (OG) and lauryl maltoside neopentyl glycol (LMNG), to assist researchers in making informed decisions for their experimental designs.

Executive Summary

Octyl D-glucopyranoside (OG) is a well-established detergent that has been instrumental in the study of numerous membrane proteins. Its high critical micelle concentration (CMC) facilitates its removal by dialysis, a key advantage for reconstitution studies. However, OG is often considered a harsher detergent and may not be suitable for more delicate and unstable membrane proteins, such as G-protein coupled receptors (GPCRs).

Lauryl maltoside neopentyl glycol (LMNG) is a more recent innovation in detergent technology, belonging to the maltose (B56501) neopentyl glycol (MNG) class of amphiphiles. Its unique branched structure with two hydrophobic tails and two hydrophilic headgroups provides a more lipid-like environment, offering superior stabilization for many challenging membrane proteins.[1] LMNG's extremely low CMC ensures the formation of stable protein-detergent complexes, even at low concentrations, which is highly beneficial for structural studies.[1] For sensitive proteins like GPCRs, LMNG has demonstrated a significant advantage in maintaining their structural integrity and function compared to traditional detergents.[2]

Data Presentation: Physicochemical Properties

The fundamental properties of a detergent dictate its behavior in solution and its interaction with membrane proteins. Below is a comparison of the key physicochemical properties of OG and LMNG.

PropertyThis compound (OG)Lauryl Maltoside Neopentyl Glycol (LMNG)References
Chemical Formula C₁₄H₂₈O₆C₄₇H₈₈O₂₂[3]
Molecular Weight ( g/mol ) 292.371005.19[3]
Detergent Class Non-ionicNon-ionic[3]
Critical Micelle Concentration (CMC) ~20-25 mM~0.01 mM[1][4]
Micelle Molecular Weight (kDa) ~25~91-393[4]
Aggregation Number ~27-100Not well-defined (forms rod-like micelles)[2]

Performance Comparison: Efficacy in Membrane Protein Stabilization

While direct quantitative comparisons in single studies are limited, the consensus in the field, supported by numerous publications, indicates that LMNG generally offers superior performance in stabilizing membrane proteins, particularly those known for their instability.

This compound (OG):

  • Advantages: High CMC allows for easy removal by dialysis, making it suitable for functional reconstitution experiments. It is also relatively inexpensive.

  • Disadvantages: Considered a "harsher" detergent that can lead to protein denaturation and loss of activity, especially for sensitive proteins like GPCRs.[1] Its short alkyl chain may not adequately shield the hydrophobic transmembrane domains of larger proteins.

Lauryl Maltoside Neopentyl Glycol (LMNG):

  • Advantages: The branched structure with two alkyl chains and two maltose headgroups mimics the lipid bilayer more effectively, providing a stable environment for membrane proteins.[1] Its very low CMC leads to the formation of highly stable protein-detergent-micelles. This has been shown to be particularly beneficial for the structural determination of challenging membrane proteins, including GPCRs.[5] Studies on the BmrA transporter and SpNOX NADPH oxidase showed increased specific activity in LMNG compared to DDM.[6]

  • Disadvantages: The low CMC makes it difficult to remove from protein preparations, which can be a drawback for certain downstream applications that require a detergent-free environment. It is also more expensive than OG.[7]

Experimental Protocols

General Protocol for Membrane Protein Solubilization and Detergent Screening

This protocol outlines the basic steps for solubilizing a target membrane protein and screening for the optimal detergent.

a. Membrane Preparation:

  • Culture and harvest cells expressing the target membrane protein.

  • Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable buffer containing protease inhibitors.

  • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Wash the membrane pellet with a buffer without detergent to remove soluble proteins.

  • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

b. Detergent Solubilization:

  • Aliquot the membrane suspension into separate tubes.

  • Add varying concentrations of the detergent (OG or LMNG) to be tested. A good starting point for OG is 1-2% (w/v), and for LMNG, 0.5-1% (w/v).

  • Incubate the mixtures for 1-4 hours at 4°C with gentle agitation.

  • Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized material.

c. Analysis of Solubilization Efficiency:

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting to determine the amount of solubilized target protein.

Protocol for Thermal Shift Assay (TSA) to Assess Protein Stability

The thermal shift assay, or differential scanning fluorimetry, is a common method to assess the thermal stability of a protein in different conditions, including in the presence of various detergents. An increase in the melting temperature (Tm) indicates greater protein stability.

a. Assay Preparation:

  • Prepare a master mix containing the purified membrane protein (at a concentration of ~1-5 µM) in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange). Note: For membrane proteins, dye-free nanoDSF, which measures changes in intrinsic tryptophan fluorescence, can be a better alternative as detergents can interfere with some dyes.[8][9]

  • Aliquot the master mix into a 96-well PCR plate.

  • Add the detergents (OG and LMNG) to be tested to the wells at their desired final concentrations. Include a no-detergent control.

b. Data Acquisition:

  • Place the 96-well plate in a real-time PCR machine.

  • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence intensity at each temperature increment.

c. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.

  • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.

  • A higher Tm in the presence of a detergent indicates a stabilizing effect on the protein.

Mandatory Visualization

GPCR_Signaling_Pathway GPCR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Downstream Signaling

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Experimental_Workflow Membrane Protein Solubilization and Stability Analysis Workflow cluster_prep 1. Membrane Preparation cluster_solubilization 2. Detergent Solubilization cluster_analysis 3. Analysis Cell_Culture Cell Culture & Harvest Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Detergent_Screening Detergent Addition (OG vs. LMNG) Membrane_Isolation->Detergent_Screening Incubation Incubation Detergent_Screening->Incubation Clarification Clarification (Ultracentrifugation) Incubation->Clarification SDS_PAGE SDS-PAGE & Western Blot Clarification->SDS_PAGE Solubilized Fraction TSA Thermal Shift Assay (Stability Assessment) Clarification->TSA Solubilized Fraction Functional_Assay Functional Assay TSA->Functional_Assay Optimized Conditions

Caption: A general experimental workflow for membrane protein solubilization and stability analysis.

References

A Comparative Guide to Octyl-β-D-glucopyranoside (OG) and Octyl-β-D-thioglucopyranoside (OTG) for Life Science Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of membrane protein research, the selection of an appropriate detergent is paramount for maintaining the structural and functional integrity of these complex biomolecules. Among the non-ionic detergents, octyl-β-D-glucopyranoside (OG) and its thio-analog, octyl-β-D-thioglucopyranoside (OTG), are frequently employed for the solubilization, purification, and reconstitution of membrane proteins. This guide provides a detailed functional comparison of these two detergents, supported by experimental data and protocols to aid researchers in making an informed choice for their specific applications.

Introduction to OG and OTG

Both OG and OTG are mild, non-ionic detergents that are effective in disrupting lipid bilayers to extract membrane proteins without causing significant denaturation.[1][2] Their amphipathic nature, consisting of a hydrophilic glucopyranoside headgroup and a hydrophobic octyl tail, allows them to form micelles that encapsulate membrane proteins, mimicking a lipidic environment in aqueous solutions.[3] The choice between OG and OTG can be critical, as their subtle structural differences lead to distinct functional characteristics.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a detergent, such as its critical micelle concentration (CMC) and aggregation number, dictate its behavior in solution and its efficacy in protein extraction and reconstitution. A high CMC is advantageous for easy removal of the detergent by dialysis.[4]

PropertyOctyl-β-D-glucopyranoside (OG)Octyl-β-D-thioglucopyranoside (OTG)Reference(s)
Molecular Formula C₁₄H₂₈O₆C₁₄H₂₈O₅S[5][6]
Molecular Weight 292.37 g/mol 308.44 g/mol [2][5]
Critical Micelle Concentration (CMC) 18-25 mM in water7.9-9 mM in water[4][5][6][7]
Aggregation Number 27-100Not explicitly stated in search results[8][9][10]
Appearance White to off-white powderWhite crystalline solid[1][2]

Functional Comparison and Experimental Evidence

The primary distinction between OG and OTG lies in the linkage between the octyl chain and the glucose headgroup: an ether bond in OG and a thioether bond in OTG. This seemingly minor difference has significant functional implications.

Stability

One of the most significant advantages of OTG over OG is its enhanced chemical stability. The thioether bond in OTG is resistant to cleavage by β-glucosidase enzymes, a common contaminant in biological preparations.[11] This makes OTG a more robust choice for long-term experiments or when working with crude cell lysates that may contain enzymatic activity.[11]

Efficacy in Protein Solubilization and Reconstitution

Both detergents are effective in solubilizing membrane proteins.[12] However, studies have shown that OTG can offer a wider effective concentration range for successful reconstitution of membrane proteins into liposomes. For example, the reconstitution of the melibiose (B213186) carrier of E. coli was successful in a broader concentration range of OTG (45-70 mM) compared to OG (43-46 mM), leading to more reproducible results.[12] This suggests that OTG may be a more forgiving detergent in certain reconstitution protocols.

Hydrophobicity

OTG is considered to be more hydrophobic than OG. This difference in hydrophobicity can influence the interaction of the detergent with the transmembrane domains of proteins and may be a factor to consider when optimizing solubilization conditions for a specific membrane protein.

Cost-Effectiveness

Historically, OTG has been noted to be synthesizable with a high yield at a lower cost compared to OG, making it a more economical choice for large-scale protein purification.[12]

Experimental Protocols

Below are generalized protocols for the solubilization and reconstitution of membrane proteins using these detergents. The optimal conditions, including detergent concentration and incubation times, should be determined empirically for each specific protein.

Protocol 1: Membrane Protein Solubilization

This protocol outlines the basic steps for solubilizing a target membrane protein.

  • Membrane Preparation :

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors.

    • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[13]

    • Resuspend the membrane pellet in a suitable buffer to a known protein concentration (e.g., 5-10 mg/mL).[13]

  • Detergent Solubilization :

    • Aliquot the membrane suspension into microcentrifuge tubes.

    • Add a concentrated stock solution of OG or OTG to achieve a final concentration above the CMC (a common starting range is 1-2% w/v).[13]

    • Incubate the mixture with gentle agitation for 1-4 hours at 4°C.[13]

  • Separation of Solubilized and Unsolubilized Fractions :

    • Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[13]

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.[13]

  • Analysis :

    • Analyze the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.[13]

Protocol 2: Reconstitution of Membrane Proteins into Liposomes by Detergent Dilution

This protocol describes a common method for reconstituting solubilized membrane proteins into lipid vesicles.

  • Lipid Preparation :

    • Prepare a solution of lipids in a suitable organic solvent.

    • Dry the lipids to a thin film under a stream of nitrogen gas, followed by vacuum desiccation.

    • Hydrate the lipid film in the desired buffer to form multilamellar vesicles (MLVs).

    • Solubilize the MLVs by adding OG or OTG to a concentration above the lipid-detergent mixed micelle transition point.

  • Reconstitution :

    • Mix the solubilized protein with the lipid-detergent mixed micelles at the desired lipid-to-protein ratio.

    • Incubate the mixture for a short period to allow for the formation of protein-lipid-detergent complexes.

  • Detergent Removal :

    • Remove the detergent by a method such as dialysis, size-exclusion chromatography, or adsorption to hydrophobic beads (e.g., Bio-Beads).[14]

    • As the detergent concentration falls below the CMC, the lipids self-assemble into bilayers, incorporating the membrane protein to form proteoliposomes.[3]

  • Characterization :

    • Characterize the resulting proteoliposomes for protein incorporation, orientation, and functional activity.

Visualizing the Comparison: Structures and Workflows

To further illustrate the comparison, the following diagrams have been generated using the DOT language.

G cluster_OG Octyl-β-D-glucopyranoside (OG) cluster_OTG Octyl-β-D-thioglucopyranoside (OTG) OG_structure Chemical Structure: C₁₄H₂₈O₆ Ether Linkage OTG_structure Chemical Structure: C₁₄H₂₈O₅S Thioether Linkage

Caption: Chemical structures of OG and OTG.

G cluster_properties Functional Property Comparison cluster_stability cluster_reconstitution cluster_cost Property Property Stability Stability OG OG OG_stability Susceptible to β-glucosidase OTG OTG OTG_stability Resistant to β-glucosidase Reconstitution Reconstitution OG_recon Narrower effective concentration range OTG_recon Wider effective concentration range Cost Cost-Effectiveness OG_cost Higher cost OTG_cost Lower cost

Caption: Key functional differences between OG and OTG.

G start Membrane Preparation solubilization Solubilization with OG or OTG start->solubilization centrifugation Ultracentrifugation solubilization->centrifugation supernatant Collect Supernatant (Solubilized Protein) centrifugation->supernatant reconstitution Reconstitution into Liposomes supernatant->reconstitution dialysis Detergent Removal (e.g., Dialysis) reconstitution->dialysis proteoliposomes Functional Proteoliposomes dialysis->proteoliposomes

Caption: Experimental workflow for membrane protein studies.

Conclusion

Both octyl-β-D-glucopyranoside and octyl-β-D-thioglucopyranoside are valuable tools for the study of membrane proteins. The choice between them should be guided by the specific requirements of the experiment. OG is a well-established and effective detergent, while OTG offers key advantages in terms of stability, a potentially wider working concentration range for reconstitution, and cost-effectiveness. For applications requiring long-term stability or where enzymatic degradation is a concern, OTG presents a superior alternative. Researchers are encouraged to empirically test both detergents to determine the optimal choice for their protein of interest.

References

Validating Protein-Protein Interactions Discovered Using Octyl β-D-Glucopyranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the identification of novel protein-protein interactions (PPIs) is a critical step in understanding cellular pathways and discovering new therapeutic targets. Octyl β-D-glucopyranoside (OGP) is a non-ionic detergent frequently used to solubilize membrane proteins while preserving their native structure, making it a valuable tool in the discovery phase of PPIs.[1][2] However, interactions identified using detergents require rigorous validation to confirm their physiological relevance. This guide provides a comparative overview of common techniques used to validate PPIs initially discovered through methods involving OGP, offering detailed experimental protocols and data presentation to aid in experimental design.

The Challenge of Validating Detergent-Solubilized Interactions

The use of detergents like OGP to solubilize membrane proteins presents unique challenges for subsequent validation steps.[3][4] Detergents can sometimes interfere with antibody-antigen binding or create artifacts by promoting non-specific interactions.[1] Therefore, it is crucial to employ orthogonal validation methods that can confirm the interaction in a different experimental context, ideally in a more native environment or with the detergent removed.

Comparative Analysis of Validation Methods

The selection of a validation method depends on various factors, including the nature of the interacting proteins, the required throughput, and the desired level of quantitative detail. The following tables provide a comparison of four widely used techniques: Co-immunoprecipitation (Co-IP), Pull-down Assays, Surface Plasmon Resonance (SPR), and Bio-layer Interferometry (BLI).

Table 1: Comparison of Principles and Applications

MethodPrinciplePrimary ApplicationThroughputQuantitative Data
Co-Immunoprecipitation (Co-IP) An antibody targets a known "bait" protein, pulling it down from a cell lysate along with its interacting "prey" partners.[5][6]In vivo or in situ validation of interactions within a cellular context.Low to MediumSemi-quantitative (Western blot) or Quantitative (Mass Spectrometry).[7]
Pull-Down Assay A tagged "bait" protein is immobilized on an affinity resin and used to capture interacting "prey" proteins from a solution.[8]In vitro validation of direct interactions.Low to MediumSemi-quantitative (Western blot).
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing real-time monitoring of binding.[9][10]In vitro kinetic and affinity characterization of interactions.[9]Low to MediumYes (ka, kd, KD).[9]
Bio-layer Interferometry (BLI) Measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[11][12]In vitro kinetic and affinity characterization of interactions, suitable for high-throughput screening.[11]Medium to HighYes (ka, kd, KD).[11]

Table 2: Advantages and Disadvantages

MethodAdvantagesDisadvantagesConsiderations for OGP-discovered PPIs
Co-Immunoprecipitation (Co-IP) - Validates interactions in a near-native cellular environment.[13] - Can identify entire protein complexes.- Can be affected by antibody quality and specificity.[5] - May not distinguish between direct and indirect interactions.- The OGP concentration in the lysis buffer needs to be optimized to maintain the interaction without disrupting antibody binding.[1] - It is advisable to use a lower detergent concentration in wash buffers.[1]
Pull-Down Assay - Can confirm direct binary interactions. - Relatively straightforward and cost-effective.- In vitro nature may not reflect the cellular context. - Risk of non-specific binding to the resin or tagged protein.- The buffer used for the binding reaction should be compatible with the purified proteins and may require a low concentration of OGP to maintain solubility.
Surface Plasmon Resonance (SPR) - Provides real-time kinetic data (association and dissociation rates).[9] - Label-free detection.[9]- Requires specialized equipment. - Immobilization of the ligand can sometimes affect its conformation.- OGP in the running buffer can affect the baseline signal; buffer optimization is critical. - Detergent removal might be necessary, which can be challenging for membrane proteins.[3]
Bio-layer Interferometry (BLI) - High throughput and faster than SPR.[11] - Real-time, label-free kinetic data.[11] - Less prone to clogging issues with complex samples.- Can be less sensitive than SPR for small molecules. - Requires specialized equipment and consumables.- Similar to SPR, the presence of OGP in the assay buffer needs careful consideration and optimization. - The high CMC of OGP can be advantageous for its removal during buffer exchange steps.[1]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of the PPI is crucial for a comprehensive understanding. The following diagrams illustrate a general workflow for PPI validation and an example of a signaling pathway where such interactions are critical.

G cluster_discovery PPI Discovery cluster_validation Validation cluster_output Outcome discovery Membrane Protein Solubilization with OGP ip_ms Affinity Purification- Mass Spectrometry discovery->ip_ms Identification of potential interactors co_ip Co-Immunoprecipitation ip_ms->co_ip In vivo confirmation pull_down Pull-Down Assay ip_ms->pull_down In vitro confirmation of direct interaction spr_bli SPR / BLI ip_ms->spr_bli Kinetic characterization validated_ppi Validated PPI co_ip->validated_ppi pull_down->validated_ppi spr_bli->validated_ppi

Caption: Workflow for the discovery and validation of PPIs.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied system involving numerous PPIs, many of which involve transmembrane proteins.[14][15][16]

EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway highlighting key PPIs.

The relationship between different validation techniques can be viewed as a hierarchical approach, moving from initial confirmation to detailed characterization.

Discovery Initial Discovery (e.g., using OGP) CoIP Co-IP (In vivo validation) Discovery->CoIP PullDown Pull-Down (In vitro direct binding) Discovery->PullDown SPR_BLI SPR / BLI (Quantitative kinetics) CoIP->SPR_BLI For kinetic details PullDown->SPR_BLI For kinetic details HighConfidence High-Confidence Interaction SPR_BLI->HighConfidence

Caption: Logical flow of PPI validation methods.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is adapted for validating interactions involving membrane proteins initially solubilized with OGP.[1]

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-Octyl-β-D-glucopyranoside (OGP), Protease Inhibitor Cocktail.[1] (Note: OGP concentration may need to be optimized between 0.5% - 2%).[1]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) OGP.[1]

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer.[1]

  • Antibody specific to the "bait" protein.

  • Protein A/G magnetic beads or agarose (B213101) resin.[1]

  • Isotype control IgG.[1]

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS.[6] Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on a rotator for 30-60 minutes at 4°C.[1]

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[1] Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.[1][13] Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody against the "bait" protein to the pre-cleared lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.[1]

  • Complex Capture: Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[1]

  • Washing: Pellet the beads and discard the supernatant.[1] Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.[1]

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

In Vitro Pull-Down Assay Protocol

This protocol is designed to confirm a direct interaction between a purified tagged "bait" protein and a "prey" protein.

Materials:

  • Purified, tagged "bait" protein (e.g., GST-tagged or His-tagged).

  • Purified "prey" protein.

  • Affinity resin (e.g., Glutathione-agarose for GST-tags, Ni-NTA agarose for His-tags).

  • Binding/Wash Buffer: PBS or Tris-based buffer, pH 7.4, with optional low concentration of OGP (e.g., 0.05%) if proteins require it for solubility.

  • Elution Buffer: Specific to the tag (e.g., reduced glutathione (B108866) for GST, imidazole (B134444) for His).

Procedure:

  • Bait Immobilization: Incubate the purified tagged "bait" protein with the appropriate affinity resin for 1-2 hours at 4°C on a rotator.

  • Washing: Wash the resin 3-5 times with Binding/Wash Buffer to remove any unbound bait protein.

  • Binding: Add the purified "prey" protein to the resin with the immobilized bait. Incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Wash the resin 3-5 times with Binding/Wash Buffer to remove unbound prey protein.

  • Elution: Elute the bait-prey complex from the resin using the appropriate Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to detect both the bait and prey proteins.

Bio-layer Interferometry (BLI) Protocol

This protocol provides a general workflow for analyzing PPI kinetics using BLI.

Materials:

  • BLI instrument (e.g., Octet system).

  • Biosensors appropriate for the ligand (e.g., Streptavidin-coated for biotinylated ligands).[17]

  • Purified ligand and analyte proteins.

  • Assay Buffer: A buffer in which both proteins are stable and soluble. This may require screening different buffers and additives, including a low concentration of OGP.

Procedure:

  • Instrument and Sensor Preparation: Hydrate the biosensors in Assay Buffer for at least 10 minutes.[12]

  • Ligand Immobilization: Immerse the biosensors into a solution containing the ligand to immobilize it onto the sensor surface.[17]

  • Baseline: Move the sensors to wells containing only Assay Buffer to establish a stable baseline.[12]

  • Association: Transfer the sensors to wells containing various concentrations of the analyte to measure the binding (association) phase in real-time.[12]

  • Dissociation: Move the sensors back to wells with Assay Buffer to measure the unbinding (dissociation) phase.[12]

  • Data Analysis: Use the instrument's software to process the data, perform reference subtraction, and fit the curves to a binding model (e.g., 1:1) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12]

Conclusion

Validating protein-protein interactions discovered using octyl β-D-glucopyranoside is a multi-step process that requires careful experimental design and the use of orthogonal methods. While techniques like Co-IP can provide crucial in vivo evidence, they may not distinguish direct from indirect interactions. In vitro methods such as pull-down assays, SPR, and BLI are essential for confirming direct binding and for the detailed characterization of the interaction kinetics and affinity. By combining these approaches, researchers can build a robust body of evidence to confidently report novel and physiologically relevant protein-protein interactions, paving the way for a deeper understanding of biological processes and the development of new therapeutic strategies.

References

Octyl D-Glucopyranoside vs. Triton X-100: A Comparative Guide for Membrane Protein Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation, purification, and characterization of membrane proteins. This guide provides an objective comparison of two commonly used non-ionic detergents, octyl D-glucopyranoside (OG) and Triton X-100, highlighting their respective advantages in specific applications and providing supporting experimental data and protocols.

The choice between this compound and Triton X-100 is highly dependent on the specific membrane protein of interest and the downstream application. While both are effective at solubilizing membrane proteins, their distinct physicochemical properties often dictate their suitability for a given experiment. In general, this compound is favored for applications requiring gentle solubilization, preservation of protein structure and function, and ease of removal for downstream analysis. Triton X-100, while a powerful and cost-effective solubilizing agent, can be harsher on certain proteins and more challenging to remove.

Physicochemical Properties: A Head-to-Head Comparison

A key differentiator between this compound and Triton X-100 lies in their fundamental properties, which directly impact their behavior in solution and their interaction with membrane proteins.

PropertyThis compound (OG)Triton X-100
Chemical Class Non-ionic (glucoside)Non-ionic (polyoxyethylene)
Molecular Weight ~292.37 g/mol [1][2]~625 g/mol (average)[3]
Critical Micelle Concentration (CMC) ~20-25 mM[4][5]~0.24 mM
Aggregation Number ~84[4]100-155
Micelle Molecular Weight ~25 kDa[4]~90 kDa

The significantly higher Critical Micelle Concentration (CMC) of this compound is a major advantage in many applications.[4][5] This property allows for its easy removal from protein samples through dialysis, a crucial step for many downstream functional and structural studies.[6][7] In contrast, the low CMC of Triton X-100 makes its removal by dialysis difficult, as the detergent molecules are predominantly in large micelles that cannot pass through dialysis membranes.[6][8]

Key Advantages of this compound

Preservation of Protein Structure and Function

This compound is widely regarded as a milder detergent compared to Triton X-100, making it a preferred choice for solubilizing sensitive membrane proteins while preserving their native conformation and biological activity.[4] Studies have shown that for certain enzymes, Triton X-100 can lead to a loss of activity. For example, both Triton X-100 and octyl glucoside were found to inhibit the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1), but the study cautioned against the use of both for purifying other MBOAT family proteins.[3] In another instance, for the serotonin (B10506) 5-HT1A receptor, octyl glucoside showed a better, though still limited, ability to solubilize the active receptor compared to Triton X-100.[9]

Superiority in Downstream Applications

The ease of removal and well-defined chemical structure of this compound make it more compatible with sensitive downstream analytical techniques.

  • Mass Spectrometry: Triton X-100 is known to interfere with mass spectrometry analysis, suppressing the peptide signals and complicating data interpretation.[10][11] While methods exist to remove Triton X-100, they can be cumbersome and may lead to sample loss.[12] this compound, due to its high CMC and smaller micelle size, is more readily removed, leading to cleaner spectra and more reliable protein identification.[10]

  • Chromatography: The presence of Triton X-100 can also interfere with various chromatographic techniques. A study on endotoxin (B1171834) removal demonstrated that while Triton X-100 works by breaking hydrophobic interactions, a derivative of octyl glucoside (octyl β-D-1-thioglucopyranoside) was more effective by disrupting both hydrophobic and electrostatic interactions, leading to lower endotoxin levels.[13]

Suitability for Reconstitution Studies

The high CMC of this compound is particularly advantageous for reconstituting solubilized membrane proteins into artificial lipid bilayers or liposomes.[7][14] As the detergent concentration is lowered below the CMC by methods like dialysis, the micelles disassemble, allowing the protein to integrate into the lipid environment. This process is less efficient with low CMC detergents like Triton X-100.[8]

Experimental Protocols

Below are generalized protocols for the solubilization of membrane proteins using this compound and Triton X-100. It is crucial to note that these are starting points, and optimization of parameters such as detergent concentration, temperature, and incubation time is essential for each specific protein.

Protocol 1: Membrane Protein Solubilization using this compound

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a specific concentration of this compound, typically 1-2% w/v to start)

  • Ultracentrifuge

Methodology:

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[5]

    • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.

  • Detergent Solubilization:

    • Add this compound to the membrane suspension to the desired final concentration (start with a range of 0.5% to 2.0% w/v).[5]

    • Incubate with gentle agitation for 1-4 hours at 4°C.[4][5]

  • Clarification:

    • Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).[5]

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis:

    • Analyze the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.

Protocol 2: Membrane Protein Extraction using Triton X-100

Materials:

  • Cell pellet or tissue expressing the target membrane protein

  • Homogenization Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM NaCl, protease inhibitors)

  • Triton X-100 solution (typically a 10% stock)

  • Ultracentrifuge

Methodology:

  • Homogenate Preparation:

    • Wash cultured cells or minced tissue with ice-cold PBS and pellet by centrifugation.

    • Resuspend the pellet in ice-cold Homogenization Buffer and homogenize on ice.[15]

  • Removal of Soluble Proteins:

    • Centrifuge the homogenate at a lower speed (e.g., 700 x g for 10 minutes at 4°C) to remove intact cells and nuclei.

    • Transfer the supernatant to a new tube and perform ultracentrifugation (100,000 x g for 1 hour at 4°C) to pellet the membranes.[15]

    • Discard the supernatant containing the cytosolic proteins.

  • Detergent Solubilization:

    • Resuspend the membrane pellet in Homogenization Buffer.

    • Add Triton X-100 to a final concentration of 1-2% (v/v).[16]

    • Incubate on a rotator for 30-60 minutes at 4°C.[17]

  • Clarification:

    • Centrifuge at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet insoluble debris.[15]

    • The supernatant contains the solubilized membrane proteins.

  • Analysis:

    • Assess the solubilization efficiency by analyzing the supernatant and pellet fractions via SDS-PAGE and Western blotting.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for membrane protein solubilization and purification, highlighting the critical detergent selection step.

MembraneProteinWorkflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification & Analysis CellHarvest Cell Harvest CellLysis Cell Lysis CellHarvest->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation DetergentSelection Detergent Selection (e.g., OG vs. Triton X-100) MembraneIsolation->DetergentSelection Solubilization Incubation with Detergent DetergentSelection->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Purification Chromatography (e.g., Affinity, Size Exclusion) Clarification->Purification DetergentRemoval Detergent Removal (e.g., Dialysis for OG) Purification->DetergentRemoval DownstreamAnalysis Downstream Analysis (e.g., Mass Spec, Activity Assays) DetergentRemoval->DownstreamAnalysis

General workflow for membrane protein solubilization and purification.

Conclusion

References

Comparative analysis of micelle size for different non-ionic detergents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Micelle Size for Common Non-ionic Detergents

For researchers, scientists, and professionals in drug development, the selection of an appropriate non-ionic detergent is a critical step in the solubilization and stabilization of membrane proteins and other hydrophobic molecules. The size and aggregation properties of detergent micelles play a pivotal role in the successful isolation, purification, and structural analysis of these target molecules. This guide provides a comparative analysis of the micelle size for several widely used non-ionic detergents, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview of Non-ionic Detergent Micelle Properties

The following table summarizes key quantitative data for a selection of common non-ionic detergents. These values, including micelle molecular weight, aggregation number, and hydrodynamic radius, are crucial for predicting the behavior of these detergents in solution and their interaction with target molecules.

DetergentMicelle Molecular Weight (kDa)Aggregation NumberHydrodynamic Radius (nm)
Polysorbate 20 (Tween® 20) ~6092-102[1]3.75 - 4.05[1]
Polysorbate 80 (Tween® 80) 76[2]58[2]~7.9[3]
Triton™ X-100 60 - 90[4]~114~7.5[5]
n-Octyl-β-D-glucopyranoside (OG) ~25[6]~100[6]Not specified
Brij® 35 4820-40Not specified
Brij® 58 Not specifiedNot specifiedNot specified
n-Dodecyl-β-D-maltoside (DDM) Not specifiedNot specifiedNot specified

Experimental Protocols: Determining Micelle Size

The accurate determination of micelle size is paramount for various biochemical and pharmaceutical applications. The two primary techniques employed for this purpose are Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS).

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles in suspension.[5][7] It determines the hydrodynamic radius of particles by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[5]

Methodology:

  • Sample Preparation:

    • Prepare detergent solutions at concentrations above their Critical Micelle Concentration (CMC) in a suitable buffer (e.g., phosphate-buffered saline). It is common to prepare samples at twice the CMC.[5]

    • Filter the solutions through a 0.22 µm syringe filter to remove any dust or large aggregates that could interfere with the measurement.[8]

    • Ensure the sample is free of air bubbles.

  • Instrumentation and Measurement:

    • Use a Dynamic Light Scattering instrument, such as a Zetasizer Nano or a DynaPro Plate Reader.[5][7]

    • Transfer the filtered sample into a clean, dust-free cuvette. Approximately 30 µL of the sample is typically required.[8]

    • Place the cuvette into the instrument's sample holder, ensuring the temperature is controlled and equilibrated (e.g., 25°C).[9]

    • The instrument's software will automatically set parameters such as the measuring angle, number of runs, and focus position.[9]

    • A laser illuminates the sample, and the scattered light is detected at a specific angle (commonly 90° or 173° for backscatter detection).[5][8]

    • The fluctuations in the scattered light intensity are recorded over time.

  • Data Analysis:

    • The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient (D) of the micelles.[8]

    • The hydrodynamic radius (Rh) is then calculated from the diffusion coefficient using the Stokes-Einstein equation:

      Rh = (kB * T) / (6 * π * η * D)

      where:

      • kB is the Boltzmann constant

      • T is the absolute temperature

      • η is the viscosity of the solvent

    • The software provides the z-average mean hydrodynamic diameter and a polydispersity index (PDI), which indicates the width of the size distribution.[5]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique that provides information about the size, shape, and internal structure of nanoparticles in solution.[10][11] It measures the elastic scattering of X-rays by a sample as a function of the scattering angle.

Methodology:

  • Sample Preparation:

    • Prepare detergent solutions at the desired concentration in a well-defined buffer.

    • It is crucial to also prepare a matching buffer blank for background subtraction.[12]

    • Centrifuge the samples to remove any aggregates immediately before measurement.

  • Instrumentation and Data Collection:

    • SAXS measurements are typically performed at a synchrotron source to achieve high X-ray flux.

    • The sample and buffer blank are sequentially loaded into a sample cell with X-ray transparent windows (e.g., quartz capillaries).

    • The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are collected by a 2D detector.

    • The 2D scattering pattern is radially averaged to generate a 1D scattering profile of intensity (I) versus the scattering vector (q).

  • Data Analysis:

    • Subtract the scattering profile of the buffer blank from the sample profile to obtain the scattering from the micelles alone.

    • Guinier Analysis: At very low q-values, the scattering data can be analyzed using the Guinier approximation to determine the radius of gyration (Rg), which is a measure of the overall size of the micelle.[10][11]

    • Pair-Distance Distribution Function (P(r)): The scattering curve can be transformed into a real-space representation called the pair-distance distribution function, which provides information about the shape and maximum dimension (Dmax) of the micelle.

    • Model Fitting: The scattering data can be fitted to theoretical models of different shapes (e.g., spheres, ellipsoids) to obtain detailed structural parameters, including the dimensions of the hydrophobic core and the hydrophilic shell.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the hydrodynamic radius of detergent micelles using Dynamic Light Scattering.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Detergent Detergent Stock Solution Dilution Dilution to > CMC Detergent->Dilution Buffer Buffer Preparation Buffer->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Cuvette Load into Cuvette Filtration->Cuvette Instrument Place in DLS Instrument Cuvette->Instrument Acquisition Data Acquisition Instrument->Acquisition Autocorrelation Autocorrelation Function Acquisition->Autocorrelation StokesEinstein Stokes-Einstein Equation Autocorrelation->StokesEinstein Result Hydrodynamic Radius (Rh) & Polydispersity Index (PDI) StokesEinstein->Result

Caption: Workflow for micelle size determination using DLS.

References

Assessing the Purity of Membrane Proteins Extracted with Different Detergents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction and purification of membrane proteins are pivotal for downstream applications, including structural biology, functional assays, and drug discovery. The choice of detergent is a critical factor that significantly influences not only the yield but, more importantly, the purity and stability of the target protein. This guide provides an objective comparison of the performance of various detergents in the extraction and purification of membrane proteins, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Detergent Performance in ABC Transporter Purification

The following table summarizes the performance of different detergents in the purification of the heterodimeric ABC transporter BmrC/BmrD. While the purity of the eluted protein was visually similar across the tested detergents, the yield and the aggregation state of the protein varied significantly.

DetergentClassSolubilization EfficiencyProtein Yield (mg/L of culture)Purity (visual assessment from SDS-PAGE)Monodispersity (by Size-Exclusion Chromatography)
Fos-Choline-12 (FC-12) ZwitterionicHigh~40-50HighPolydisperse and aggregated
Fos-Choline-16 (FC-16) ZwitterionicHigh~40-50HighNot aggregated
n-dodecyl-β-D-maltoside (DDM) Non-ionicLow~4-5HighMonodisperse
lauryldimethylamine oxide (LDAO) ZwitterionicLow~4-5HighPolydisperse and aggregated

Data synthesized from "Optimized Purification of a Heterodimeric ABC Transporter in a Highly Stable Form Amenable to 2-D Crystallization"[1].

Key Takeaways:

  • Higher yield does not guarantee better quality: While Fos-Choline detergents yielded significantly more protein, the resulting protein was either aggregated (FC-12) or not as monodisperse as with DDM[1].

  • DDM for monodispersity: DDM, despite its lower extraction efficiency, was superior in maintaining the monodispersity of the purified transporter, a critical factor for structural studies[1].

  • Purity can be deceptive: Visual assessment of purity on an SDS-PAGE gel can be similar for different detergents, but the functional state and aggregation of the protein can differ dramatically[1].

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for key experiments in the assessment of membrane protein purity.

Membrane Protein Extraction and Solubilization

This protocol outlines a general procedure for the extraction of membrane proteins from E. coli.

Materials:

  • Cell paste of E. coli expressing the target membrane protein

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme, DNase I)

  • Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol)

  • Detergent stock solutions (e.g., 10% w/v DDM, 10% w/v LDAO, 10% w/v Triton X-100)

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional stirring.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Solubilization Buffer.

  • Add the desired detergent to the final working concentration (this needs to be optimized for each protein, but a starting point is often 1-2% w/v).

  • Incubate at 4°C with gentle agitation for 1-2 hours to solubilize the membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • The supernatant contains the solubilized membrane proteins and is ready for purification.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique to assess the purity of a protein sample.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers (for stacking and resolving gels)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • SDS-PAGE running buffer (Tris-glycine-SDS)

  • Protein sample buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Assemble the gel casting apparatus.

  • Prepare and pour the resolving gel, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) to ensure a flat surface.

  • Once the resolving gel has polymerized, remove the overlay and pour the stacking gel, inserting the comb.

  • After the stacking gel has polymerized, place the gel in the electrophoresis tank and fill with running buffer.

  • Mix the protein samples with an equal volume of 2x sample buffer and heat at 95°C for 5 minutes.

  • Load the prepared samples and molecular weight standards into the wells.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Carefully remove the gel from the cassette and stain with Coomassie Blue or silver stain to visualize the protein bands.

  • Destain the gel to reduce background and enhance band visibility. The purity can be estimated by densitometric analysis of the stained gel.

Western Blotting

Western blotting is used to confirm the identity of the purified protein using a specific antibody.

Materials:

  • SDS-PAGE gel with separated proteins

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Perform SDS-PAGE as described above.

  • Equilibrate the gel, membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using an electric current.

  • After transfer, block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Mandatory Visualization

Experimental_Workflow cluster_extraction Membrane Protein Extraction cluster_purification Purification cluster_analysis Purity & Identity Assessment cell_lysis Cell Lysis & Membrane Isolation solubilization Membrane Solubilization (with different detergents) cell_lysis->solubilization clarification Clarification by Ultracentrifugation solubilization->clarification affinity_chromatography Affinity Chromatography clarification->affinity_chromatography size_exclusion Size-Exclusion Chromatography affinity_chromatography->size_exclusion sds_page SDS-PAGE size_exclusion->sds_page western_blot Western Blot size_exclusion->western_blot mass_spec Mass Spectrometry size_exclusion->mass_spec densitometry Densitometry Analysis (Purity %) sds_page->densitometry identity_confirmation Identity Confirmation western_blot->identity_confirmation precise_purity Precise Purity & Contaminant ID mass_spec->precise_purity

Caption: Experimental workflow for assessing membrane protein purity.

Detergent_Action cluster_detergent Detergent Micelles cluster_solubilized Solubilized Protein-Detergent Complex lipid1 Lipid lipid2 Lipid lipid3 Lipid lipid4 Lipid node_protein Membrane Protein solubilized_protein Membrane Protein detergent1 D detergent1->node_protein Solubilization detergent2 D detergent2->node_protein Solubilization detergent3 D detergent3->node_protein Solubilization micelle Detergent Micelle

Caption: Detergent-mediated solubilization of a membrane protein.

References

Safety Operating Guide

Proper Disposal of Octyl D-glucopyranoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Octyl D-glucopyranoside is a non-ionic surfactant widely used in biochemical and drug development research. While generally not classified as a hazardous substance, proper disposal is crucial to ensure laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). While classifications may vary, some sources indicate it can cause skin, eye, and respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal[1][2][3]. Do not allow the product to enter drains [1][3][4].

Quantitative Data Summary from Safety Data Sheets

The following table summarizes the hazard classifications and disposal recommendations from various Safety Data Sheets for this compound.

Parameter G-Biosciences Carl Roth [5]CDH Fine Chemical [1]Cayman Chemical Fisher Scientific [2]
GHS Classification Not classifiedNot classifiedNot a hazardous substanceSkin Irrit. 2, Eye Irrit. 2A, STOT SE 3Not classified
Disposal Recommendation Remove to an authorized waste treatment plant.Dispose of in accordance with local regulations.Offer surplus and non-recyclable solutions to a licensed disposal company.Dispose of in accordance with local regulations.Consult local, regional, and national hazardous waste regulations.
Drain Disposal Do not discharge into the sewer.Keep away from drains.Do not let product enter drains.Do not allow to enter sewers/ surface or ground water.Should not be released into the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its solutions depends on whether it is unused or has been contaminated through experimental use. The primary determinant for the disposal route is the nature of any contaminants present in the waste solution[6].

1. Unused or Uncontaminated this compound:

  • Solid Waste:

    • Collect the solid this compound in a clearly labeled, sealed, and appropriate waste container.

    • The label should identify the contents as "this compound" and be marked as non-hazardous chemical waste[7].

    • Dispose of the container through your institution's chemical waste program or a licensed disposal company[1].

  • Aqueous Solutions (Uncontaminated):

    • While this compound itself is generally considered non-hazardous, direct drain disposal is not recommended without prior approval[1][3].

    • Consult your institution's Environmental Health and Safety (EHS) office to determine if drain disposal of dilute, non-hazardous detergent solutions is permissible[6][7]. Some institutions may allow drain disposal for non-hazardous, water-miscible liquids with a pH between 6 and 9.5[7].

    • If not permitted, collect the solution in a labeled waste container for chemical waste pickup.

2. Used or Contaminated this compound Solutions:

  • Hazard Assessment: The critical first step is to assess the nature of the contaminants.

    • Non-Hazardous Contaminants: If the solution is only contaminated with non-hazardous materials (e.g., salts, buffers), it may be handled as non-hazardous waste.

    • Hazardous Contaminants: If the solution is contaminated with hazardous materials (e.g., heavy metals, toxic substances, organic solvents), it must be treated as hazardous waste [6].

  • Disposal of Contaminated Solutions:

    • Collect the contaminated solution in a compatible, leak-proof waste container.

    • The container must be clearly labeled with all constituents, including "this compound" and all identified hazardous contaminants.

    • Affix a hazardous waste label as required by your institution and local regulations.

    • Arrange for disposal through your institution's hazardous waste management program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste is_solid Is the waste solid or an unused aqueous solution? start->is_solid is_contaminated Is the solution contaminated with other substances? is_solid->is_contaminated No (Aqueous Solution) collect_solid Collect in a labeled, sealed container for non-hazardous chemical waste. is_solid->collect_solid Yes (Solid) is_hazardous Are contaminants hazardous? is_contaminated->is_hazardous Yes consult_ehs Consult Institutional EHS for drain disposal permission. is_contaminated->consult_ehs No collect_non_hazardous Collect in a labeled, sealed container for non-hazardous chemical waste. is_hazardous->collect_non_hazardous No collect_hazardous Collect in a labeled, sealed container for hazardous chemical waste. is_hazardous->collect_hazardous Yes end End: Proper Disposal collect_solid->end collect_non_hazardous->end consult_ehs->end collect_hazardous->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Octyl D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Octyl D-glucopyranoside, ensuring both personal safety and the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

When working with this compound, a non-ionic surfactant commonly used in protein biochemistry, adherence to proper personal protective equipment (PPE) protocols is the first line of defense against potential exposure. While generally not classified as hazardous, direct contact with the eyes, skin, or inhalation of dust should be avoided.[1][2]

The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.[1][3]
Eye Protection Safety glasses with side shields or safety goggles.[1][3]To protect eyes from dust particles.[1]
Body Protection Laboratory coat or other protective clothing.[1][4]To prevent contamination of personal clothing.
Respiratory Protection In situations where dust may be generated, a NIOSH-approved N95 or P1 dust mask is recommended.[1][3]To prevent inhalation of airborne particles.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Carefully Weigh Solid prep_area->handling_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Surfaces handling_dissolve->cleanup_decon cleanup_dispose_solid Dispose of Unused Solid as Chemical Waste cleanup_decon->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Solutions per Institutional Guidelines cleanup_decon->cleanup_dispose_liquid cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose_solid->cleanup_remove_ppe cleanup_dispose_liquid->cleanup_remove_ppe

Caption: A procedural flowchart for the safe handling of this compound.

  • Preparation :

    • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure you are wearing the appropriate PPE as detailed in the table above.[1][3][4]

    • Prepare a designated, well-ventilated work area, preferably a chemical fume hood, especially when handling the powdered form to minimize dust generation.[1]

  • Handling :

    • When weighing the solid, do so carefully to avoid creating dust clouds.[1]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup :

    • Following the procedure, decontaminate all work surfaces with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3]

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Unused this compound should be disposed of as chemical waste.[3] It is recommended to consult your institution's environmental health and safety (EHS) office for specific guidelines. Some safety data sheets suggest offering surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Materials : Any materials, such as pipette tips, tubes, or gloves, that have come into contact with this compound should be disposed of as contaminated waste according to your institution's protocols.

  • Solutions : Aqueous solutions of this compound should be disposed of in accordance with local and institutional regulations for chemical waste. Do not pour solutions down the drain unless explicitly permitted by your EHS office.[3]

By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Octyl D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.